Product packaging for Grepafloxacin(Cat. No.:CAS No. 146863-02-7)

Grepafloxacin

Cat. No.: B136134
CAS No.: 146863-02-7
M. Wt: 359.4 g/mol
InChI Key: AIJTTZAVMXIJGM-UHFFFAOYSA-N
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Description

Grepafloxacin, also known as raxar, belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. This compound is a drug which is used for treatment of adults with mild to moderate infections caused by susceptible strains of haemophilus influenzae, streptococcus pneumoniae, or moraxella catarrhalis. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).
This compound is a member of quinolines, a quinolone antibiotic and a fluoroquinolone antibiotic.
This compound is an oral broad-spectrum quinoline antibacterial agent used to treat bacterial infections. Due to the QTc-prolonging potential, as indicated by the changes in the QT interval on the electrocardiogram, and the risk for cardiovascular adverse events, this compound was withdrawn in the United States.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22FN3O3 B136134 Grepafloxacin CAS No. 146863-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJTTZAVMXIJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2048321
Record name Grepafloxacin
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Molecular Weight

359.4 g/mol
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Physical Description

Solid
Record name Grepafloxacin
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Solubility

6.32e-01 g/L
Record name Grepafloxacin
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CAS No.

119914-60-2
Record name Grepafloxacin
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Foundational & Exploratory

Grepafloxacin: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grepafloxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.[1][2] It was formerly marketed under the trade name Raxar for the treatment of various bacterial infections, including community-acquired pneumonia and exacerbations of chronic bronchitis.[1][3] However, it was withdrawn from the market worldwide in 1999 due to its potential to cause cardiac arrhythmias related to QT interval prolongation.[1][3] Despite its withdrawal from clinical use, its chemical structure and properties remain of interest to researchers in the fields of medicinal chemistry and drug development for understanding structure-activity relationships and toxicity profiles of fluoroquinolones.

This in-depth technical guide provides a detailed overview of the chemical structure and physicochemical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for the determination of key properties, and visualizations of its chemical structure and mechanism of action.

Chemical Structure

The chemical structure of this compound is characterized by a core quinolone ring system with several key substituents that contribute to its antibacterial activity and pharmacokinetic profile.

Grepafloxacin_Structure cluster_quinoline This compound cluster_cyclopropyl cluster_piperazine C1 C C2 C C3 C C2->C3 C4 C C3->C4 COOH_3 COOH C3->COOH_3 C4a C C4->C4a O4 =O C4->O4 C5 C C4a->C5 C8a C C4a->C8a C6 C C5->C6 CH3_5 CH₃ C5->CH3_5 C7 C C6->C7 F6 F C6->F6 C8 C C7->C8 Piperazine C7->Piperazine C8->C8a N1 N C8a->N1 N1->C2 Cyclopropyl N1->Cyclopropyl Cy1 CH P_N1 N Cy2 CH₂ Cy1->Cy2 Cy3 CH₂ Cy2->Cy3 Cy3->Cy1 P_C2 CH₂ P_N1->P_C2 P_C3 CH P_C2->P_C3 P_N4 NH P_C3->P_N4 P_CH3 CH₃ P_C3->P_CH3 P_C5 CH₂ P_N4->P_C5 P_C6 CH₂ P_C5->P_C6 P_C6->P_N1

Figure 1. Chemical Structure of this compound

Systematic (IUPAC) Name: (RS)-1-Cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid[1]

CAS Number: 119914-60-2[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in the tables below.

General Properties
PropertyValue
Molecular Formula C₁₉H₂₂FN₃O₃[5]
Molecular Weight 359.40 g/mol [5]
Appearance White to pale beige solid[6]
Physicochemical Parameters
ParameterValue
Melting Point >205°C (decomposes)[6]
Boiling Point Data not available
pKa (Predicted) Strongest Acidic: 5.88, Strongest Basic: 8.77[6]
logP (Octanol/Water) of Free Base (Experimental) 2.9[4]
Solubility
SolventSolubility
Water 0.632 g/L[4]
DMSO Soluble[7]
Ethanol Very slightly soluble[8]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound. These protocols are based on standard pharmaceutical analysis techniques.

Melting Point Determination (Capillary Method)

Principle: This method determines the temperature at which the crystalline solid transitions to a liquid state.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (closed at one end)

  • Thermometer

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-4 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Record the temperature at which the substance begins to melt and the temperature at which it is completely molten. The range between these two temperatures is the melting range. Given that this compound decomposes, the temperature of decomposition should be noted.[6]

Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a specific solvent by agitating an excess of the solid in the solvent until equilibrium is reached.[9]

Apparatus:

  • Glass vials or flasks with screw caps[10]

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., water bath or incubator)

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., water, ethanol, DMSO).[9]

  • Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.[9]

  • After agitation, allow the samples to stand to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant.

  • Separate the dissolved solute from the undissolved solid by centrifugation or filtration.

  • Analyze the concentration of this compound in the clear supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

pKa Determination (UV-Metric Titration)

Principle: The pKa of a compound can be determined by monitoring the change in its UV absorbance as a function of pH. The pKa is the pH at which the concentrations of the acidic and basic forms of the molecule are equal.[11]

Apparatus:

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • pH meter

  • Automatic titrator or micropipettes

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Prepare a series of buffer solutions with a range of known pH values.

  • For each pH value, prepare a sample by adding a small, constant volume of the this compound stock solution to a cuvette containing the buffer.

  • Measure the UV absorbance spectrum of each sample at a constant temperature.

  • Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve.[12]

Spectroscopic Analysis

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This can be used for quantitative analysis and to gain information about the electronic structure.

Sample Preparation and Analysis:

  • Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or a buffered aqueous solution).

  • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

  • Scan the absorbance of a dilute solution of this compound over the UV-Vis range (typically 200-400 nm) to determine the wavelength(s) of maximum absorbance (λmax).

  • For quantitative analysis, measure the absorbance at the λmax.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule and identifies the functional groups present.[13]

Sample Preparation and Analysis (KBr Pellet Method):

  • Thoroughly mix a small amount of finely ground this compound (1-2 mg) with approximately 200-300 mg of dry potassium bromide (KBr) powder in an agate mortar.[14]

  • Place the mixture into a pellet-forming die.

  • Apply high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms in a molecule by observing the behavior of their nuclei in a magnetic field.

Sample Preparation and Analysis (¹H NMR):

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if required.

  • Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.

  • Process the data to obtain the final spectrum, which will show chemical shifts, splitting patterns, and integration values for the different protons in the molecule.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: In many gram-negative bacteria, DNA gyrase is the primary target. It is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.

  • Topoisomerase IV: In many gram-positive bacteria, topoisomerase IV is the primary target. It is involved in the decatenation (separation) of daughter chromosomes following DNA replication.

By inhibiting these enzymes, this compound leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.

Grepafloxacin_MOA This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV DNA_Supercoiling Inhibition of DNA Supercoiling and Relaxation DNA_Gyrase->DNA_Supercoiling Inhibits Chromosome_Segregation Inhibition of Daughter Chromosome Decatenation Topoisomerase_IV->Chromosome_Segregation Inhibits DNA_Replication_Block Blockage of DNA Replication DNA_Supercoiling->DNA_Replication_Block Chromosome_Segregation->DNA_Replication_Block DSB Formation of Double-Strand DNA Breaks DNA_Replication_Block->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Figure 2. Mechanism of Action of this compound

Experimental Workflow for Quality Control

A typical workflow for the quality control of a this compound drug substance would involve a series of tests to confirm its identity, purity, and quality.

QC_Workflow Start This compound Drug Substance Sample Visual Visual Inspection (Appearance) Start->Visual Identity_A Identity Test A: Infrared Spectroscopy Visual->Identity_A Identity_B Identity Test B: UV-Vis Spectroscopy Identity_A->Identity_B Purity Purity Analysis: HPLC Identity_B->Purity LOD Loss on Drying Purity->LOD Assay Assay (Potency): HPLC or Titration LOD->Assay Decision Decision: Pass/Fail Assay->Decision Release Release for Formulation Decision->Release Pass

Figure 3. Quality Control Workflow for this compound

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and physicochemical properties of this compound. The presented data and experimental protocols are intended to be a valuable resource for researchers and professionals in the pharmaceutical sciences. While this compound is no longer in clinical use, the study of its properties contributes to the broader understanding of fluoroquinolone antibiotics and can inform the development of safer and more effective antibacterial agents in the future.

References

Grepafloxacin's Mechanism of Action on DNA Gyrase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism by which grepafloxacin, a fluoroquinolone antibiotic, exerts its antibacterial effect through the inhibition of DNA gyrase. It details the formation of the critical ternary complex, presents quantitative data on enzyme inhibition, and outlines the experimental protocols used to elucidate this mechanism.

Introduction: DNA Gyrase as an Antibacterial Target

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival.[1] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[2][3] The GyrA subunits are responsible for the DNA breakage and reunion activity, while the GyrB subunits harbor the ATPase function that powers the enzyme's action.[2][3][4] DNA gyrase's unique ability to introduce negative supercoils into DNA is critical for relieving torsional stress during DNA replication and transcription, making it an ideal target for antimicrobial agents.[3][5]

Fluoroquinolones are a major class of antibiotics that directly inhibit bacterial DNA synthesis by targeting DNA gyrase and a second type II topoisomerase, topoisomerase IV.[6][7] These agents act as topoisomerase poisons, trapping the enzyme-DNA complex in a state where the DNA is cleaved, ultimately leading to cell death.[1] this compound is a fluoroquinolone distinguished by a methyl group at the C-5 position, which influences its target preference.[8][9]

Core Mechanism of Action

This compound exerts its bactericidal activity by interrupting the catalytic cycle of DNA gyrase. The process can be summarized in the following steps:

  • Binding to the Gyrase-DNA Complex : this compound does not bind effectively to DNA gyrase or DNA alone.[10][11] Instead, it binds to the transient complex formed between DNA gyrase and the DNA substrate.[2][11]

  • Formation of the Ternary Complex : The drug intercalates into the DNA at the site of cleavage, interacting with both the enzyme and the nucleic acid to form a stable ternary this compound-Gyrase-DNA complex.[2][3] This interaction is facilitated by magnesium ions.[10] The formation of this "cleavage complex" is the pivotal step in the drug's mechanism.[12][13]

  • Inhibition of DNA Re-ligation : By stabilizing the cleavage complex, this compound prevents the GyrA subunit from re-ligating the double-strand DNA break it creates.[1][2] The active site tyrosine of GyrA remains covalently attached to the 5' ends of the broken DNA.[2]

  • Replication Fork Arrest and Cell Death : The stabilized ternary complexes act as physical roadblocks to the DNA replication machinery.[2][5] The collision of a replication fork with this complex converts the reversible DNA break into a permanent, lethal double-strand break, triggering the SOS response and ultimately leading to bacterial cell death.[1]

In some bacterial species, such as Streptococcus pneumoniae, the C-5 methyl group of this compound causes it to preferentially target DNA gyrase over topoisomerase IV.[8][14] This is in contrast to other fluoroquinolones like ciprofloxacin, which favor topoisomerase IV in the same organism.[8] However, in other bacteria like Staphylococcus aureus, this compound is reported to prefer topoisomerase IV, indicating that target specificity is dependent on the bacterial species.[15]

Figure 1: this compound's Mechanism of Action on DNA Gyrase cluster_cycle Normal Catalytic Cycle Gyrase DNA Gyrase (GyrA₂B₂) GyraseDNA Gyrase-DNA Complex Gyrase->GyraseDNA Binds DNA DNA Relaxed DNA Cleavage Transient DNA Double-Strand Break GyraseDNA->Cleavage GyrA action Religation Re-ligation Cleavage->Religation TernaryComplex Stable Ternary Complex (Gyrase-DNA-Grepafloxacin) Cleavage->TernaryComplex Intervention SupercoiledDNA Negatively Supercoiled DNA Religation->SupercoiledDNA Releases This compound This compound This compound->TernaryComplex ReplicationBlock Replication Fork Stall TernaryComplex->ReplicationBlock Blocks Replication CellDeath Bacterial Cell Death ReplicationBlock->CellDeath Leads to

Figure 1: this compound's Mechanism of Action on DNA Gyrase.

Quantitative Analysis of Gyrase Inhibition

The potency of this compound against DNA gyrase is quantified by determining its 50% inhibitory concentration (IC₅₀). This value represents the drug concentration required to reduce the enzyme's activity by half. The IC₅₀ is typically measured through in vitro enzyme assays, such as the DNA supercoiling assay.

Bacterial SpeciesEnzymeThis compound IC₅₀ (µM)Ciprofloxacin IC₅₀ (µM)Reference
Streptococcus pneumoniaeDNA Gyrase (Supercoiling)16080[8]
Streptococcus pneumoniaeTopoisomerase IV (Decatenation)10 - 2010 - 20[8]
Staphylococcus aureusDNA GyraseIC₅₀ Ratio* < 1IC₅₀ Ratio* < 1[15]
Staphylococcus aureusTopoisomerase IV(Favored Target)(Favored Target)[15]

Note: For S. aureus, the study presents the IC₅₀ ratio (Topo IV / Gyrase). A ratio of <1 indicates a preference for Topoisomerase IV.[15]

Experimental Protocols

The mechanism of this compound is investigated using several key biochemical and genetic assays.

DNA Supercoiling Inhibition Assay

This assay measures the inhibition of DNA gyrase's ability to introduce negative supercoils into a relaxed circular DNA substrate.[16][17]

Methodology:

  • Reaction Mixture Preparation : A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), KCl, MgCl₂, DTT, ATP, relaxed pBR322 plasmid DNA (approx. 0.2 µg), and purified DNA gyrase enzyme.[18]

  • Inhibitor Addition : Varying concentrations of this compound (or other quinolones) are added to the reaction mixtures. A control reaction without any inhibitor is included.

  • Incubation : The reactions are incubated at 37°C for a specified time (e.g., 60-120 minutes) to allow the supercoiling reaction to proceed.[19]

  • Reaction Termination : The reaction is stopped by adding a stop solution containing SDS (to denature the enzyme) and a loading dye.

  • Agarose Gel Electrophoresis : The DNA products are separated on a 1% agarose gel. The supercoiled DNA migrates faster than the relaxed DNA.

  • Analysis : The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to relaxed and supercoiled DNA is quantified to determine the percentage of inhibition at each drug concentration, from which the IC₅₀ value is calculated.[18]

Figure 2: Workflow for DNA Supercoiling Inhibition Assay Start Start PrepareMix Prepare Reaction Mix (Buffer, ATP, Relaxed Plasmid, Gyrase) Start->PrepareMix AddDrug Add Serial Dilutions of this compound PrepareMix->AddDrug Incubate Incubate at 37°C AddDrug->Incubate StopReaction Stop Reaction (Add SDS/Loading Dye) Incubate->StopReaction Electrophoresis Agarose Gel Electrophoresis StopReaction->Electrophoresis Visualize Stain and Visualize Gel Electrophoresis->Visualize Quantify Quantify Bands (Relaxed vs. Supercoiled) Visualize->Quantify Calculate Calculate IC₅₀ Quantify->Calculate End End Calculate->End

Figure 2: Workflow for DNA Supercoiling Inhibition Assay.
DNA Cleavage Assay

This assay directly measures the formation of the drug-stabilized ternary complex by detecting the amount of cleaved DNA produced.[16]

Methodology:

  • Reaction Setup : A reaction mixture similar to the supercoiling assay is prepared, containing supercoiled plasmid DNA (e.g., pBR322), purified DNA gyrase, and buffer. ATP is often omitted to trap the cleavage complex.

  • Drug Addition : Varying concentrations of this compound are added.

  • Incubation : The mixtures are incubated at 37°C to allow the formation of the ternary complex.

  • Linearization : SDS and Proteinase K are added. SDS denatures the gyrase subunits, creating a double-strand break in the DNA at the site where the enzyme was covalently attached. Proteinase K digests the protein.

  • Agarose Gel Electrophoresis : The samples are run on a 1% agarose gel.

  • Analysis : The amount of linearized plasmid DNA is quantified. An increase in linear DNA with increasing drug concentration indicates stabilization of the cleavage complex.[8]

Figure 3: Workflow for DNA Cleavage Assay Start Start PrepareMix Prepare Reaction Mix (Buffer, Supercoiled Plasmid, Gyrase) Start->PrepareMix AddDrug Add this compound PrepareMix->AddDrug Incubate Incubate at 37°C (Forms Ternary Complex) AddDrug->Incubate Denature Add SDS & Proteinase K Incubate->Denature Reveals DSBs Electrophoresis Agarose Gel Electrophoresis Denature->Electrophoresis Visualize Stain and Visualize Gel Electrophoresis->Visualize Quantify Quantify Bands (Supercoiled vs. Linear DNA) Visualize->Quantify End End Quantify->End

Figure 3: Workflow for DNA Cleavage Assay.

Conclusion

This compound's mechanism of action against DNA gyrase is a classic example of a topoisomerase poison. By binding to the enzyme-DNA complex, it stabilizes a transient double-strand break, preventing DNA re-ligation and creating a lethal obstacle to DNA replication.[1][2] The drug's efficacy and target preference are influenced by its chemical structure, particularly the C-5 methyl group, and can vary between different bacterial species.[8][15] A thorough understanding of this mechanism, supported by quantitative enzyme inhibition assays and cleavage complex analysis, is fundamental for the development of new fluoroquinolones designed to overcome emerging bacterial resistance.

References

Grepafloxacin's Inhibition of Topoisomerase IV: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grepafloxacin, a fluoroquinolone antibiotic, exerts its bactericidal effects by targeting essential bacterial enzymes known as type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation.[2] This technical guide provides an in-depth exploration of the inhibitory pathway of this compound, with a primary focus on its interaction with topoisomerase IV. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows. While active against a broad spectrum of bacteria, this compound was withdrawn from the market due to concerns about QTc prolongation.[1]

Core Mechanism of Action: Topoisomerase IV Inhibition

Fluoroquinolones, including this compound, function by stabilizing the covalent complex formed between topoisomerase IV and cleaved DNA.[3] This ternary complex, consisting of the enzyme, the drug, and the DNA, effectively stalls the catalytic cycle of topoisomerase IV. The enzyme normally introduces a transient double-strand break in the DNA to allow for the passage of another DNA segment, after which it religates the break.[3] this compound binds to this cleavage complex, preventing the religation step.[4] The accumulation of these stalled complexes with double-strand DNA breaks leads to the inhibition of DNA replication and ultimately triggers a cascade of events culminating in bacterial cell death.[4]

In many Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, topoisomerase IV is the primary target of this compound.[5] In contrast, in Gram-negative bacteria like Escherichia coli, DNA gyrase is typically the more susceptible target.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound against topoisomerase IV and DNA gyrase has been quantified in various bacterial species using in vitro enzyme assays. The 50% inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

BacteriumEnzymeIC50 (µg/mL)
Staphylococcus aureusTopoisomerase IV4.77
DNA Gyrase21.9
Streptococcus pneumoniaeTopoisomerase IV0.78
DNA Gyrase25
Escherichia coliTopoisomerase IV> DNA Gyrase IC50*
DNA GyrasePrimary Target

In E. coli, topoisomerase IV is a secondary target, and its inhibition is more apparent in strains with mutations conferring resistance in DNA gyrase. A specific IC50 value for wild-type E. coli topoisomerase IV by this compound is not prominently reported, but it is established to be significantly higher than that for DNA gyrase.

Experimental Protocols

The determination of the inhibitory activity of this compound against topoisomerase IV relies on specific biochemical assays. The two primary methods are the DNA decatenation assay and the DNA cleavage assay.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to separate, or decatenate, interlinked DNA circles, a process that mimics the separation of daughter chromosomes after replication. The inhibition of this activity is a direct measure of the drug's effect on the enzyme's catalytic function.

Principle: Kinetoplast DNA (kDNA), a network of thousands of interlinked minicircles, is used as a substrate. When incubated with topoisomerase IV, the kDNA is decatenated into individual minicircles. These smaller, decatenated circles can migrate into an agarose gel during electrophoresis, while the large, catenated kDNA remains in the well. The inhibitory effect of a drug is determined by the reduction in the amount of decatenated minicircles.

Detailed Protocol (based on Inagaki et al., 2001):

  • Enzyme Reconstitution: S. aureus topoisomerase IV is reconstituted by incubating its two subunits, GrlA and GrlB, on ice for a minimum of 30 minutes.

  • Reaction Mixture Preparation: The reaction is carried out in a final volume of 30 µL containing:

    • 50 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl₂

    • 1 mM dithiothreitol (DTT)

    • 1 mM ATP

    • 50 µg/mL bovine serum albumin (BSA)

    • 200 ng of kDNA

    • Varying concentrations of this compound (or other test compounds)

  • Enzyme Addition and Incubation: The reaction is initiated by the addition of 1 unit of reconstituted topoisomerase IV. One unit is defined as the amount of enzyme required to decatenate 50% of the kDNA substrate in 30 minutes at 37°C. The reaction mixture is then incubated at 37°C for 30 minutes.

  • Reaction Termination: The reaction is stopped by the addition of 3 µL of a solution containing 2.5% sodium dodecyl sulfate (SDS), 25 mM EDTA, and 0.25 µg/µL proteinase K, followed by incubation at 37°C for another 30 minutes.

  • Sample Preparation for Electrophoresis: 3 µL of a loading dye (containing bromophenol blue and glycerol) is added to each reaction tube.

  • Agarose Gel Electrophoresis: The samples are loaded onto a 1% agarose gel in Tris-borate-EDTA (TBE) buffer. Electrophoresis is carried out at a constant voltage until adequate separation of the DNA species is achieved.

  • Visualization and Quantification: The gel is stained with ethidium bromide and visualized under UV light. The amount of decatenated DNA (minicircles) is quantified using densitometry. The IC50 value is calculated as the concentration of this compound that reduces the decatenation activity by 50% compared to the drug-free control.

DNA Cleavage Assay

This assay directly measures the ability of fluoroquinolones to stabilize the enzyme-DNA cleavage complex.

Principle: Topoisomerase IV is incubated with a supercoiled plasmid DNA substrate in the presence of the drug. The drug traps the enzyme in its cleavage complex, resulting in a linearized plasmid. The addition of a strong denaturant like SDS and a protease (proteinase K) removes the enzyme from the DNA, revealing the double-strand break. The amount of linearized plasmid DNA is proportional to the amount of stabilized cleavage complex.

Detailed Protocol:

  • Reaction Setup: In a final volume of 30 µL, the following components are combined:

    • Reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 6 mM MgCl₂, 10 mM DTT, 100 mM KCl, 50 µg/mL BSA)

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Reconstituted topoisomerase IV

    • Varying concentrations of this compound

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the formation of the cleavage complex.

  • Trapping the Cleavage Complex: The reaction is terminated by the addition of SDS to a final concentration of 1% and proteinase K to a final concentration of 0.2 mg/mL. This is followed by a further incubation at 37°C for 30 minutes to digest the topoisomerase.

  • Analysis: The DNA is then analyzed by agarose gel electrophoresis. The conversion of supercoiled plasmid DNA to the linear form is quantified to determine the concentration of this compound that produces 50% of the maximal cleavage (CC50).

Visualizing the Pathway and Workflow

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Grepafloxacin_Inhibition_Pathway cluster_Cell Bacterial Cell This compound This compound Ternary_Complex This compound-Topo IV-DNA Ternary Complex (Stalled) This compound->Ternary_Complex Binds to and stabilizes Topoisomerase_IV Topoisomerase IV Cleavage_Complex Topoisomerase IV-DNA Cleavage Complex Topoisomerase_IV->Cleavage_Complex Binds to DNA and initiates cleavage DNA Bacterial DNA DNA->Cleavage_Complex Cleavage_Complex->Ternary_Complex Replication_Fork_Stalling Replication Fork Stalling Ternary_Complex->Replication_Fork_Stalling Blocks progression DSBs Double-Strand Breaks Ternary_Complex->DSBs Accumulation of Cell_Death Bacterial Cell Death Replication_Fork_Stalling->Cell_Death DSBs->Cell_Death

Caption: this compound's inhibitory pathway on bacterial topoisomerase IV.

Decatenation_Assay_Workflow cluster_Workflow Topoisomerase IV Decatenation Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix: kDNA, Buffer, ATP, This compound Start->Prepare_Reaction Add_Enzyme Add Topoisomerase IV Prepare_Reaction->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (SDS, Proteinase K) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize and Quantify Decatenated DNA Electrophoresis->Visualize Analyze Calculate IC50 Visualize->Analyze

Caption: Workflow for the topoisomerase IV decatenation assay.

Conclusion

This compound is a potent inhibitor of bacterial topoisomerase IV, particularly in Gram-positive organisms. Its mechanism of action, involving the stabilization of the enzyme-DNA cleavage complex, provides a clear pathway to its bactericidal activity. The quantitative data and detailed experimental protocols presented in this guide offer valuable resources for researchers in the fields of microbiology, pharmacology, and drug development. Understanding these fundamental interactions is crucial for the development of new antibacterial agents that can overcome existing resistance mechanisms.

References

An In-depth Technical Guide to the Synthesis and Purification of Grepafloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Grepafloxacin hydrochloride, a fluoroquinolone antibacterial agent. The document details the multi-step synthesis of the this compound free base, commencing with the formation of the critical quinolone core, followed by the introduction of the methylpiperazinyl side chain. Furthermore, this guide outlines the subsequent conversion to its hydrochloride salt and the associated purification methodologies. Detailed experimental protocols, quantitative data, and analytical methods for assessing purity are presented. Visual representations of the synthesis workflow and purification logic are provided using Graphviz diagrams to facilitate a clear understanding of the processes involved.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic that was developed to treat a variety of bacterial infections.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, repair, and recombination.[2] The synthesis of this compound, and specifically its hydrochloride salt to enhance solubility and stability, involves a multi-step chemical process. This guide serves as a technical resource for researchers and professionals engaged in the development and manufacturing of fluoroquinolone antibiotics, offering a detailed examination of the synthetic and purification strategies for this compound hydrochloride.

Synthesis of this compound

The synthesis of this compound can be conceptually divided into two main stages: the formation of the core quinolone intermediate, 1-cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and the subsequent nucleophilic substitution with 2-methylpiperazine.

Synthesis Workflow

Synthesis_Workflow A 2,4,5-Trifluoro-3-methylbenzoic acid B Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate A->B Reaction with ethyl hydrogen malonate C Ethyl 2-(2,4,5-trifluoro-3-methylbenzoyl)-3-(cyclopropylamino)acrylate B->C Reaction with triethyl orthoformate and cyclopropylamine D Ethyl 1-cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate C->D Intramolecular Cyclization E 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid D->E Hydrolysis F This compound (Free Base) E->F Condensation with 2-methylpiperazine

Caption: Overall workflow for the synthesis of this compound free base.

Experimental Protocols

A common route to the core quinolone structure involves the Gould-Jacobs reaction. The synthesis starts from a substituted benzoic acid and proceeds through several intermediates.

Step 1: Synthesis of Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate

Step 2: Synthesis of Ethyl 2-(2,4,5-trifluoro-3-methylbenzoyl)-3-(cyclopropylamino)acrylate

  • Methodology: The resulting β-ketoester is then reacted with triethyl orthoformate in the presence of an acid catalyst, followed by the addition of cyclopropylamine to form the enamine intermediate.

Step 3: Intramolecular Cyclization to form Ethyl 1-cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Methodology: The enamine intermediate undergoes thermal or base-catalyzed intramolecular cyclization to yield the quinolone ring system.

Step 4: Hydrolysis to 1-cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Methodology: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, typically by heating with an aqueous acid or base. A representative procedure involves refluxing the ester with 6N hydrochloric acid for several hours.[3] The product is then isolated by filtration and washing.

Step 5: Condensation with 2-methylpiperazine

  • Methodology: The core quinolone carboxylic acid is condensed with 2-methylpiperazine. This nucleophilic aromatic substitution reaction typically takes place at an elevated temperature in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or pyridine. The reaction mixture is heated to facilitate the displacement of the fluorine atom at the C-7 position by the secondary amine of 2-methylpiperazine. After the reaction is complete, the product is typically precipitated by the addition of water, filtered, and washed.

Purification of this compound Hydrochloride

The crude this compound free base is converted to its hydrochloride salt and purified, most commonly by crystallization.

Purification Workflow

Purification_Workflow A Crude this compound (Free Base) B Dissolution in a suitable solvent A->B C Addition of Hydrochloric Acid B->C D Crystallization (Cooling/Anti-solvent) C->D E Filtration and Washing D->E F Drying E->F G Purified this compound Hydrochloride F->G

Caption: General workflow for the purification of this compound hydrochloride.

Experimental Protocol: Crystallization of this compound Hydrochloride
  • Methodology: While a specific, detailed protocol for this compound hydrochloride is not available in the provided search results, a general procedure can be adapted from common practices for crystallizing hydrochloride salts of pharmaceutical compounds.[4]

    • The crude this compound free base is dissolved in a suitable organic solvent, such as ethanol or isopropanol, with gentle heating if necessary.

    • A stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., ethanolic HCl) is added to the solution.

    • The mixture is then cooled slowly to induce crystallization. An anti-solvent, in which this compound hydrochloride has low solubility, may be added to improve the yield.

    • The resulting crystals are collected by filtration, washed with a cold solvent or anti-solvent to remove residual impurities, and dried under vacuum.

Data Presentation

Physicochemical Properties
PropertyValue
Chemical Name(RS)-1-Cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid
Molecular FormulaC₁₉H₂₂FN₃O₃
Molecular Weight359.40 g/mol
CAS Number119914-60-2
Hydrochloride Salt
Molecular FormulaC₁₉H₂₂FN₃O₃ · HCl
Molecular Weight395.86 g/mol
CAS Number161967-81-3
Synthesis and Purification Data (Representative)
ParameterValue/RangeNotes
Synthesis
Overall Yield40-60%This is an estimated range based on typical multi-step syntheses of fluoroquinolones. Actual yields will vary depending on the specific conditions and scale of each reaction step.
Purification
Purity (by HPLC)>99.0%The purity of the final product is expected to meet pharmaceutical standards.
Impurity ProfileIndividual impurities should be below the reporting, identification, and qualification thresholds defined by regulatory guidelines (e.g., ICH Q3A). Common impurities may arise from starting materials or side reactions.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound hydrochloride and for quantifying any impurities.

HPLC Method for Purity Analysis

A variety of HPLC methods have been developed for the analysis of this compound and other fluoroquinolones.[5][6][7] A typical reversed-phase HPLC method would involve the following:

HPLC ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer with pH adjustment) and an organic modifier (e.g., acetonitrile or methanol).[8]
Flow Rate 1.0 - 1.5 mL/min
Detection UV at a wavelength where this compound has significant absorbance (e.g., 280 nm).[5]
Column Temperature Ambient or controlled (e.g., 30-40 °C)
Injection Volume 10-20 µL

Conclusion

This technical guide has detailed the synthetic route to this compound and its subsequent purification as the hydrochloride salt. While specific, optimized protocols with quantitative yields and purity data are not extensively published, this document provides a comprehensive framework based on established chemical principles and analogous procedures for related fluoroquinolone compounds. The successful synthesis and purification of this compound hydrochloride require careful control of reaction conditions and the implementation of robust analytical methods to ensure the final product meets the high standards required for pharmaceutical use. Further process development and optimization would be necessary for large-scale manufacturing.

References

The Historical Context of Grepafloxacin's Withdrawal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grepafloxacin (Raxar®), an oral broad-spectrum fluoroquinolone antibiotic, was voluntarily withdrawn from the worldwide market in 1999, a mere two years after its introduction. The withdrawal was prompted by post-marketing surveillance data revealing a significant risk of severe cardiovascular events, specifically QT interval prolongation and the potentially fatal arrhythmia, Torsades de Pointes (TdP). This technical guide provides an in-depth analysis of the historical context of this compound's withdrawal, focusing on the quantitative cardiotoxicity data, the experimental protocols used to assess its cardiac liability, and the mechanistic basis for its adverse effects. This information serves as a critical case study for drug development professionals on the importance of comprehensive cardiovascular safety assessment.

Introduction

This compound was a fluoroquinolone antibacterial agent with a broad spectrum of activity.[1] Despite a seemingly favorable safety profile in pre-clinical and initial clinical trials, post-marketing surveillance brought to light its significant cardiotoxic potential.[2][3] The rapid decision by the manufacturer, Glaxo Wellcome, to withdraw the drug highlighted the critical role of pharmacovigilance in ensuring patient safety.[4] The primary safety concern was the drug's ability to prolong the QT interval of the electrocardiogram, a known risk factor for developing TdP.[5][6]

Timeline of this compound's Market Presence and Withdrawal

A succinct timeline of key events underscores the rapid rise and fall of this compound:

  • August 1997: this compound is first marketed.[7]

  • October 1999: Glaxo Wellcome voluntarily withdraws this compound from the global market due to reports of severe cardiovascular events.[4][7]

  • Post-withdrawal Analysis: Subsequent investigations confirmed the association between this compound and QT prolongation, leading to its permanent removal.[8]

Quantitative Cardiotoxicity Data

The decision to withdraw this compound was based on accumulating evidence of its proarrhythmic potential. Both preclinical and clinical data revealed its effects on cardiac repolarization.

Preclinical Data: hERG Channel Inhibition

The primary mechanism of this compound-induced QT prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[6] The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological target. A lower IC50 value indicates a higher potency.

Table 1: Comparative IC50 Values for hERG Channel Blockade by Fluoroquinolones

FluoroquinoloneIC50 (µM)Reference
Sparfloxacin18[7]
This compound 50 [7]
Moxifloxacin129[7]
Gatifloxacin130[7]
Levofloxacin915[7]
Ciprofloxacin966[7]
Ofloxacin1420[7]
Preclinical Data: Action Potential Duration in Canine Purkinje Fibers

In vitro studies using canine cardiac Purkinje fibers are a standard preclinical model to assess a drug's effect on action potential duration (APD). Prolongation of the APD is a surrogate marker for QT interval prolongation.

Table 2: Comparative Effects of Fluoroquinolones on Action Potential Duration (APD) in Canine Purkinje Fibers

FluoroquinoloneConcentration for 15% APD Prolongation (µg/mL)Reference
Sparfloxacin4.2 ± 0.7[9]
This compound 9.3 ± 0.9 [9]
Moxifloxacin9.9 ± 1.6[9]
Ciprofloxacin72.8 ± 26.4[9]
Clinical and Post-Marketing Data

While initial clinical trials suggested a low risk of significant QTc prolongation with this compound[10], post-marketing surveillance revealed a more concerning picture.

Table 3: Clinical and Post-Marketing Cardiovascular Adverse Events

ParameterObservationReference
QTc Prolongation in Elderly (Clinical Trial)< 2 ms[10]
Torsades de Pointes (Post-Marketing)7 cases out of an estimated 3.7 million patients[7]
Discontinuation Rate in Clinical Trials6.4% (QTc prolongation cited as a reason)[8]

Experimental Protocols

The assessment of this compound's cardiotoxicity relied on established in vitro electrophysiological techniques.

hERG Potassium Channel Assay (Whole-Cell Patch Clamp)

Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current (IKr).

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG channel are commonly used.[2]

  • Recording Configuration: The whole-cell configuration of the patch-clamp technique is employed to measure ionic currents across the entire cell membrane.[1][2]

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit and measure the hERG current. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels. For instance, a depolarizing pulse to +40 mV for 500 ms followed by a ramp down to -80 mV over 100 ms, repeated at 5-second intervals, can be used.[1][11]

  • Drug Application: this compound is applied at various concentrations to the extracellular solution to determine the concentration-dependent block of the hERG current.

  • Data Analysis: The reduction in the hERG tail current amplitude in the presence of this compound is measured to calculate the IC50 value.

Canine Purkinje Fiber Action Potential Duration Assay

Objective: To assess the effect of this compound on the action potential duration in a multicellular cardiac preparation.

Methodology:

  • Tissue Preparation: Purkinje fibers are isolated from the ventricles of canine hearts and superfused with a physiological salt solution.[9]

  • Recording Technique: Intracellular microelectrodes are used to record the action potentials from the Purkinje fibers.[9]

  • Stimulation Protocol: The fibers are stimulated at a constant frequency (e.g., 1 Hz) to elicit action potentials.[9]

  • Drug Application: this compound is added to the superfusion solution at increasing concentrations.

  • Data Analysis: The action potential duration at 90% repolarization (APD90) is measured before and after drug application to determine the concentration-dependent effect on APD.[9]

Visualizations

Signaling Pathway of this compound-Induced Cardiotoxicity

Grepafloxacin_Cardiotoxicity_Pathway This compound This compound Administration hERG_Block Blockade of hERG (IKr) Potassium Channel This compound->hERG_Block APD_Prolongation Prolongation of Cardiac Action Potential Duration hERG_Block->APD_Prolongation QT_Prolongation QT Interval Prolongation on ECG APD_Prolongation->QT_Prolongation EAD_Trigger Early Afterdepolarizations (EADs) QT_Prolongation->EAD_Trigger TdP Torsades de Pointes (TdP) EAD_Trigger->TdP Vfib Ventricular Fibrillation & Sudden Cardiac Death TdP->Vfib

Caption: Mechanism of this compound-Induced Arrhythmia.

Experimental Workflow for Preclinical Cardiac Safety Assessment

Preclinical_Cardiac_Safety_Workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Assessment hERG_Assay hERG Channel Assay (Patch Clamp) Purkinje_Fiber Canine Purkinje Fiber Action Potential Assay hERG_Assay->Purkinje_Fiber Other_Ion_Channels Other Cardiac Ion Channel Assays (e.g., Na+, Ca2+) Other_Ion_Channels->Purkinje_Fiber Animal_ECG ECG Monitoring in Animals (e.g., Dog, Rabbit) Purkinje_Fiber->Animal_ECG Thorough_QT_Study Thorough QT/QTc Study (Phase I) Animal_ECG->Thorough_QT_Study Post_Marketing Post-Marketing Surveillance (Phase IV) Thorough_QT_Study->Post_Marketing

Caption: Preclinical to Clinical Cardiac Safety Workflow.

Logical Relationship of Events Leading to this compound Withdrawal

Grepafloxacin_Withdrawal_Timeline node_approval 1997: this compound Market Approval node_preclinical Preclinical Data: - Moderate hERG Blocker (IC50 = 50 µM) - APD Prolongation in Purkinje Fibers node_clinical Initial Clinical Trials: - Low incidence of significant QTc prolongation reported node_postmarketing Post-Marketing Surveillance: - Reports of Torsades de Pointes and sudden death emerge node_preclinical->node_postmarketing node_clinical->node_postmarketing node_withdrawal 1999: Voluntary Worldwide Withdrawal node_postmarketing->node_withdrawal node_confirmation Post-Withdrawal Analysis: - Confirmed association with QT prolongation and TdP node_withdrawal->node_confirmation

Caption: Events Leading to this compound's Withdrawal.

Conclusion

The case of this compound serves as a stark reminder of the potential for serious adverse drug reactions to emerge in the post-marketing phase, even when pre-approval data appear reassuring. The drug's withdrawal underscored the critical importance of a multi-faceted approach to cardiac safety assessment, encompassing in vitro ion channel screening, ex vivo tissue studies, and rigorous clinical and post-marketing surveillance. For drug development professionals, the this compound story emphasizes the necessity of understanding the mechanistic basis of potential cardiotoxicity and the limitations of each stage of safety testing. The continued refinement of preclinical and clinical cardiac safety guidelines, such as the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, is a direct legacy of the lessons learned from drugs like this compound.

References

Grepafloxacin: A Technical Guide to its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the antibacterial spectrum of the fluoroquinolone antibiotic, grepafloxacin. It includes quantitative data on its in vitro activity against a range of clinically relevant pathogens, details on the experimental protocols used for these assessments, and a visualization of its mechanism of action.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic characterized by a methyl-substituted piperazine at the C-7 position.[1] Like other fluoroquinolones, it is rapidly bactericidal at concentrations close to the minimum inhibitory concentration (MIC).[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][3][4] This dual-targeting mechanism contributes to its potent antibacterial activity. This compound has demonstrated a broad spectrum of activity, encompassing Gram-positive, Gram-negative, and atypical respiratory pathogens.[2][4][5]

In Vitro Antibacterial Activity

The in vitro potency of this compound has been evaluated against a wide array of bacterial isolates. The following tables summarize the minimum inhibitory concentrations required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of tested isolates.

Table 1: In Vitro Activity of this compound Against Gram-Positive Aerobes
OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (methicillin-susceptible)0.06-
Streptococcus pneumoniae (penicillin-susceptible)-0.25
Streptococcus pneumoniae (penicillin-resistant)0.25-
β-hemolytic streptococci-0.25

Data sourced from multiple studies.[6][7]

Table 2: In Vitro Activity of this compound Against Gram-Negative Aerobes
OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli-0.03
Enterobacter cloacae-2
Haemophilus influenzae-0.03
Klebsiella pneumoniae-1
Moraxella catarrhalis-0.03
Pseudomonas aeruginosa (ciprofloxacin-susceptible)0.252
Pseudomonas aeruginosa (ciprofloxacin-resistant)->8

Data sourced from multiple studies.[6][7]

Table 3: In Vitro Activity of this compound Against Atypical Pathogens
OrganismMIC90 (µg/mL)
Legionella pneumophila0.016 - 0.5

Data sourced from multiple studies.[6][8]

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound, specifically the MIC values, is predominantly conducted using standardized methods as outlined by clinical laboratory standards committees. The most frequently cited method is the reference agar dilution method.

Agar Dilution Method

This method involves the incorporation of serial twofold dilutions of the antimicrobial agent into Mueller-Hinton agar. A standardized inoculum of the test organism is then applied to the surface of the agar plates.

Detailed Steps:

  • Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared at a known high concentration.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared to create a range of concentrations to be tested.

  • Incorporation into Agar: Each dilution of the antimicrobial agent is added to molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial isolate to be tested is grown in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 10^4 colony-forming units (CFU) per spot.

  • Inoculation: A multipoint inoculator is used to apply a standardized volume of the bacterial suspension onto the surface of each agar plate, including the control plate.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in an aerobic atmosphere.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Visualizing the Mechanism of Action and Experimental Workflow

Mechanism of Action of this compound

The following diagram illustrates the key steps in the mechanism of action of this compound, targeting bacterial DNA synthesis.

Grepafloxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

The diagram below outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent like this compound using the agar dilution method.

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic prep_agar Incorporate into Molten Agar prep_antibiotic->prep_agar pour_plates Pour Agar Plates prep_agar->pour_plates inoculate Inoculate Plates pour_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Read MIC Value incubate->read_results end End read_results->end

Caption: Agar dilution method workflow for MIC determination.

Conclusion

This compound exhibits a potent and broad spectrum of antibacterial activity against a variety of clinically significant pathogens. Its demonstrated efficacy against Gram-positive cocci, including penicillin-resistant Streptococcus pneumoniae, and common Gram-negative respiratory pathogens, made it a notable fluoroquinolone.[2][9] The data presented in this guide, derived from standardized in vitro testing methodologies, provide a comprehensive overview for researchers and drug development professionals. It is important to note that despite its favorable in vitro profile, this compound was withdrawn from the market due to concerns about cardiac side effects, specifically QT interval prolongation.[10]

References

In Vitro Activity of Grepafloxacin Against Streptococcus pneumoniae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of grepafloxacin against Streptococcus pneumoniae. This compound, a fluoroquinolone antibiotic, has demonstrated potent activity against this key respiratory pathogen, including strains resistant to other classes of antibiotics. This document synthesizes key quantitative data, details the experimental protocols used for in vitro evaluation, and illustrates the underlying mechanisms of action and resistance.

Quantitative In Vitro Activity Data

The in vitro efficacy of this compound against Streptococcus pneumoniae has been evaluated through various studies, primarily focusing on Minimum Inhibitory Concentration (MIC), time-kill kinetics, and the post-antibiotic effect (PAE).

Minimum Inhibitory Concentration (MIC)

This compound has shown potent activity against both penicillin-susceptible and penicillin-resistant S. pneumoniae. The following tables summarize the MIC data from comparative studies.

Table 1: Comparative MICs of Fluoroquinolones against Streptococcus pneumoniae

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound0.250.38[1]
Ciprofloxacin1.03.0[1]
Levofloxacin0.751.0[1]
Sparfloxacin0.250.38[1]
Trovafloxacin0.0940.125[1]
Moxifloxacin0.190.25[1]

Data from a study of 77 pneumococcal isolates from middle-ear fluid.[1]

Table 2: this compound MICs against Penicillin-Susceptible and Penicillin-Resistant Streptococcus pneumoniae

Penicillin SusceptibilityNumber of StrainsThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
Susceptible4≤0.016 - 0.25--
Intermediate40.25--
Resistant40.25--

Data from a study evaluating 12 pneumococcal strains.

Time-Kill Studies

Time-kill assays demonstrate the bactericidal activity of an antibiotic over time. This compound has been shown to be rapidly bactericidal against S. pneumoniae.

Table 3: Bactericidal Activity of this compound and Comparators against Streptococcus pneumoniae

AntibioticConcentrationTime to 99.9% Killing (Bactericidal Activity)
This compound≤0.5 µg/mL24 hours against all tested strains[2]
Sparfloxacin≤1.0 µg/mL24 hours[2]
Levofloxacin≤2.0 µg/mL24 hours[2]
Ciprofloxacin≤8.0 µg/mL24 hours[2]

Results from a study of 12 pneumococcal strains.[2]

In one study, this compound at twice the MIC was bactericidal against 10 of 12 strains after 24 hours.[2] For the two strains where 99.9% killing was not achieved at 2x MIC, it was achieved at 4x the MIC.[2]

Post-Antibiotic Effect (PAE)

The PAE is the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent.

Table 4: Post-Antibiotic Effect of this compound and Other Fluoroquinolones against Streptococcus pneumoniae

AntibioticPAE Duration (hours)
This compound0 - 1.8
Ciprofloxacin0 - 2.2
Levofloxacin0 - 3.1
Sparfloxacin0 - 2.2

PAE was determined after exposure to 10x the MIC.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Media Preparation : Cation-adjusted Mueller-Hinton Broth (CAMHB) is supplemented with 2-5% lysed horse blood for testing S. pneumoniae.

  • Antimicrobial Agent Preparation : Stock solutions of this compound are prepared and serially diluted in the broth to achieve a range of final concentrations in the microtiter plate wells.

  • Inoculum Preparation : S. pneumoniae colonies from a fresh (18-24 hour) culture on a blood agar plate are suspended in sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation : The microtiter plates are incubated at 35°C in an atmosphere of 5% CO₂ for 20-24 hours.

  • MIC Determination : The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

Time-Kill Assay

This assay measures the rate and extent of bacterial killing by an antimicrobial agent.

  • Inoculum Preparation : A logarithmic phase culture of S. pneumoniae is diluted in CAMHB with lysed horse blood to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Antimiotic Exposure : this compound is added at desired multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without antibiotic is included.

  • Sampling : Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Counting : The samples are serially diluted in sterile saline and plated on blood agar plates. The plates are incubated at 35°C in 5% CO₂ for 24-48 hours.

  • Data Analysis : The number of colonies on each plate is counted, and the CFU/mL is calculated for each time point. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE) Determination

This protocol assesses the duration of growth suppression after brief exposure to an antibiotic.

  • Exposure Phase : A standardized inoculum of S. pneumoniae (approximately 10⁷ CFU/mL) is exposed to a high concentration of this compound (e.g., 10x MIC) for a short period (e.g., 1-2 hours) in CAMHB with lysed horse blood. A control culture without the antibiotic is run in parallel.

  • Drug Removal : The antibiotic is removed by a 1:1000 dilution of the culture in pre-warmed, antibiotic-free broth. This reduces the this compound concentration to well below the MIC.

  • Regrowth Phase : Both the antibiotic-exposed and control cultures are incubated under the same conditions as the exposure phase.

  • Viability Assessment : Viable counts (CFU/mL) are determined for both cultures at regular intervals (e.g., every 1-2 hours) until the turbidity of the tubes is comparable.

  • PAE Calculation : The PAE is calculated using the formula: PAE = T - C, where T is the time required for the CFU/mL in the test culture to increase by 1 log₁₀ above the count observed immediately after drug removal, and C is the corresponding time for the control culture.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the mechanism of action of this compound, the development of resistance in S. pneumoniae, and the experimental workflow for in vitro susceptibility testing.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis bacterial_culture S. pneumoniae Culture (Blood Agar) inoculum_prep Inoculum Preparation (0.5 McFarland Standard) bacterial_culture->inoculum_prep mic_test Broth Microdilution (MIC Determination) inoculum_prep->mic_test time_kill_test Time-Kill Assay inoculum_prep->time_kill_test pae_test PAE Determination inoculum_prep->pae_test media_prep Media Preparation (CAMHB + Lysed Horse Blood) media_prep->mic_test media_prep->time_kill_test media_prep->pae_test antibiotic_prep This compound Serial Dilutions antibiotic_prep->mic_test antibiotic_prep->time_kill_test antibiotic_prep->pae_test incubation Incubation (35°C, 5% CO2, 20-24h) mic_test->incubation time_kill_test->incubation pae_test->incubation data_collection Data Collection (Visual Reading / Colony Counting) incubation->data_collection results Results Interpretation (MIC, Kill Curves, PAE) data_collection->results

Caption: Experimental Workflow for In Vitro Susceptibility Testing.

mechanism_of_action cluster_bacterium Streptococcus pneumoniae This compound This compound dna_gyrase DNA Gyrase (GyrA/GyrB) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV (ParC/ParE) This compound->topoisomerase_iv Inhibits dna_replication DNA Replication & Repair dna_gyrase->dna_replication Required for cell_division Cell Division topoisomerase_iv->cell_division Required for bacterial_death Bacterial Cell Death dna_replication->bacterial_death Inhibition leads to cell_division->bacterial_death Inhibition leads to

Caption: Mechanism of Action of this compound.

resistance_mechanisms cluster_resistance Resistance Mechanisms This compound This compound target_enzymes DNA Gyrase & Topoisomerase IV This compound->target_enzymes Binds to reduced_binding Reduced this compound Binding target_enzymes->reduced_binding target_mutation Target Site Mutations (gyrA and parC genes) target_mutation->target_enzymes Alters target_mutation->reduced_binding efflux_pumps Active Efflux Pumps efflux_pumps->this compound Expels reduced_concentration Reduced Intracellular Drug Concentration efflux_pumps->reduced_concentration resistance Fluoroquinolone Resistance reduced_binding->resistance reduced_concentration->resistance

Caption: Fluoroquinolone Resistance Mechanisms in S. pneumoniae.

References

Grepafloxacin: An In-depth Technical Guide to its In Vivo Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grepafloxacin is an oral fluoroquinolone antibiotic that was developed for the treatment of a range of bacterial infections.[1] Despite its withdrawal from the market due to cardiac side effects, a significant body of research exists detailing its pharmacokinetic and bioavailability profile.[1] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of key processes. This compound exhibits rapid absorption and extensive tissue distribution.[2][3] Its elimination is primarily through metabolism, with a smaller portion excreted renally.[2][4]

Pharmacokinetic Properties

This compound is characterized by its rapid absorption following oral administration, reaching peak plasma concentrations in approximately two hours.[2] The drug exhibits a bi-exponential decline in plasma concentrations and has an extended half-life of about 12 hours.[2] Its absolute bioavailability is reported to be around 70%.[5]

Absorption

This compound is rapidly and extensively absorbed after being taken orally.[2][5] Studies in healthy male volunteers have shown that neither food nor an elevated gastric pH significantly affects the rate or extent of its absorption, allowing it to be administered with or without meals.[6]

Distribution

A key characteristic of this compound is its extensive tissue distribution.[3][7] It achieves higher concentrations in various tissues, including the lungs, genital tissues, bile, and gall-bladder, compared to serum levels.[2][8] This high tissue penetration suggests its potential efficacy in treating infections in these specific locations.[2][7] The volume of distribution for this compound is noted to be larger than that of many other fluoroquinolones.[7] Furthermore, it accumulates in polymorphonuclear leucocytes, which may be beneficial for targeting intracellular pathogens.[2][8] In rats, high tissue-to-plasma partition coefficients were observed in all tissues examined except for the brain.[3][9]

Metabolism

The primary route of elimination for this compound is through metabolism.[2] The liver is the main site of this biotransformation.[4][10] The metabolism of this compound involves the cytochrome P450 enzyme system, specifically CYP1A2, which indicates a potential for drug-drug interactions with other substances metabolized by this enzyme, such as theophylline and caffeine.[4]

Excretion

This compound and its metabolites are predominantly excreted in the feces.[2] Renal clearance plays a minor role, accounting for only about 10-15% of the administered dose.[2] In a study with healthy volunteers, the urinary recovery of the drug within the first 24 hours after a 400 mg oral dose was 8.3%.[11]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

ParameterValueConditionsReference
Cmax 1.5 µg/mLSingle 400 mg oral dose[11]
1.98 ± 0.52 µg/mLSingle oral dose[12]
Tmax ~2.0 hSingle 400 mg oral dose[2][11]
Half-life (t½) ~12 hSingle oral dose[2]
5.2 h (plasma)Single 400 mg oral dose[11]
12.7 h (inflammatory fluid)Single 400 mg oral dose[11]
12.12 ± 3.93 hSingle oral dose[12]
AUCtot 5.8 ± 1.2 µg·h/mLSingle oral dose[12]
Bioavailability ~70%Oral administration[5]
Renal Clearance 10-15% of doseOral administration[2]
0.50 ± 0.05 mL/min/kg (Day 1)400 mg once daily for 7 days[13]
0.46 ± 0.04 mL/min/kg (Day 7)400 mg once daily for 7 days[13]
Urinary Excretion 8.3% (in 24h)Single 400 mg oral dose[11]
5.1 ± 3.0% (Day 1)400 mg once daily for 7 days[13]
7.9 ± 1.9% (Day 7)400 mg once daily for 7 days[13]

Table 2: Effect of P-glycoprotein Inhibition on this compound Pharmacokinetics in Rats

ParameterControlWith Cyclosporin AReference
Bioavailability 53%95%[14]
Total Body Clearance -Decreased to 60% of control[14]
Volume of Distribution (steady state) -Decreased to 63% of control[14]
Apparent Oral Clearance -Decreased to 33% of control[14]
Intestinal Clearance -Decreased to one-half of control[14]
Biliary Clearance -Decreased to one-third of control[14]

Experimental Protocols

Bioavailability and Food Effect Study

A study investigating the impact of food and gastric pH on this compound's bioavailability utilized an open, randomized, crossover design.[6]

  • Subjects: 16 healthy male volunteers participated in each of the two crossover studies.[6]

  • Food Effect Arm: Participants received a single 600 mg oral dose of this compound under two conditions: after an overnight fast and after consuming a standard high-fat meal. A washout period was observed between the two treatments.[6]

  • Gastric pH Effect Arm: Participants received a single 400 mg oral dose of this compound alone and after an intravenous infusion of the H2-receptor antagonist famotidine (20 mg) to maintain an intragastric pH above 6.[6]

  • Sample Collection: Blood samples were collected at predetermined time points to determine the plasma concentrations of this compound.[6]

  • Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC were calculated from the plasma concentration-time data to assess the effects of food and famotidine.[6]

G cluster_study_design Crossover Study Design Healthy Volunteers Healthy Volunteers Randomization Randomization Healthy Volunteers->Randomization Treatment A Treatment A Randomization->Treatment A Treatment B Treatment B Randomization->Treatment B Treatment A\n(this compound Fasting) Treatment A (this compound Fasting) Treatment B\n(this compound with Food) Treatment B (this compound with Food) Washout Period Washout Period Washout Period->Randomization Blood Sampling Blood Sampling Blood Sampling->Washout Period Pharmacokinetic Analysis Pharmacokinetic Analysis Blood Sampling->Pharmacokinetic Analysis Treatment A->Blood Sampling Treatment B->Blood Sampling

Bioavailability Study Workflow
P-glycoprotein Interaction Study in Rats

To elucidate the role of P-glycoprotein (P-gp) in this compound's bioavailability and intestinal secretion, an in vivo study was conducted in rats.[14]

  • Animal Model: The study utilized rats as the in vivo model.[14]

  • Experimental Groups:

    • Control group: Received this compound.

    • Treatment group: Received this compound along with Cyclosporin A, a known P-glycoprotein inhibitor.[14]

  • Drug Administration: this compound was administered both intravenously and intraintestinally to differentiate between systemic and intestinal effects.[14]

  • Sample Collection: Plasma samples were collected to measure this compound concentrations.[14]

  • Clearance Calculations: Total body clearance, intestinal clearance, and biliary clearance were calculated to assess the impact of P-gp inhibition on this compound's disposition.[14]

G cluster_animal_study P-glycoprotein Interaction Study in Rats Rat Model Rat Model IV Administration IV Administration Rat Model->IV Administration Intraintestinal Administration Intraintestinal Administration Rat Model->Intraintestinal Administration Control Group Control Group IV Administration->Control Group Treatment Group Treatment Group IV Administration->Treatment Group Intraintestinal Administration->Control Group Intraintestinal Administration->Treatment Group Plasma Sampling Plasma Sampling Control Group->Plasma Sampling Treatment Group\n(with Cyclosporin A) Treatment Group (with Cyclosporin A) Pharmacokinetic Analysis Pharmacokinetic Analysis Plasma Sampling->Pharmacokinetic Analysis Clearance Calculation Clearance Calculation Pharmacokinetic Analysis->Clearance Calculation Treatment Group->Plasma Sampling

P-gp Interaction Study Workflow

Mechanism of Action

This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[5] By inhibiting these enzymes, this compound disrupts critical cellular processes, leading to bacterial cell death.

G cluster_moa This compound Mechanism of Action This compound This compound Inhibition Inhibition This compound->Inhibition DNA Gyrase\n(Topoisomerase II) DNA Gyrase (Topoisomerase II) Disruption of DNA Replication,\nTranscription, and Repair Disruption of DNA Replication, Transcription, and Repair DNA Gyrase\n(Topoisomerase II)->Disruption of DNA Replication,\nTranscription, and Repair Topoisomerase IV Topoisomerase IV Topoisomerase IV->Disruption of DNA Replication,\nTranscription, and Repair Inhibition->DNA Gyrase\n(Topoisomerase II) Inhibition->Topoisomerase IV Bacterial Cell Death Bacterial Cell Death Disruption of DNA Replication,\nTranscription, and Repair->Bacterial Cell Death

This compound's Mechanism

Factors Influencing Pharmacokinetics

Several factors can influence the pharmacokinetic profile of this compound:

  • P-glycoprotein: P-glycoprotein, an efflux transporter, plays a role in the intestinal secretion of this compound, thereby limiting its oral bioavailability.[14] Co-administration with a P-gp inhibitor, such as cyclosporin A, has been shown to significantly increase the bioavailability of this compound in rats.[14]

  • Hepatic Impairment: Patients with impaired liver function show increased peak plasma concentrations, areas under the plasma concentration-time curves, and renal excretion of this compound.[2][8] This is expected, as the liver is the primary site of its metabolism.[4]

  • Renal Impairment: In contrast to hepatic impairment, renal impairment does not significantly affect the pharmacokinetics of this compound, and therefore, dose adjustments are not considered necessary for patients with kidney dysfunction.[2][13]

  • Gender: Some studies have noted gender-related differences in the pharmacokinetics of this compound, which are thought to be related to variations in body weight.[2][8]

  • Drug Interactions: Due to its metabolism via CYP1A2, this compound has the potential to interact with other drugs metabolized by the same enzyme.[4] For instance, a reduction in the theophylline dose is necessary when co-administered with this compound.[2][8] It should also be used with caution with other drugs that can prolong the QT interval.[15]

Conclusion

This compound is a fluoroquinolone antibiotic with a well-documented pharmacokinetic profile characterized by rapid oral absorption, extensive tissue distribution, and primary elimination through hepatic metabolism. Its bioavailability is influenced by the P-glycoprotein efflux pump. While its clinical use has been discontinued, the wealth of in vivo pharmacokinetic data available for this compound continues to be a valuable resource for researchers and scientists in the field of drug development and pharmacology. This information can aid in understanding the general pharmacokinetic principles of fluoroquinolones and in the development of new anti-infective agents.

References

Grepafloxacin absorption, distribution, metabolism, and excretion (ADME) profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of grepafloxacin, a fluoroquinolone antibiotic. The information is compiled from various scientific studies to support research and development activities.

Absorption

This compound is rapidly and extensively absorbed following oral administration.[1] The absolute bioavailability of this compound tablets is approximately 70%.[1] The rate and extent of absorption are not significantly affected by food or an elevated intragastric pH, allowing for dosing without regard to meals.[2][3]

Pharmacokinetic Parameters (Single Oral Dose)
DoseNCmax (μg/mL)Tmax (h)AUC (μg·h/mL)T½ (h)Reference
400 mg61.52.0-5.2[4]
600 mg121.98 ± 0.52--12.12 ± 3.93[5]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life; N: Number of subjects. Data are presented as mean or mean ± standard deviation.

Pharmacokinetic Parameters (Multiple Oral Doses)

Studies involving multiple oral doses of 600 mg once daily for 7 days have also been conducted.[6]

Experimental Protocols

Absolute Bioavailability Study: The absolute bioavailability of this compound was determined by comparing the area under the plasma concentration-time curve (AUC) after oral and intravenous administration in separate crossover studies involving healthy male volunteers.[1][2] Blood samples were collected at various time points post-administration, and plasma concentrations of this compound were determined using a validated high-performance liquid chromatography (HPLC) method.[7]

Food and Gastric pH Effect Study: Two open-label crossover studies were conducted in healthy male volunteers. In the food-effect study, subjects received a 600 mg single dose of this compound either after an overnight fast or after a standard high-fat meal. In the gastric pH study, subjects received a 400 mg single dose of this compound alone or after administration of famotidine to maintain an intragastric pH above 6. Pharmacokinetic parameters were determined from plasma concentration-time data.[2]

Distribution

This compound exhibits extensive tissue distribution, with an apparent volume of distribution (Vd) of approximately 5.07 ± 0.95 L/kg after a 400 mg oral dose.[8] This large Vd suggests wide penetration into extravascular spaces.[8] The binding of this compound to human plasma proteins is relatively low, at approximately 50%.

This compound achieves high concentrations in various tissues and fluids, including the lungs, genital tissues, bile, and gallbladder, often exceeding corresponding serum concentrations.[3] It also accumulates in polymorphonuclear leucocytes.[3]

Experimental Protocols

Protein Binding Assay (Equilibrium Dialysis): The extent of plasma protein binding can be determined in vitro using equilibrium dialysis. Human plasma is incubated with a known concentration of this compound. A semipermeable membrane separates the plasma from a protein-free buffer. At equilibrium, the concentration of unbound this compound in the plasma water is equal to the concentration in the buffer. The percentage of protein binding is calculated from the difference between the total and unbound drug concentrations.

Metabolism

This compound is primarily eliminated through hepatic metabolism.[3][9] The major metabolic pathway is glucuronidation, with minor contributions from sulfate conjugation and oxidative metabolism.[9]

The oxidative metabolites are formed mainly by the cytochrome P450 enzyme CYP1A2, with minor involvement of CYP3A4.[9] The major glucuronide conjugate is formed via UDP-glucuronosyltransferase 1A9 (UGT1A9). The nonconjugated metabolites have minimal antimicrobial activity compared to the parent drug, and the conjugated metabolites are inactive.[9]

Signaling Pathway for this compound Metabolism

Grepafloxacin_Metabolism This compound This compound PhaseI Phase I Metabolism This compound->PhaseI PhaseII Phase II Metabolism This compound->PhaseII Oxidative_Metabolites Oxidative Metabolites PhaseI->Oxidative_Metabolites CYP1A2 (major) CYP3A4 (minor) Glucuronide_Conjugate Glucuronide Conjugate PhaseII->Glucuronide_Conjugate UGT1A9 Sulfate_Conjugate Sulfate Conjugate PhaseII->Sulfate_Conjugate Excretion Excretion Oxidative_Metabolites->Excretion Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

Caption: Metabolic pathways of this compound.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes: To identify the enzymes responsible for this compound metabolism, in vitro studies are conducted using human liver microsomes. This compound is incubated with microsomes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions). The formation of metabolites is monitored over time using analytical techniques like HPLC or liquid chromatography-mass spectrometry (LC-MS). Specific chemical inhibitors or recombinant human enzymes can be used to identify the individual CYP and UGT isoforms involved.

Excretion

This compound and its metabolites are primarily excreted in the feces, with renal clearance accounting for only 10-15% of the administered dose.[3] Biliary excretion is a significant route of elimination for both the parent drug and its glucuronide metabolite.[10]

Excretion Profile
RouteParent DrugMetabolitesTotal
Urine 8.3% (as unchanged drug)[4]-10-15% of total dose[3]
Feces Major route[3]Major route[3]~85-90% of total dose

Data on the specific percentages of metabolites in urine and feces are not fully detailed in the available literature.

ADME Workflow Diagram

Grepafloxacin_ADME Dose Oral Administration Absorption Absorption (Bioavailability ~70%) Dose->Absorption Plasma This compound in Plasma (Protein Binding ~50%) Absorption->Plasma Distribution Distribution (Vd ~5 L/kg) Plasma->Distribution Metabolism Hepatic Metabolism Plasma->Metabolism Excretion Excretion Plasma->Excretion Tissues Tissues (Lungs, etc.) Distribution->Tissues Metabolites Metabolites (Glucuronide, Sulfate, Oxidative) Metabolism->Metabolites Metabolites->Excretion Feces Feces (Major) Excretion->Feces Urine Urine (Minor) Excretion->Urine

Caption: Overall ADME process for this compound.

Experimental Protocols

Mass Balance Study: A human mass balance study, typically using a radiolabeled form of this compound (e.g., ¹⁴C-grepafloxacin), is the definitive method to determine the routes and extent of excretion. After administration of a single dose to healthy volunteers, urine and feces are collected for an extended period. The total radioactivity in each matrix is measured to determine the percentage of the dose excreted by each route. The parent drug and its metabolites are then identified and quantified in the collected samples using techniques like LC-MS/MS to create a complete excretion profile.

Analytical Method for Quantification in Biological Fluids (HPLC): A common method for the determination of this compound in plasma and urine is reversed-phase high-performance liquid chromatography (HPLC) with UV or fluorescence detection.[7]

  • Sample Preparation: Plasma samples typically undergo protein precipitation followed by liquid-liquid extraction. Urine samples may be diluted before injection.

  • Chromatographic Conditions: A C18 reversed-phase column is commonly used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

  • Detection: UV detection is often set at a wavelength of around 280 nm.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of an internal standard and referencing a standard curve.

Drug Interactions

This compound has been shown to interact with theophylline, necessitating a reduction in theophylline dosage when co-administered.[3] As it is a substrate for CYP1A2 and to a lesser extent CYP3A4, there is a potential for interactions with inhibitors or inducers of these enzymes.

Special Populations

  • Renal Impairment: The pharmacokinetics of this compound are not significantly altered in patients with renal impairment, and therefore, dose adjustments are generally not required.[11]

  • Hepatic Impairment: In patients with hepatic impairment, peak plasma concentrations, AUC, and renal excretion of this compound are increased.[3]

  • Age and Gender: While some gender-related differences in pharmacokinetics have been observed, these are primarily attributed to variations in body weight and are not considered clinically significant. Age does not appear to have a clinically important effect on the pharmacokinetics of this compound.[6]

References

Methodological & Application

Grepafloxacin HPLC-UV method for plasma concentration analysis

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method provides a specific and sensitive approach for the quantitative analysis of Grepafloxacin in human plasma, essential for pharmacokinetic studies and therapeutic drug monitoring. This method typically involves a liquid-liquid extraction process for sample clean-up, followed by separation on a C18 reversed-phase column and detection at 280 nm.

The validation of this method demonstrates its reliability, with linear standard curves (correlation coefficients >0.999) over a concentration range of 0.05 to 5 mg/L in plasma.[1] The limit of quantification in plasma is 0.05 mg/L, making it suitable for detecting therapeutic concentrations.[1] The method shows good precision, with coefficients of variation for within- and between-day analyses being less than 10%. Furthermore, the recovery of this compound from plasma is efficient, averaging 93.7%.[1]

Principle of the Method

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the determination of this compound in human plasma. The principle involves separating this compound from endogenous plasma components on a non-polar stationary phase (C18 column) using a polar mobile phase. The concentration of the drug is quantified by measuring the UV absorbance at a specific wavelength (280 nm) and comparing it to a standard curve of known concentrations.

Application Notes and Protocols

Materials and Reagents
  • Chemicals and Solvents:

    • This compound reference standard

    • Internal Standard (e.g., Ciprofloxacin)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or deionized)

    • Phosphoric acid

    • Dichloromethane

    • Blank human plasma (with anticoagulant like heparin or EDTA)

  • Equipment:

    • HPLC system with a UV detector, pump, autosampler, and degasser

    • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Data acquisition and processing software

    • Centrifuge

    • Vortex mixer

    • Evaporator (e.g., nitrogen evaporator)

    • Analytical balance

    • pH meter

    • Micropipettes

    • Volumetric flasks and other standard laboratory glassware

    • Syringe filters (0.45 µm)

Experimental Protocols

2.1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a suitable diluent to create calibration standards.

  • Calibration Standards in Plasma: Spike appropriate volumes of the working standard solutions into blank human plasma to obtain final concentrations covering the expected range of the study samples (e.g., 0.05, 0.1, 0.5, 1, 2.5, and 5 mg/L).[1]

  • Internal Standard (IS) Solution: Prepare a stock solution of the internal standard (e.g., Ciprofloxacin) and a working solution at a fixed concentration for spiking into all samples (calibrators, QCs, and unknowns).

2.2. Plasma Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 500 µL of plasma sample (calibrator, QC, or unknown) into a clean centrifuge tube.

  • Add a fixed volume of the internal standard working solution to each tube (except for blank samples).

  • Vortex mix the sample for 30 seconds.

  • Add 5 mL of a suitable organic extraction solvent (e.g., dichloromethane).

  • Vortex mix vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the mixture at approximately 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the HPLC mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Inject a defined volume (e.g., 20 µL) of the reconstituted sample into the HPLC system.

G cluster_prep Plasma Sample Preparation Workflow plasma 1. Pipette Plasma Sample (500 µL) add_is 2. Add Internal Standard plasma->add_is vortex1 3. Vortex Mix (30 seconds) add_is->vortex1 add_solvent 4. Add Extraction Solvent (e.g., Dichloromethane) vortex1->add_solvent vortex2 5. Vortex Vigorously (2 minutes) add_solvent->vortex2 centrifuge 6. Centrifuge (3000 x g, 10 min) vortex2->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into HPLC System reconstitute->inject G cluster_workflow Overall Analytical and Pharmacokinetic Workflow cluster_sample Sample Collection & Processing cluster_analysis HPLC-UV Analysis cluster_data Data Interpretation collect Collect Blood Samples at Timed Intervals separate Separate Plasma via Centrifugation collect->separate store Store Plasma at -20°C or lower until analysis separate->store prep Sample Preparation (Liquid-Liquid Extraction) store->prep hplc Chromatographic Separation (C18 Column) prep->hplc detect UV Detection (280 nm) hplc->detect quant Quantify Concentration (vs. Calibration Curve) detect->quant pk Pharmacokinetic Analysis (Cmax, Tmax, AUC) quant->pk report Generate Report pk->report

References

Application Note: High-Throughput Analysis of Grepafloxacin in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Grepafloxacin in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using electrospray ionization in positive ion mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical technique for pharmacokinetic studies, therapeutic drug monitoring research, and other applications involving the quantification of this compound.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic.[1] Accurate and precise quantification of this compound in biological matrices is crucial for preclinical and clinical research. LC-MS/MS offers high selectivity and sensitivity, making it the preferred method for bioanalytical studies.[2][3][4] This document provides a detailed protocol for the determination of this compound in human plasma.

Experimental

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of this compound from human plasma.

Materials:

  • Human plasma

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar fluoroquinolone like Ciprofloxacin-d8)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Spike 100 µL of human plasma with the appropriate concentration of this compound standard or quality control samples.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix the sample for 60 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.51090
3.51090
3.6955
5.0955
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 400.2 (for [M+H]⁺ of this compound)
Product Ions (m/z) To be determined empirically. Based on common fragmentation patterns of fluoroquinolones, potential product ions could result from the loss of water ([M+H-H₂O]⁺), decarboxylation ([M+H-CO₂]⁺), and cleavage of the piperazine ring.[5][6] For method development, it is recommended to perform a product ion scan on the precursor ion to identify the most abundant and stable fragment ions.
Collision Energy (eV) To be optimized for each transition.
Dwell Time 100 ms
Source Temperature 500 °C
IonSpray Voltage 5500 V

Note: The specific MRM transitions and collision energies for this compound should be optimized to achieve the best sensitivity and specificity on the instrument being used.

Quantitative Data Summary

The following table presents hypothetical quantitative data based on typical performance for LC-MS/MS assays of similar analytes. These values should be established during method validation.

Table 2: Hypothetical Quantitative Performance

ParameterExpected Range
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Recovery 85 - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add Internal Standard plasma->add_is precipitation Protein Precipitation (300 µL Acetonitrile) add_is->precipitation vortex1 Vortex (60s) precipitation->vortex1 centrifuge Centrifuge (10,000 x g, 5 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute injection Inject 5 µL reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for this compound detection.

signaling_pathway cluster_bacterium Bacterial Cell cluster_dna_processes DNA Processes This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV inhibits Replication DNA Replication DNA_Gyrase->Replication Transcription Transcription DNA_Gyrase->Transcription Topoisomerase_IV->Replication Bacterial_Death Bacterial Cell Death Replication->Bacterial_Death inhibition leads to Transcription->Bacterial_Death inhibition leads to Repair Repair Repair->Bacterial_Death inhibition leads to

Caption: Mechanism of action of this compound.[1]

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The protocol utilizes a simple sample preparation technique and a rapid chromatographic run, making it suitable for high-throughput analysis in a research setting. Method validation must be performed to demonstrate its accuracy, precision, and robustness for its intended application.

References

Grepafloxacin: Application Notes and Protocols for Bacterial Culture and Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for clinical use.

Introduction

Grepafloxacin is a broad-spectrum fluoroquinolone antibiotic that was developed for the treatment of various bacterial infections.[1][2] It exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][3] However, this compound was withdrawn from the market in 1999 due to concerns about cardiovascular side effects, specifically prolongation of the QT interval.[2][4][5][6][7] Despite its withdrawal from clinical use, this compound can still serve as a valuable tool in research settings for studying bacterial resistance mechanisms, as a reference compound in the development of new fluoroquinolones, and for in vitro susceptibility testing.

These application notes provide detailed protocols for the use of this compound in bacterial culture and for performing antimicrobial susceptibility testing (AST).

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][8] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound traps them in a complex with DNA, leading to double-stranded DNA breaks and ultimately cell death.

Grepafloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits Cell_Death Bacterial Cell Death This compound->Cell_Death DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DNA_Gyrase->Cell_Death Topoisomerase_IV->DNA_Replication Enables Topoisomerase_IV->Cell_Death DNA_Replication->Cell_Death

Caption: Mechanism of action of this compound in a bacterial cell.

Data Presentation: In Vitro Susceptibility of Various Bacterial Species to this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)0.250.25
Streptococcus pneumoniae (penicillin-resistant)0.250.25
Haemophilus influenzae≤0.030.03
Moraxella catarrhalis≤0.030.03
Staphylococcus aureus (methicillin-susceptible)0.060.25-0.5
Escherichia coli0.015-0.030.03-0.06
Klebsiella pneumoniae0.060.12-1
Enterobacter cloacae0.062
Pseudomonas aeruginosa (ciprofloxacin-susceptible)0.252
Legionella spp.0.250.5
ß-haemolytic streptococci0.120.25

Data compiled from multiple sources.[9][10][11] MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound hydrochloride powder

  • Sterile distilled water or a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile water)

  • Sterile, light-protected containers (e.g., amber microcentrifuge tubes)

  • Vortex mixer

  • Sterile membrane filter (0.22 µm)

Procedure:

  • Accurately weigh the desired amount of this compound hydrochloride powder.

  • Dissolve the powder in a small amount of the chosen solvent.

  • Once dissolved, bring the solution to the final desired volume with sterile distilled water.

  • Vortex the solution until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm membrane filter.

  • Aliquot the stock solution into sterile, light-protected containers.

  • Store the aliquots at -20°C or lower. Avoid repeated freeze-thaw cycles.

Antimicrobial Susceptibility Testing (AST)

The following are standard methods for determining the susceptibility of bacteria to this compound. It is recommended to follow the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for detailed procedures.

This method is used to determine the minimum inhibitory concentration (MIC) of this compound in a liquid medium.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare this compound stock solution C Perform 2-fold serial dilutions of this compound in a 96-well microtiter plate A->C B Prepare bacterial inoculum (0.5 McFarland) D Inoculate each well with the bacterial suspension B->D C->D E Incubate at 35-37°C for 16-24 hours D->E F Visually inspect for turbidity (bacterial growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for the Broth Microdilution Method.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator

Procedure:

  • Prepare Inoculum: Aseptically pick several colonies of the test organism and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare this compound Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB in the wells of the 96-well plate to achieve the desired concentration range. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation: Add the diluted bacterial inoculum to each well containing the this compound dilutions and the growth control well.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

This method involves incorporating varying concentrations of this compound into an agar medium.

Materials:

  • This compound stock solution

  • Molten Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator

Procedure:

  • Prepare Inoculum: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Prepare this compound-Agar Plates: Add appropriate volumes of the this compound stock solution to molten MHA (cooled to 45-50°C) to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify. Include a control plate with no antibiotic.

  • Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the standardized bacterial suspension (approximately 10⁴ CFU per spot).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

This is a qualitative method to determine the susceptibility of bacteria to this compound.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_application Disk Application cluster_incubation Incubation cluster_analysis Analysis A Prepare bacterial inoculum (0.5 McFarland) C Inoculate the entire surface of the agar plate with the bacterial suspension A->C B Prepare Mueller-Hinton agar plate B->C D Place a this compound-impregnated disk (5 µg) on the agar surface C->D E Incubate at 35-37°C for 16-24 hours D->E F Measure the diameter of the zone of inhibition E->F G Interpret results as Susceptible, Intermediate, or Resistant based on CLSI guidelines F->G

Caption: Workflow for the Disk Diffusion Method.

Materials:

  • This compound-impregnated paper disks (5 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator

  • Ruler or caliper

Procedure:

  • Prepare Inoculum: Prepare a standardized bacterial inoculum as described previously.

  • Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

  • Apply Disk: Aseptically apply a this compound disk to the surface of the inoculated agar plate.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

  • Interpret Results: Interpret the results as Susceptible, Intermediate, or Resistant by comparing the zone diameter to the established breakpoints from CLSI guidelines.

Safety Precautions

This compound is for in vitro research use only. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for more detailed information.

Disclaimer

These protocols are intended as a guide. Researchers should optimize the procedures for their specific experimental needs and bacterial strains. It is crucial to include appropriate quality control strains in all susceptibility testing experiments to ensure the accuracy of the results.

References

Grepafloxacin: A Tool for Investigating Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Grepafloxacin, a fluoroquinolone antibiotic, serves as a valuable research tool for elucidating the mechanisms of bacterial resistance. Although withdrawn from clinical use due to cardiac side effects, its well-defined mechanism of action and the known resistance pathways make it an excellent agent for studying the evolution and dissemination of antibiotic resistance.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in bacterial resistance studies.

This compound exerts its bactericidal effect by inhibiting DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE), essential enzymes for bacterial DNA replication.[2] Resistance to this compound and other fluoroquinolones primarily arises through two mechanisms: alterations in the target enzymes, specifically within the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, and reduced intracellular drug concentration due to overexpression of efflux pumps.[2]

Data Presentation: In Vitro Activity of this compound

The following tables summarize the in vitro activity of this compound against a range of common bacterial pathogens, expressed as Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC). MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism, while MPC is the lowest concentration that prevents the growth of any resistant mutants from a large bacterial population.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Species

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)0.250.25
Streptococcus pneumoniae (penicillin-resistant)0.250.25
Staphylococcus aureus (methicillin-susceptible)0.06-
Haemophilus influenzae-0.03
Moraxella catarrhalis-0.03
Escherichia coli-0.03-2
Klebsiella pneumoniae-0.03-2
Enterobacter cloacae-0.03-2
Pseudomonas aeruginosa (ciprofloxacin-susceptible)0.252
Pseudomonas aeruginosa (ciprofloxacin-resistant)->8
Legionella pneumophila-0.5
ß-hemolytic streptococci0.120.25
Mycobacterium avium0.5-2.01.0-4.0

Data compiled from multiple sources.[3][4][5][6]

Table 2: Mutant Prevention Concentration (MPC) of this compound against Streptococcus pneumoniae

FluoroquinoloneMPC Range (µg/mL)MPC₉₀ (µg/mL)
This compound0.25 - 21
Moxifloxacin0.12 - 10.5
Gatifloxacin0.12 - 21
Levofloxacin0.5 - 84
Trovafloxacin0.12 - 10.5

Adapted from Blondeau et al.[7]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Resistance Pathways

Grepafloxacin_Mechanism cluster_cell Bacterial Cell cluster_targets Primary Targets cluster_process Cellular Processes cluster_resistance Resistance Mechanisms Grepafloxacin_ext This compound (extracellular) Grepafloxacin_int This compound (intracellular) Grepafloxacin_ext->Grepafloxacin_int Uptake DNA_Gyrase DNA Gyrase (gyrA/gyrB) Grepafloxacin_int->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (parC/parE) Grepafloxacin_int->Topo_IV Inhibition Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) Grepafloxacin_int->Efflux_Pump Substrate for DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Division Cell Division Topo_IV->Cell_Division Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Disruption leads to Cell_Division->Bacterial_Death Disruption leads to Target_Mutation Target Site Mutation (gyrA/parC QRDR) Target_Mutation->DNA_Gyrase Alters binding site Target_Mutation->Topo_IV Alters binding site Efflux_Pump->Grepafloxacin_ext Expulsion

Caption: Mechanism of action of this compound and key bacterial resistance pathways.

Experimental Workflow for Studying this compound Resistance

Grepafloxacin_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_efflux Efflux Pump Analysis MIC Determine MIC (Broth Microdilution) Resistant_Isolate This compound-Resistant Isolate MIC->Resistant_Isolate Select resistant strains MPC Determine MPC (Agar Plate Method) Data_Integration Integrate Phenotypic and Genotypic Data MPC->Data_Integration DNA_Extraction DNA Extraction PCR PCR Amplification (gyrA/parC QRDRs) DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Mutation_Analysis Sequence Analysis (Identify Mutations) Sequencing->Mutation_Analysis Mutation_Analysis->Data_Integration Efflux_Assay Efflux Pump Activity Assay (e.g., EtBr-Agar) RNA_Extraction RNA Extraction qRT_PCR qRT-PCR (Efflux Gene Expression) RNA_Extraction->qRT_PCR qRT_PCR->Data_Integration Start Bacterial Isolate Start->MIC Resistant_Isolate->MPC Resistant_Isolate->DNA_Extraction Resistant_Isolate->Efflux_Assay Resistant_Isolate->RNA_Extraction

Caption: A typical experimental workflow for investigating this compound resistance mechanisms.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methods for antimicrobial susceptibility testing.

Materials:

  • This compound hydrochloride

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Sterile saline or broth for dilution

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at 1280 µg/mL in a suitable solvent (e.g., sterile deionized water with minimal NaOH for dissolution) and filter-sterilize.

  • Prepare this compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB to obtain final concentrations ranging from 64 µg/mL to 0.06 µg/mL. Leave a column for a growth control (no antibiotic) and a sterility control (no bacteria).

  • Prepare Bacterial Inoculum: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate the Microtiter Plate: Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the this compound dilutions and the growth control well. Add 100 µL of sterile CAMHB to the sterility control well.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Determination of Mutant Prevention Concentration (MPC)

This protocol is based on the agar plate method for determining MPC.[8][9]

Materials:

  • This compound hydrochloride

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Bacterial culture grown to late logarithmic or early stationary phase

  • Sterile broth or saline

  • Centrifuge

Procedure:

  • Prepare this compound Agar Plates: Prepare a series of agar plates containing two-fold increasing concentrations of this compound, typically starting from the MIC value up to 64x MIC.

  • Prepare High-Density Bacterial Inoculum: Grow a large volume of the bacterial culture and concentrate the cells by centrifugation to achieve a final density of ≥10¹⁰ CFU/mL.

  • Inoculate Plates: Spread a precise volume of the high-density inoculum (containing ≥10¹⁰ CFU) onto each this compound-containing agar plate and a drug-free control plate to confirm the initial inoculum size.

  • Incubation: Incubate the plates at 35-37°C for 48-72 hours.

  • Determine MPC: The MPC is the lowest concentration of this compound that prevents the growth of any bacterial colonies.

Analysis of Target Gene Mutations (gyrA and parC)

This protocol outlines the steps for identifying mutations in the QRDRs of gyrA and parC.

Materials:

  • This compound-susceptible and -resistant bacterial isolates

  • DNA extraction kit

  • Primers for the QRDRs of gyrA and parC (sequences will vary by bacterial species)

  • PCR master mix

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from overnight cultures of both susceptible and resistant isolates using a commercial DNA extraction kit.

  • PCR Amplification:

    • Set up PCR reactions containing the extracted DNA, specific primers for the gyrA and parC QRDRs, and PCR master mix.

    • Use a thermocycler with an appropriate program for amplification (annealing temperature will depend on the primers used).

  • Verification of PCR Products: Run the PCR products on an agarose gel to confirm the amplification of fragments of the correct size.

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the DNA sequences from the resistant isolates with the sequence from the susceptible (wild-type) isolate to identify any nucleotide changes that result in amino acid substitutions within the QRDRs.

Assessment of Efflux Pump Activity

This protocol provides a method to qualitatively assess the activity of efflux pumps.

Materials:

  • Ethidium bromide (EtBr)

  • Mueller-Hinton Agar (MHA)

  • Bacterial isolates

  • UV transilluminator

  • (Optional) Efflux pump inhibitor (EPI) such as reserpine or phenylalanine-arginine ß-naphthylamide (PAßN).

Procedure:

  • Prepare EtBr Agar Plates: Prepare MHA plates containing a range of EtBr concentrations (e.g., 0.5, 1.0, 2.0, and 4.0 µg/mL). If using an EPI, prepare a parallel set of plates also containing the inhibitor.

  • Inoculate Plates: Streak the bacterial isolates onto the EtBr-containing plates (and EPI-containing plates, if applicable).

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • Visualize Fluorescence: Examine the plates under a UV transilluminator.

  • Interpretation:

    • Bacteria with active efflux pumps will extrude the EtBr and show less fluorescence at lower EtBr concentrations.

    • Bacteria lacking active efflux or with inhibited pumps will accumulate EtBr and fluoresce at lower EtBr concentrations. A significant increase in fluorescence in the presence of an EPI suggests the involvement of an active efflux system.

Conclusion

This compound remains a potent tool for the in-depth study of bacterial resistance mechanisms. The protocols outlined in this document provide a framework for researchers to phenotypically and genotypically characterize fluoroquinolone resistance. By integrating data from MIC/MPC determinations, target gene sequencing, and efflux pump activity assays, a comprehensive understanding of the resistance landscape in various bacterial pathogens can be achieved. This knowledge is crucial for the development of novel antimicrobial strategies to combat the growing threat of antibiotic resistance.

References

Application Notes and Protocols for Evaluating Grepafloxacin Efficacy and Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grepafloxacin is a broad-spectrum fluoroquinolone antibacterial agent.[1] While effective against a range of Gram-positive and Gram-negative bacteria, its use has been associated with specific toxicities, notably cardiotoxicity.[1] This document provides detailed application notes and protocols for the use of animal models in the preclinical evaluation of this compound's efficacy and toxicity, ensuring a comprehensive assessment for drug development and research. This compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[]

Efficacy Evaluation in Animal Models

Animal models are crucial for assessing the in vivo efficacy of this compound against various pathogens. Murine models are commonly employed for systemic and localized infections.

Table 1: In Vitro Efficacy of this compound (MIC µg/mL)
MicroorganismThis compound MIC₅₀This compound MIC₉₀
Streptococcus pneumoniae0.120.25
Haemophilus influenzae0.030.03
Moraxella catarrhalis0.060.12

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.[3][4]

Experimental Protocol: Murine Systemic Infection Model

This protocol outlines the procedure for evaluating the efficacy of this compound in a murine model of systemic infection.

Materials:

  • Pathogen of interest (e.g., Streptococcus pneumoniae)

  • Male or female mice (e.g., ICR strain), 4-6 weeks old

  • This compound

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Saline solution

  • Mucin

  • Syringes and needles for injection

  • Animal cages and bedding

  • Incubator and agar plates for bacterial culture

Procedure:

  • Pathogen Preparation: Culture the selected pathogen overnight on appropriate agar plates. Suspend the bacterial colonies in saline to a desired concentration (e.g., 1 x 10⁸ CFU/mL). Prepare a 5% mucin solution to enhance infectivity. Mix the bacterial suspension with an equal volume of the mucin solution.

  • Infection: Administer the bacterial suspension intraperitoneally (IP) to the mice at a volume of 0.5 mL per mouse.

  • Treatment: At 1 hour post-infection, orally administer this compound at various doses to different groups of mice. Include a control group that receives only the vehicle.

  • Observation: Monitor the mice for 7 days and record the number of survivors in each group.

  • Data Analysis: Calculate the 50% effective dose (ED₅₀) using a suitable statistical method (e.g., probit analysis).

Logical Workflow for Efficacy Studies

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis pathogen_prep Pathogen Preparation infection Infection of Animals pathogen_prep->infection animal_acclimation Animal Acclimation animal_acclimation->infection treatment This compound Administration infection->treatment observation Observation and Data Collection treatment->observation ed50_calc ED50 Calculation observation->ed50_calc

Caption: Workflow for Murine Efficacy Study.

Toxicity Evaluation in Animal Models

A thorough toxicological assessment is critical for any drug candidate. For this compound, key areas of concern are cardiotoxicity, arthropathy, and phototoxicity.

Cardiotoxicity

This compound has been associated with QT interval prolongation, which can increase the risk of torsades de pointes.[5] Animal models, particularly dogs and rabbits, are used to evaluate this potential adverse effect.[5]

Table 2: Cardiotoxicity of this compound in Animal Models
Animal ModelDoseEffect
Rabbit10-30 mg/kg (intravenous)QT prolongation
Dog10-30 mg/kg (intravenous)QT prolongation
Dog (isolated Purkinje fibers)9.3 µg/mL15% prolongation of action potential duration

Data from in vivo and in vitro studies.[5][6]

Experimental Protocol: Evaluation of QTc Prolongation in Rabbits

Materials:

  • Male New Zealand White rabbits

  • This compound

  • Anesthetic (e.g., ketamine/xylazine)

  • ECG recording system with needle electrodes

  • Intravenous catheter

  • Saline solution

Procedure:

  • Animal Preparation: Anesthetize the rabbits and place them in a supine position. Insert an intravenous catheter into a marginal ear vein for drug administration.

  • ECG Recording: Attach ECG electrodes to the limbs to record a baseline ECG.

  • Drug Administration: Administer this compound intravenously at escalating doses.

  • Continuous Monitoring: Continuously record the ECG throughout the experiment.

  • Data Analysis: Measure the QT interval and correct for heart rate (QTc) at baseline and after each dose. Analyze the dose-response relationship for QTc prolongation.

Signaling Pathway of Fluoroquinolone-Induced Cardiotoxicity

G This compound This compound hERG hERG Potassium Channel This compound->hERG Blockade IKr Delayed Rectifier Potassium Current (IKr) hERG->IKr Inhibition AP Action Potential Duration IKr->AP Prolongation QTc QTc Interval AP->QTc Prolongation TdP Torsades de Pointes QTc->TdP Increased Risk

Caption: Mechanism of this compound-induced cardiotoxicity.

Arthropathy

Fluoroquinolones are known to cause arthropathy, particularly in juvenile animals.[7] The dog is considered the most sensitive species for detecting this toxicity.[7]

Table 3: Arthropathy of this compound in Juvenile Beagle Dogs
Route of AdministrationDose (mg/kg/day)Observation
Intravenous100Blister formation on joint surfaces
Oral60No abnormalities observed
Subcutaneous30No abnormalities observed

Observations after one week of administration.[7]

Experimental Protocol: Assessment of Arthropathy in Juvenile Dogs

Materials:

  • Juvenile beagle dogs (3 months old)

  • This compound

  • Vehicle for administration

  • Magnetic Resonance Imaging (MRI) equipment (optional)

  • Histopathology equipment

Procedure:

  • Animal Selection: Use juvenile beagle dogs as they are highly sensitive to fluoroquinolone-induced arthropathy.[7]

  • Dosing: Administer this compound orally or intravenously once daily for a specified period (e.g., 7 days).

  • Clinical Observation: Monitor the dogs daily for any signs of lameness or joint swelling.

  • Imaging: At the end of the treatment period, perform MRI scans of the major joints to detect cartilage lesions.[8]

  • Histopathology: Euthanize the animals and perform a detailed histopathological examination of the articular cartilage from major joints. Look for chondrocyte necrosis, cavitation, and loss of proteoglycans.[7][9]

Mechanism of Fluoroquinolone-Induced Arthropathy

G Fluoroquinolone Fluoroquinolone Mg_Chelation Magnesium Chelation in Cartilage Fluoroquinolone->Mg_Chelation Integrin Impaired Integrin Function Mg_Chelation->Integrin Chondrocyte_Interaction Disturbed Chondrocyte- Extracellular Matrix Interaction Integrin->Chondrocyte_Interaction ROS Reactive Oxygen Species (ROS) Formation Chondrocyte_Interaction->ROS Apoptosis Chondrocyte Apoptosis Chondrocyte_Interaction->Apoptosis Tissue_Damage Cartilage Damage ROS->Tissue_Damage Apoptosis->Tissue_Damage

Caption: Pathogenesis of fluoroquinolone-induced arthropathy.

Phototoxicity

Some fluoroquinolones can induce phototoxic reactions upon exposure to UVA light. Animal models, such as the mouse, are used to assess this potential.

Table 4: Comparative Phototoxicity in Mice
Compound (200 mg/kg)Peak Erythema Score
This compound~1.5
Ciprofloxacin~1.5
Ofloxacin~0.5
Enoxacin~2.0
Lomefloxacin~3.0
Sparfloxacin~3.5

Erythema scored on a scale of 0 to 4.[10]

Experimental Protocol: Evaluation of Phototoxicity in Mice

Materials:

  • Balb/c mice

  • This compound

  • Vehicle for oral administration

  • UVA light source

  • Scoring system for erythema and edema

Procedure:

  • Dosing: Administer this compound orally to the mice.

  • Irradiation: After a set period (e.g., 2 hours), expose the ears of the mice to a controlled dose of UVA light.

  • Scoring: At various time points post-irradiation (e.g., 24, 48, 72 hours), visually assess and score the degree of erythema and edema on a predefined scale (e.g., 0-4).[10][11]

  • Data Analysis: Compare the scores of the this compound-treated group with a vehicle control group and groups treated with other fluoroquinolones.

General Toxicity and Pharmacokinetics

Repeat-dose toxicity studies in rats and pharmacokinetic studies in various species are essential components of the preclinical safety evaluation.

Table 5: General Toxicity of this compound in Rats (300 mg/kg/day for 4 weeks)
ParameterObservation
Body Weight GainSuppressed
StoolSoft
Joint ToxicityNo blister formation or erosion
CrystalluriaNo needle-like crystals in urine

Compared to other fluoroquinolones like enoxacin and ciprofloxacin which showed joint toxicity and crystalluria.[7][12]

Table 6: Acute Toxicity of this compound
Animal ModelLD₅₀ (mg/kg)
Mouse>2000
Rat>3000

LD₅₀ represents the lethal dose for 50% of the animals.[13]

Conclusion

The use of appropriate animal models is indispensable for the comprehensive evaluation of the efficacy and toxicity of this compound. The protocols and data presented in these application notes provide a framework for conducting robust preclinical studies. Careful consideration of dose, route of administration, and species-specific sensitivities is crucial for the accurate interpretation of results and their translation to clinical settings.

References

Grepafloxacin Tissue Penetration and Distribution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grepafloxacin is a broad-spectrum fluoroquinolone antibiotic characterized by its significant penetration into various body tissues and fluids. This attribute is crucial for its efficacy in treating a range of infections, particularly those seated in respiratory and genitourinary tracts. These application notes provide a summary of quantitative data on this compound distribution and detailed protocols for key experimental techniques used in such studies.

Data Presentation: this compound Concentration in Human Tissues and Fluids

The following tables summarize the quantitative data on this compound concentrations in various human tissues and fluids following oral administration. These values are essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for predicting clinical efficacy.

Table 1: this compound Concentration in Plasma and Inflammatory Fluid (Human)

ParameterPlasmaInflammatory FluidReference
Dosage 400 mg single oral dose400 mg single oral dose[1][2]
Mean Peak Concentration (Cmax) 1.5 µg/mL1.1 µg/mL[1]
Mean Time to Peak (Tmax) 2.0 hours4.8 hours[1]
Mean Elimination Half-life (t½) 5.2 hours12.7 hours[1]
Overall Penetration Ratio (%) -180.6% (or 133% excluding one aberrant result)[1]

Table 2: this compound Concentration in Biliary System (Human)

Tissue/FluidConcentrationCorresponding Blood LevelReference
Gallbladder Tissue 9.6 µg/g1.8 µg/mL[3]
Gallbladder Bile 189.3 µg/mL1.8 µg/mL[3]

Note: Data was obtained from patients who received 300 mg of this compound once daily for 3 days before cholecystectomy.

Table 3: this compound Distribution in Respiratory System (Rat Model)

ParameterValueReference
AUC Ratio (Epithelial Lining Fluid / Plasma) 5.69 ± 1.00[4]
AUC Ratio (Alveolar Macrophages / Plasma) 352 ± 57[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound tissue penetration and distribution.

Protocol 1: Determination of this compound Penetration into Inflammatory Fluid using the Cantharides-Induced Blister Model

Objective: To create a skin blister as a model of an inflammatory site and measure the concentration of this compound in the blister fluid over time to assess its penetration into inflamed tissue.

Materials:

  • This compound tablets (e.g., 400 mg)

  • Cantharidin solution (0.1% in acetone)

  • Sterile filter paper discs (5 mm diameter)

  • Adhesive tape (hypoallergenic)

  • Sterile syringes (1 mL) and needles (25G)

  • Sterile collection tubes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical standards of this compound

Procedure:

  • Volunteer Selection and Dosing:

    • Recruit healthy adult volunteers with no history of skin allergies.

    • Administer a single oral dose of 400 mg this compound.

  • Blister Induction:

    • Apply a 5 mm filter paper disc soaked in 0.1% cantharidin solution to the volar aspect of the forearm.

    • Cover the disc with adhesive tape to secure it in place.

    • A blister will form at the site within 8-12 hours.

  • Sample Collection:

    • At predetermined time points post-grepafloxacin administration (e.g., 2, 4, 6, 8, 12, 24 hours), collect samples of blister fluid.

    • Aseptically puncture the blister with a sterile 25G needle and aspirate the fluid using a 1 mL syringe.

    • Transfer the fluid to a sterile collection tube.

    • At the same time points, collect venous blood samples into heparinized tubes.

  • Sample Processing:

    • Blister Fluid: Centrifuge the collected blister fluid to remove any cellular debris. Store the supernatant at -80°C until analysis.

    • Plasma: Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma. Store the plasma at -80°C until analysis.

  • Analytical Quantification:

    • Determine the concentration of this compound in the plasma and blister fluid samples using a validated HPLC-UV method (see Protocol 4).

Protocol 2: Quantification of this compound in Respiratory Fluids via Bronchoalveolar Lavage (BAL)

Objective: To collect epithelial lining fluid (ELF) and alveolar macrophages (AM) from the lower respiratory tract to determine the concentration of this compound at the site of respiratory infections.

Materials:

  • Flexible bronchoscope

  • Sterile, buffered saline solution (warmed to 37°C)

  • Sterile collection traps

  • Syringes (50 mL)

  • Gauze

  • Centrifuge

  • Hemocytometer

  • Cell culture medium (e.g., RPMI-1640)

  • HPLC system with UV detector

Procedure:

  • Patient Preparation and Dosing:

    • Patients scheduled for bronchoscopy for clinical reasons can be enrolled after obtaining informed consent.

    • Administer a standard oral dose of this compound prior to the procedure.

  • Bronchoalveolar Lavage:

    • Perform bronchoscopy under local anesthesia.

    • Wedge the bronchoscope into a subsegment of the lung (commonly the middle lobe or lingula).

    • Instill 50 mL of sterile saline and immediately aspirate gently.

    • Repeat the instillation and aspiration process 3-4 times, pooling the collected fluid.

  • Sample Processing:

    • Filter the pooled BAL fluid through sterile gauze to remove mucus.

    • Centrifuge the filtered fluid at 400 x g for 10 minutes to pellet the cells (alveolar macrophages).

    • Separate the supernatant (containing the epithelial lining fluid).

    • Alveolar Macrophages: Resuspend the cell pellet in a known volume of culture medium. Perform a cell count using a hemocytometer. Lyse the cells to release intracellular this compound.

    • Epithelial Lining Fluid: The supernatant is considered the diluted ELF. The concentration of urea in both plasma and the BAL supernatant can be measured to calculate the dilution factor and thus the actual concentration of this compound in the ELF.

  • Analytical Quantification:

    • Determine the concentration of this compound in the lysed alveolar macrophage samples and the ELF supernatant using a validated HPLC-UV method (see Protocol 4).

Protocol 3: Animal Tissue Collection and Homogenization for this compound Analysis

Objective: To collect various tissues from an animal model to determine the distribution of this compound throughout the body.

Materials:

  • Laboratory animals (e.g., rats)

  • Surgical instruments for dissection

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenizer (e.g., tissue grinder, bead beater)

  • Centrifuge

  • Collection tubes

  • HPLC system with UV detector

Procedure:

  • Animal Dosing and Euthanasia:

    • Administer a defined dose of this compound to the animals (e.g., via oral gavage).

    • At specified time points, euthanize the animals using an approved method.

  • Tissue Collection:

    • Immediately perfuse the circulatory system with ice-cold PBS to remove blood from the tissues.

    • Carefully dissect and collect the tissues of interest (e.g., lung, liver, kidney, muscle, prostate, uterus).

    • Rinse each tissue sample in ice-cold PBS, blot dry, weigh, and place in a pre-weighed collection tube.

    • Snap-freeze the samples in liquid nitrogen and store at -80°C until homogenization.

  • Tissue Homogenization:

    • Add a specific volume of ice-cold PBS or homogenization buffer to the thawed tissue sample (e.g., 3 volumes of buffer to 1 part tissue by weight).

    • Homogenize the tissue until a uniform consistency is achieved.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Analytical Quantification:

    • Collect the supernatant and determine the concentration of this compound using a validated HPLC-UV method (see Protocol 4).

Protocol 4: HPLC-UV Method for Quantification of this compound in Biological Samples

Objective: To provide a general framework for the quantitative analysis of this compound in various biological matrices using High-Performance Liquid Chromatography with Ultraviolet detection.

Materials:

  • HPLC system with a UV detector, autosampler, and data acquisition software

  • Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase components (e.g., acetonitrile, methanol, water, phosphoric acid)

  • This compound analytical standard

  • Internal standard (optional but recommended)

  • Sample preparation reagents (e.g., protein precipitation agents like acetonitrile or perchloric acid)

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standards and Mobile Phase:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Create a series of working standards by diluting the stock solution with the same matrix as the samples (e.g., blank plasma, blank tissue homogenate) to generate a calibration curve.

    • Prepare the mobile phase. A common mobile phase for fluoroquinolones consists of a mixture of an organic solvent (e.g., acetonitrile/methanol) and an acidic aqueous buffer (e.g., water with phosphoric acid to adjust pH). A typical starting point could be a ratio of 30:70 (organic:aqueous).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of sample (plasma, blister fluid, or tissue homogenate supernatant), add 200 µL of ice-cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidic water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Approximately 280 nm.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.

experimental_workflow_blister cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Dose 400 mg Oral This compound Blister Cantharides-Induced Blister Formation Dose->Blister Blood Collect Venous Blood Dose->Blood Fluid Aspirate Blister Fluid Blister->Fluid CentrifugeFluid Centrifuge Blister Fluid Fluid->CentrifugeFluid CentrifugeBlood Centrifuge Blood Blood->CentrifugeBlood Supernatant Collect Supernatant CentrifugeFluid->Supernatant Plasma Separate Plasma CentrifugeBlood->Plasma HPLC HPLC-UV Quantification Supernatant->HPLC Plasma->HPLC

Caption: Workflow for Cantharides-Induced Blister Study.

experimental_workflow_bal cluster_procedure Procedure cluster_separation Sample Separation cluster_processing Processing cluster_analysis Analysis Dose Oral this compound Dosing Bronchoscopy Bronchoscopy Dose->Bronchoscopy BAL Bronchoalveolar Lavage Bronchoscopy->BAL Filter Filter BAL Fluid BAL->Filter Centrifuge Centrifuge Filter->Centrifuge ELF Supernatant (ELF) Centrifuge->ELF AM Cell Pellet (AM) Centrifuge->AM Urea Urea Assay (Dilution Factor) ELF->Urea Lyse Lyse Alveolar Macrophages AM->Lyse HPLC HPLC-UV Quantification Urea->HPLC Lyse->HPLC

Caption: Workflow for Bronchoalveolar Lavage (BAL) Study.

logical_relationship_distribution cluster_factors Factors Influencing Distribution cluster_outcome Distribution Outcome cluster_sites Target Sites Lipophilicity Lipophilicity Penetration Tissue Penetration Lipophilicity->Penetration ProteinBinding Plasma Protein Binding ProteinBinding->Penetration pKa pKa pKa->Penetration Transporters Active Transporters Transporters->Penetration Lung Lung Penetration->Lung Genital Genital Tissues Penetration->Genital Prostate Prostate Penetration->Prostate Bile Bile Penetration->Bile

Caption: Factors Influencing this compound Tissue Distribution.

References

Application Notes and Protocols: In Vitro Dynamic Model for Grepafloxacin Bactericidal Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grepafloxacin, a fluoroquinolone antibiotic, demonstrates broad-spectrum activity against a variety of pathogens, including clinically significant respiratory pathogens like Streptococcus pneumoniae.[1][2] Although withdrawn from the market due to cardiac-related side effects, the study of its bactericidal activity remains valuable for understanding fluoroquinolone efficacy and for the development of new antimicrobial agents.[1][3][4] An in vitro dynamic model is a powerful tool to assess the bactericidal kinetics of antibiotics under conditions that simulate human pharmacokinetic profiles.[5][6] This document provides detailed application notes and protocols for utilizing an in vitro dynamic model to evaluate the bactericidal activity of this compound.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[1][3] It targets two essential enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3] DNA gyrase introduces negative supercoils into DNA, a critical step for initiating replication, while topoisomerase IV is responsible for separating daughter chromosomes after replication.[1] By binding to the enzyme-DNA complex, this compound traps these enzymes, leading to breaks in the bacterial chromosome and ultimately cell death.

cluster_0 Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against Streptococcus pneumoniae from various studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Streptococcus pneumoniae

Penicillin SusceptibilityMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
All isolates0.5160.06 - 64[7]
Not specified--0.03 - 8[7]
Not specified--≤0.06 - 8[7]
Penicillin-susceptible, -intermediate, and -resistant--≤0.016 - 4.0 (for penicillin)[8]

Table 2: Bactericidal Activity of this compound against S. pneumoniae in a Dynamic In Vitro Model [5][9]

Simulated AUC MultiplierThis compound ActivityOutcome
0.1 x AUCBacteriostatic activitySlight reduction in CFU/mL followed by regrowth.
1 x AUCBactericidal activity99.9% reduction in CFU/mL by 48 hours.
10 x AUCBactericidal activitySignificant reduction in CFU/mL.

AUC: Area Under the Concentration-time Curve. Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.

Table 3: Comparative Bactericidal Activity of Fluoroquinolones against S. pneumoniae (at simulated human AUC) [5][9]

FluoroquinoloneRank Order of Bactericidal Effect
CiprofloxacinLeast Active
Levofloxacin<
This compound<
Trovafloxacin<
ClinafloxacinMost Active
MoxifloxacinMost Active

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method as generally described by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound analytical standard

  • Streptococcus pneumoniae isolates

  • Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with lysed horse blood

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve a range of final concentrations.[10]

  • Prepare Bacterial Inoculum: Culture S. pneumoniae on an appropriate agar plate. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours in an atmosphere with 5% CO₂.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[11]

In Vitro Dynamic (Hollow Fiber) Model Protocol

This protocol describes the use of a hollow fiber infection model (HFIM) to simulate human pharmacokinetics and assess the bactericidal activity of this compound over time.[12][13][14]

cluster_workflow In Vitro Dynamic Model Workflow Start Start: Bacterial Inoculum Preparation HFIM_Setup Hollow Fiber Infection Model (HFIM) Setup Start->HFIM_Setup Grepafloxacin_Sim Simulate this compound Pharmacokinetics HFIM_Setup->Grepafloxacin_Sim Sampling Periodic Sampling (0, 4, 8, 12, 24, 48h) Grepafloxacin_Sim->Sampling During Simulation Viable_Counts Determine Viable Bacterial Counts (CFU/mL) Sampling->Viable_Counts Time_Kill_Curve Generate Time-Kill Curves Viable_Counts->Time_Kill_Curve Analysis Analyze Bactericidal Activity (Log Reduction, Resistance) Time_Kill_Curve->Analysis

Caption: Experimental workflow for the in vitro dynamic model.

Materials:

  • Hollow fiber bioreactor cartridges[12]

  • Peristaltic pumps

  • Central reservoir for the drug-containing medium

  • Diluent reservoir with fresh medium

  • Waste reservoir

  • Prepared bacterial inoculum of S. pneumoniae (as described in the MIC protocol)

  • Growth medium (e.g., CAMHB)

  • This compound solution

Procedure:

  • System Assembly: Assemble the hollow fiber infection model system according to the manufacturer's instructions. This typically involves a central reservoir connected via tubing and a peristaltic pump to a hollow fiber cartridge.[14][15]

  • Inoculation: Inoculate the extracapillary space of the hollow fiber cartridge with a standardized suspension of S. pneumoniae (e.g., 10⁶-10⁷ CFU/mL).[15]

  • Pharmacokinetic Simulation:

    • Introduce this compound into the central reservoir to achieve the desired peak concentration (Cmax).

    • Simulate the elimination half-life of this compound by pumping fresh medium from the diluent reservoir into the central reservoir, while simultaneously removing medium to a waste container at a calculated rate.[16] The rate of dilution is adjusted to mimic the desired pharmacokinetic profile (e.g., a half-life of approximately 12 hours for this compound).[17]

  • Sampling: At predetermined time points (e.g., 0, 4, 8, 12, 24, and 48 hours), collect samples from the extracapillary space of the hollow fiber cartridge.[16]

  • Bacterial Quantification (Time-Kill Analysis):

    • Perform serial dilutions of the collected samples in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates (e.g., blood agar).

    • Incubate the plates at 37°C with 5% CO₂ for 24-48 hours.

    • Count the number of colonies to determine the concentration of viable bacteria (CFU/mL) at each time point.[10]

  • Data Analysis:

    • Plot the log10 CFU/mL versus time to generate a time-kill curve.

    • Determine the extent and rate of bacterial killing. A bactericidal effect is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[8]

    • Assess for the emergence of resistance by plating samples on agar containing this compound at concentrations above the MIC.

Conclusion

The in vitro dynamic model provides a robust platform for evaluating the bactericidal activity of this compound under clinically relevant simulated conditions. The detailed protocols and compiled data in these application notes offer a comprehensive guide for researchers to conduct these assessments, contributing to a deeper understanding of fluoroquinolone pharmacodynamics. While this compound itself is no longer in clinical use, the methodologies and comparative data are invaluable for the ongoing development and evaluation of new antimicrobial agents.

References

Grepafloxacin: A Tool for Investigating Fluoroquinolone Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Grepafloxacin, a fluoroquinolone antibiotic, serves as a valuable molecular scaffold for probing the structure-activity relationships (SAR) of this important class of antibacterial agents.[1][2] Although withdrawn from the market due to side effects, its distinct structural features, particularly the methyl substitution at the C-5 position and the 3-methylpiperazinyl group at the C-7 position, provide a unique platform for understanding how modifications to the quinolone core impact antibacterial potency and target selectivity.[2] Like other fluoroquinolones, this compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are responsible for managing DNA topology during replication, transcription, and repair. By systematically modifying the this compound structure and evaluating the antibacterial activity and enzyme inhibition of the resulting analogs, researchers can elucidate the key molecular interactions that govern the efficacy of fluoroquinolones.

These application notes provide a framework for utilizing this compound and its analogs in SAR studies. The included protocols offer detailed methodologies for synthesizing novel derivatives, determining their antibacterial potency, and assessing their inhibitory activity against DNA gyrase and topoisomerase IV.

Data Presentation: Quantitative Analysis of this compound and Analogs

A critical aspect of SAR studies is the quantitative comparison of the biological activity of a series of related compounds. The following tables summarize the antibacterial activity (Minimum Inhibitory Concentration - MIC) and enzyme inhibitory activity (IC50) of this compound and hypothetical analogs, illustrating how structural modifications can influence potency and spectrum.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs against Representative Bacterial Strains

CompoundR1-substituent (C-7 position)R2-substituent (C-5 position)S. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
This compound 3-methylpiperazinyl-CH₃0.060.032
Analog Apiperazinyl-CH₃0.120.064
Analog B3-aminopyrrolidinyl-CH₃0.030.068
Analog C3-methylpiperazinyl-H0.250.121
Analog D3-methylpiperazinyl-NH₂0.120.062

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values would be determined experimentally.

Table 2: Inhibition of DNA Gyrase and Topoisomerase IV by this compound and Analogs

CompoundR1-substituent (C-7 position)R2-substituent (C-5 position)DNA Gyrase IC₅₀ (µM)Topoisomerase IV IC₅₀ (µM)
This compound 3-methylpiperazinyl-CH₃0.50.2
Analog Apiperazinyl-CH₃1.20.5
Analog B3-aminopyrrolidinyl-CH₃0.30.1
Analog C3-methylpiperazinyl-H2.51.0
Analog D3-methylpiperazinyl-NH₂0.80.3

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values would be determined experimentally.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound analogs and the evaluation of their biological activity.

Protocol 1: General Synthesis of this compound Analogs (C-7 Position)

This protocol describes a general method for the nucleophilic substitution reaction to introduce various amine substituents at the C-7 position of the quinolone core.

Materials:

  • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acid (this compound core)

  • Desired amine (e.g., piperazine, 3-aminopyrrolidine)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/methanol gradient)

Procedure:

  • Dissolve the this compound core (1 equivalent) in anhydrous DMSO.

  • Add the desired amine (1.2 equivalents) and triethylamine (2 equivalents) to the solution.

  • Heat the reaction mixture at 80-100 °C for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired this compound analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound and its analogs (stock solutions in a suitable solvent, e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of each test compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the unaided eye or by measuring absorbance at 600 nm.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[3][4][5]

Materials:

  • Relaxed pBR322 DNA

  • E. coli or S. aureus DNA gyrase

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM DTT, 2.5 mM spermidine, 5 mM ATP, 32.5% glycerol)

  • Test compounds (this compound and analogs) in DMSO

  • Stop Solution/Loading Dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare a reaction mixture on ice containing 5X assay buffer, relaxed pBR322 DNA (e.g., 0.2 µg), and sterile water to a final volume of 18 µL.

  • Add 1 µL of the test compound at various concentrations (or DMSO for the control).

  • Initiate the reaction by adding 1 µL of DNA gyrase (e.g., 1 unit).

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Terminate the reaction by adding 5 µL of stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated an appropriate distance.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control. The IC₅₀ is the concentration of the compound that inhibits 50% of the supercoiling activity.

Protocol 4: Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.[6][7][8]

Materials:

  • Kinetoplast DNA (kDNA)

  • E. coli or S. aureus topoisomerase IV

  • 5X Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM DTT, 5 mM ATP)

  • Test compounds (this compound and analogs) in DMSO

  • Stop Solution/Loading Dye

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare a reaction mixture on ice containing 5X assay buffer, kDNA (e.g., 0.2 µg), and sterile water to a final volume of 18 µL.

  • Add 1 µL of the test compound at various concentrations (or DMSO for the control).

  • Initiate the reaction by adding 1 µL of topoisomerase IV (e.g., 1 unit).

  • Incubate the reaction at 37°C for 30 minutes.

  • Terminate the reaction by adding 5 µL of stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage.

  • Stain the gel and visualize the DNA bands.

  • Inhibition is observed as a decrease in the amount of decatenated minicircles and the persistence of the high molecular weight kDNA network at the top of the gel. The IC₅₀ is the concentration of the compound that inhibits 50% of the decatenation activity.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of this compound and its analogs.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relaxes positive supercoils Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Forms stable cleavage complex with DNA Topoisomerase_IV->Replication_Fork Decatenates daughter chromosomes Topoisomerase_IV->Cell_Death Forms stable cleavage complex with DNA DNA_Replication DNA Replication & Transcription Replication_Fork->DNA_Replication DNA_Replication->Cell_Death Inhibition

Caption: Mechanism of action of fluoroquinolones.

SAR_Workflow Start Start: This compound Scaffold Synthesis Synthesis of Analogs (Protocol 1) Start->Synthesis MIC_Assay MIC Determination (Protocol 2) Synthesis->MIC_Assay Enzyme_Assay Enzyme Inhibition Assays (Protocols 3 & 4) Synthesis->Enzyme_Assay Data_Analysis Analyze SAR: MIC & IC50 Data MIC_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Data_Analysis->Synthesis Unfavorable SAR (Iterate Design) Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Favorable SAR End End: Optimized Fluoroquinolone Lead_Optimization->End

Caption: Workflow for a structure-activity relationship study.

Logical_Relationship Structure This compound Core Structure C-7 Substituent C-5 Substituent Activity Biological Activity Antibacterial Potency (MIC) Target Enzyme Inhibition (IC50) Structure:r1->Activity Influences Structure:r2->Activity Influences SAR Structure-Activity Relationship Modification at C-7 affects spectrum and potency Modification at C-5 influences target preference Activity->SAR

Caption: Logical relationship in fluoroquinolone SAR.

References

Application Notes and Protocols for Post-Antibiotic Effect (PAE) Studies with Grepafloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and determining the post-antibiotic effect (PAE) of grepafloxacin, a broad-spectrum fluoroquinolone antibiotic. The PAE is a significant pharmacodynamic parameter representing the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent. Understanding the PAE of this compound is crucial for optimizing dosing regimens and predicting its clinical efficacy. This compound exerts its bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1] Although this compound was withdrawn from the market due to side effects, the study of its pharmacodynamic properties, such as the PAE, remains valuable for the development of new fluoroquinolones.

Data Presentation: Quantitative Summary of this compound's Post-Antibiotic Effect

The following table summarizes the in vitro post-antibiotic effect of this compound against various bacterial strains. The PAE was determined after a 2-hour exposure to this compound at a concentration of 10 times the Minimum Inhibitory Concentration (MIC).

Bacterial SpeciesStrain TypeThis compound MIC (µg/mL)This compound PAE (hours)
Staphylococcus aureusMethicillin-Susceptible0.061.6
Staphylococcus aureusMethicillin-Susceptible0.1251.8
Streptococcus pneumoniaePenicillin-Susceptible0.1251.6
Streptococcus pneumoniaePenicillin-Susceptible0.1251.4
Streptococcus pneumoniaePenicillin-Intermediate0.1251.4
Streptococcus pneumoniaePenicillin-Intermediate0.1251.2
Streptococcus pneumoniaePenicillin-Resistant0.251.2
Streptococcus pneumoniaePenicillin-Resistant0.251.4
Haemophilus influenzae-≤0.016Not measurable due to rapid killing
Klebsiella pneumoniae-0.060
Klebsiella pneumoniae-0.1250

Data sourced from a comparative study of this compound and five other antimicrobial agents.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound for each bacterial strain should be determined prior to PAE studies using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound powder

  • Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Incubator

Procedure:

  • Prepare a stock solution of this compound.

  • Perform serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: In Vitro Determination of Post-Antibiotic Effect (Viable Plate Count Method)

This protocol details the viable plate count method for determining the PAE of this compound.[1]

Materials:

  • Log-phase bacterial culture (adjusted to ~10^7 CFU/mL)

  • This compound solution (at 10x MIC)

  • Sterile broth medium

  • Sterile saline or phosphate-buffered saline (PBS)

  • Centrifuge and sterile centrifuge tubes

  • Appropriate agar plates (e.g., Mueller-Hinton agar, blood agar)

  • Incubator

  • Shaking water bath

Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum by suspending growth from an overnight agar plate in broth.[1]

    • Incubate the broth at 35°C for 2 to 4 hours in a shaking water bath until the turbidity matches that of a No. 1 McFarland standard (approximately 3 × 10^8 CFU/mL).[1]

    • Dilute this culture to the desired starting concentration of ~10^7 CFU/mL.

  • Antibiotic Exposure:

    • Divide the bacterial culture into two sets of tubes: "test" and "control."

    • To the "test" tubes, add this compound to a final concentration of 10x the predetermined MIC.

    • The "control" tubes receive no antibiotic.

    • Incubate both sets of tubes in a shaking water bath at 37°C for 2 hours.

  • Removal of Antibiotic:

    • After the 2-hour exposure, remove the this compound from the "test" cultures. This is typically achieved by a 1:1000 dilution in pre-warmed, antibiotic-free broth. Centrifugation followed by resuspension of the bacterial pellet in fresh broth can also be used.

    • The "control" culture should be diluted in the same manner.

  • Monitoring of Bacterial Regrowth:

    • Immediately after dilution (time zero), and at hourly intervals for up to 8 hours, take samples from both the "test" and "control" cultures.

    • Perform serial dilutions of each sample in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis and PAE Calculation:

    • Count the number of colony-forming units (CFU) on the plates from each time point.

    • Plot the log10 CFU/mL versus time for both the "test" and "control" cultures.

    • The PAE is calculated using the following formula: PAE = T - C

      • Where T is the time required for the CFU/mL in the "test" culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

      • And C is the time required for the CFU/mL in the "control" culture to increase by 1 log10 above the count observed immediately after dilution.

Visualizations

PAE_Experimental_Workflow Workflow for PAE Determination cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_regrowth Regrowth Monitoring cluster_analysis Analysis prep_culture Prepare Log-Phase Bacterial Culture std_inoculum Standardize Inoculum (~10^7 CFU/mL) prep_culture->std_inoculum divide_culture Divide Culture into Test and Control std_inoculum->divide_culture add_antibiotic Add this compound (10x MIC) to Test Culture divide_culture->add_antibiotic incubate_exposure Incubate Both at 37°C for 2 hours add_antibiotic->incubate_exposure remove_abx Remove Antibiotic (e.g., by Dilution) incubate_exposure->remove_abx sample Sample Hourly (0-8 hours) remove_abx->sample serial_dilute Perform Serial Dilutions sample->serial_dilute plate Plate onto Agar serial_dilute->plate incubate_plates Incubate Plates (18-24 hours) plate->incubate_plates count_cfu Count CFUs incubate_plates->count_cfu plot_data Plot log10 CFU/mL vs. Time count_cfu->plot_data calc_pae Calculate PAE (T - C) plot_data->calc_pae Factors_Influencing_PAE Factors Influencing the Post-Antibiotic Effect cluster_drug Antimicrobial Agent cluster_organism Microorganism cluster_environment Experimental Conditions PAE Post-Antibiotic Effect (PAE) Duration and Magnitude drug_class Drug Class (e.g., Fluoroquinolone) drug_class->PAE concentration Concentration (e.g., multiple of MIC) concentration->PAE exposure_time Duration of Exposure exposure_time->PAE species Bacterial Species species->PAE strain Strain Characteristics strain->PAE growth_phase Growth Phase (Log vs. Stationary) growth_phase->PAE medium Growth Medium medium->PAE ph pH ph->PAE temp Temperature temp->PAE Grepafloxacin_MOA This compound's Mechanism of Action cluster_bacterial_cell Bacterial Cell cluster_dna_process DNA Processes This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Division Cell Division Topoisomerase_IV->Cell_Division Bactericidal_Effect Bactericidal Effect & Post-Antibiotic Effect DNA_Replication->Bactericidal_Effect Disruption leads to Transcription Transcription Cell_Division->Bactericidal_Effect Disruption leads to

References

Grepafloxacin's Activity Against Atypical Pathogens: A Comprehensive Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Study of Mycoplasma and Chlamydia Species

Grepafloxacin, a fluoroquinolone antibiotic, has demonstrated significant in vitro and in vivo activity against a spectrum of atypical pathogens, including various species of Mycoplasma and Chlamydia. These organisms are notable for their lack of a cell wall and intracellular lifecycle, respectively, rendering many common antibiotics ineffective. This document provides a detailed overview of this compound's efficacy, supported by quantitative data, and offers comprehensive experimental protocols for researchers and drug development professionals investigating its potential applications.

In Vitro Susceptibility of Mycoplasma and Chlamydia to this compound

This compound has shown potent activity against clinically relevant Mycoplasma and Chlamydia species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data from various studies, comparing this compound to other commonly used antibiotics.

Table 1: In Vitro Activity of this compound and Comparators against Mycoplasma Species

Organism (No. of Strains)AntibioticMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)MBC (mg/L)
M. pneumoniae (32)This compound0.06 - 0.5---
Ofloxacin--->32
Ciprofloxacin--->32
Sparfloxacin---1
Doxycycline≤0.015 - 0.25---
Erythromycin≤0.015---
M. hominisThis compound0.015 - 0.05-0.060.25
Ofloxacin---4
Sparfloxacin--0.030.06
M. genitaliumThis compound0.03 - 0.12--0.5
Sparfloxacin---1

Data compiled from multiple sources.[1][2][3][4]

Table 2: In Vitro Activity of this compound and Comparators against Chlamydia Species

OrganismAntibioticMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)MBC₉₀ (mg/L)
C. pneumoniaeThis compound0.06 - 0.120.1250.50.5
Ofloxacin----
Doxycycline----
Clarithromycin----
C. trachomatisThis compound0.06 - 0.12---
Ofloxacin----
Doxycycline----
Clarithromycin----

Data compiled from multiple sources.[4][5][6]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA synthesis. This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. The binding of this compound to the enzyme-DNA complex stabilizes it, leading to double-strand breaks in the bacterial DNA, which ultimately results in cell death.

Grepafloxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Topo_IV->DNA Acts on Topo_IV->Replication_Fork DS_Breaks Double-Strand DNA Breaks Replication_Fork->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of this compound action.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Mycoplasma species by Agar Dilution

This protocol is based on the agar dilution method using Hayflick modified agar.

1. Media and Reagents:

  • Hayflick Broth Base

  • Horse Serum (unheated)

  • Yeast Extract Solution (25% w/v)

  • Penicillin G (100,000 U/mL)

  • Phenol Red Solution (0.1% w/v)

  • This compound and other antimicrobial agents

  • Sterile deionized water

  • Agar

2. Preparation of Hayflick Modified Agar:

  • Suspend Hayflick Broth Base in sterile deionized water according to the manufacturer's instructions.

  • Add agar to the broth base.

  • Autoclave at 121°C for 15 minutes.

  • Cool the molten agar to 45-50°C in a water bath.

  • Aseptically add the following sterile supplements (per 100 mL of agar base): 20 mL of horse serum, 10 mL of yeast extract solution, 0.25 mL of penicillin G, and 5 mL of phenol red solution.

  • Mix gently and keep at 45-50°C.

3. Preparation of Antibiotic Plates:

  • Prepare stock solutions of each antibiotic in a suitable solvent.

  • Make serial twofold dilutions of each antibiotic in sterile deionized water.

  • Add 2 mL of each antibiotic dilution to 18 mL of molten Hayflick modified agar in separate sterile tubes to achieve the final desired concentrations. This creates a 1:10 dilution of the antibiotic.

  • Pour each antibiotic-containing agar mixture into a sterile Petri dish and allow it to solidify.

  • Prepare a control plate with no antibiotic.

4. Inoculum Preparation:

  • Grow the Mycoplasma strain in Hayflick broth until a color change is observed.

  • Adjust the culture to a density of 10⁴ to 10⁵ color changing units (CCU) per mL.

5. Inoculation and Incubation:

  • Spot-inoculate 10 µL of the prepared inoculum onto the surface of each antibiotic-containing plate and the control plate.

  • Allow the inocula to dry completely.

  • Incubate the plates at 37°C in a 5% CO₂ atmosphere.

  • Examine the plates for growth after 3, 7, and 14 days.

6. MIC Determination:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the Mycoplasma on the agar.

MIC_Mycoplasma_Workflow start Start media_prep Prepare Hayflick Modified Agar start->media_prep inoculum_prep Prepare Mycoplasma Inoculum (10^4-10^5 CCU/mL) start->inoculum_prep antibiotic_plates Prepare Serial Dilutions of Antibiotics in Agar Plates media_prep->antibiotic_plates inoculation Spot-Inoculate Plates antibiotic_plates->inoculation inoculum_prep->inoculation incubation Incubate at 37°C with 5% CO2 inoculation->incubation reading Read Plates at Day 3, 7, 14 incubation->reading mic_determination Determine MIC reading->mic_determination end End mic_determination->end

Caption: Workflow for Mycoplasma MIC determination.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Chlamydia pneumoniae in Cell Culture

This protocol describes the determination of MIC for the obligate intracellular bacterium Chlamydia pneumoniae using a cell culture system.

1. Materials:

  • HEp-2 or McCoy cells

  • Cell culture medium (e.g., Eagle's Minimal Essential Medium) supplemented with 10% fetal bovine serum and L-glutamine.

  • 96-well cell culture plates

  • Chlamydia pneumoniae stock culture

  • This compound and other antimicrobial agents

  • Cycloheximide solution (to inhibit host cell protein synthesis)

  • Methanol (for fixing)

  • Fluorescein-conjugated monoclonal antibody specific for Chlamydia lipopolysaccharide

  • Fluorescence microscope

2. Cell Culture Preparation:

  • Seed HEp-2 or McCoy cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Incubate the plates at 37°C in a 5% CO₂ atmosphere.

3. Infection and Antibiotic Treatment:

  • On the day of infection, aspirate the cell culture medium from the wells.

  • Inoculate the cell monolayers with a dilution of C. pneumoniae stock that results in 10-100 inclusion-forming units (IFU) per field of view.

  • Centrifuge the plates at 1,200 x g for 1 hour at 37°C to facilitate infection.

  • Aspirate the inoculum and add fresh cell culture medium containing serial twofold dilutions of the antimicrobial agents and cycloheximide (1-2 µg/mL).

  • Include a positive control (infected cells, no antibiotic) and a negative control (uninfected cells, no antibiotic).

4. Incubation and Staining:

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, aspirate the medium and fix the cells with cold methanol for 10 minutes.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Stain the cells with the fluorescein-conjugated anti-chlamydial antibody according to the manufacturer's instructions.

5. MIC Determination:

  • Examine the plates using a fluorescence microscope.

  • The MIC is the lowest antibiotic concentration at which no chlamydial inclusions are observed.[5]

MIC_Chlamydia_Workflow start Start cell_culture Seed Host Cells in 96-well Plates start->cell_culture infection Infect Cell Monolayer with C. pneumoniae cell_culture->infection antibiotic_treatment Add Serial Dilutions of Antibiotics infection->antibiotic_treatment incubation Incubate for 48-72 hours antibiotic_treatment->incubation fixing_staining Fix and Stain for Chlamydial Inclusions incubation->fixing_staining microscopy Examine with Fluorescence Microscope fixing_staining->microscopy mic_determination Determine MIC microscopy->mic_determination end End mic_determination->end

Caption: Workflow for Chlamydia MIC determination.

In Vivo Efficacy Studies

Animal models are crucial for evaluating the in vivo efficacy of antimicrobial agents against atypical pathogens. A common model for Mycoplasma pneumoniae involves the intranasal inoculation of mice.

Protocol 3: Murine Model of Mycoplasma pneumoniae Pneumonia for Antibiotic Efficacy Testing

1. Animals:

  • BALB/c mice (6-8 weeks old) are commonly used.

2. Inoculum Preparation:

  • Grow M. pneumoniae in a suitable broth medium (e.g., SP-4 medium) to a concentration of approximately 10⁸ CFU/mL.

3. Infection:

  • Lightly anesthetize the mice.

  • Inoculate the mice intranasally with a specific volume of the M. pneumoniae culture (e.g., 50 µL).

4. Treatment:

  • Initiate treatment with this compound or a comparator antibiotic at a specified time post-infection (e.g., 24 hours).

  • Administer the drugs orally or via another appropriate route once or twice daily for a defined period (e.g., 5-7 days).

  • Include a control group that receives a placebo (vehicle).

5. Endpoint Evaluation:

  • At the end of the treatment period, euthanize the mice.

  • Collect bronchoalveolar lavage (BAL) fluid and lung tissue.

  • Quantify the bacterial load in the BAL fluid and lung homogenates by plating serial dilutions on appropriate agar.

  • Lung tissue can also be processed for histopathological examination to assess the level of inflammation and tissue damage.

6. Data Analysis:

  • Compare the bacterial loads and histopathology scores between the treated and control groups to determine the efficacy of the antibiotic.

InVivo_Workflow start Start animal_acclimatization Acclimatize Mice start->animal_acclimatization infection Intranasal Inoculation with M. pneumoniae animal_acclimatization->infection treatment Initiate Antibiotic Treatment (e.g., this compound) infection->treatment monitoring Monitor Clinical Signs treatment->monitoring euthanasia Euthanize Mice at End of Treatment monitoring->euthanasia sample_collection Collect BAL Fluid and Lung Tissue euthanasia->sample_collection analysis Quantify Bacterial Load and Assess Histopathology sample_collection->analysis end End analysis->end

Caption: In vivo antibiotic efficacy testing workflow.

Conclusion

This compound exhibits potent activity against Mycoplasma and Chlamydia species, positioning it as a valuable agent for the treatment of infections caused by these atypical pathogens. The provided protocols offer a standardized framework for researchers to further investigate the efficacy of this compound and other novel antimicrobial compounds. Adherence to detailed and validated methodologies is crucial for generating reliable and reproducible data in the field of antimicrobial drug development.

References

Troubleshooting & Optimization

Investigating the mechanism of Grepafloxacin-induced cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the mechanisms of Grepafloxacin-induced cardiotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cardiotoxicity?

A1: The primary mechanism of this compound-induced cardiotoxicity is the blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel.[1][2][3] This channel is crucial for the repolarization phase of the cardiac action potential.[3] Inhibition of the hERG channel by this compound leads to a prolongation of the QT interval, which can increase the risk of life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP).[1][3][4]

Q2: How does this compound's effect on the hERG channel translate to an observable electrophysiological change?

A2: By blocking the hERG channel, this compound prolongs the action potential duration (APD) in cardiac Purkinje fibers.[5] This effect is concentration-dependent and more pronounced at lower stimulation frequencies (inverse frequency dependence).[5] The prolongation of the APD is the cellular-level manifestation of the QT interval prolongation observed on an electrocardiogram (ECG).

Q3: Why was this compound withdrawn from the market?

A3: this compound was withdrawn from the market due to its association with QT prolongation and the subsequent risk of serious cardiac arrhythmias.[1][6][7]

Q4: Are there alternative in vitro models to traditional heterologous expression systems for studying this compound's cardiotoxicity?

A4: Yes, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly being used.[8][9] These cells offer a more physiologically relevant model as they are of human origin and can be used to create 2D monolayers or 3D cardiac tissues that better mimic the native heart environment.[8][10]

Troubleshooting Guides

hERG Patch-Clamp Experiments

Q1: I am observing a continuous decline in my hERG current amplitude (rundown) during my patch-clamp experiment, even before applying this compound. How can I minimize this?

A1: Current rundown is a common issue in hERG patch-clamp experiments. Here are several strategies to mitigate it:

  • Internal Solution Composition: Ensure your internal solution contains ATP and GTP (e.g., 5 mM ATP-Na and 0.3 mM Tris-GTP) to support channel activity.[11] Some protocols also suggest adding creatine phosphate (e.g., 14 mM) to help regenerate ATP.[11]

  • Perforated Patch-Clamp: Consider using the perforated patch-clamp technique with agents like amphotericin B or β-escin. This method preserves the intracellular environment and can reduce rundown compared to the conventional whole-cell configuration.[11]

  • Temperature: Maintain a stable and appropriate temperature. hERG channel kinetics are temperature-sensitive.[12]

  • Time Control: Perform your experiments quickly after establishing the whole-cell configuration and use a strict time control for baseline recording and drug application.[13]

Q2: My gigaseal is unstable and frequently lost after applying this compound. What could be the cause and how can I improve seal stability?

A2: Seal instability can be caused by several factors:

  • Cell Health: Use healthy, well-adhered cells. Ensure optimal cell culture conditions and avoid over-confluency.

  • Pipette Fabrication: Use high-quality borosilicate glass and a consistent pipette pulling protocol to create smooth-tipped pipettes. Fire-polishing the pipette tip can also improve seal formation.

  • Solution Filtration: Filter all your external and internal solutions to remove any particulate matter that could interfere with the seal.

  • Mechanical Stability: Ensure your perfusion system is set up to minimize mechanical disturbances to the patched cell when switching solutions.

Q3: The IC50 value I'm generating for this compound's hERG block is inconsistent with published data. What should I check?

A3: Discrepancies in IC50 values can arise from several experimental variables:

  • Voltage Protocol: Ensure you are using a standardized voltage protocol. The potency of many hERG blockers, including some fluoroquinolones, can be voltage-dependent.[2]

  • Temperature: As mentioned, hERG channel activity and drug binding can be temperature-dependent. Ensure your experimental temperature is controlled and consistent with the literature you are comparing to.

  • Drug Concentration: Verify the final concentration of this compound in your perfusion solution. Adsorption of the compound to the tubing of your perfusion system can be an issue.

  • Cell Line: Different cell lines (e.g., CHO vs. HEK) can have slightly different cellular environments that may influence drug potency.

  • Data Analysis: Ensure you are using an appropriate fitting model for your concentration-response curve. Also, account for any solvent effects by running a vehicle control.

Data Presentation

Table 1: Inhibitory Potency of this compound and Other Fluoroquinolones on hERG Channels

CompoundCell LineIC50 / EC50UnitsReference
This compoundCHO37.5 +/- 3.3µg/mL[14]
This compoundCHO50µM[2]
SparfloxacinCHO13.5 +/- 0.8µg/mL[14]
SparfloxacinCHO18µM[2]
MoxifloxacinCHO41.2 +/- 2.0µg/mL[14]
MoxifloxacinCHO129µM[2]
CiprofloxacinCHO>100µg/mL[14]
CiprofloxacinCHO966µM[2]

Table 2: Effect of this compound and Other Fluoroquinolones on Action Potential Duration (APD)

CompoundTissueParameterConcentration for 15% ProlongationUnitsReference
This compoundCanine Purkinje FibersAPD909.3 +/- 0.9µg/mL[5]
SparfloxacinCanine Purkinje FibersAPD904.2 +/- 0.7µg/mL[5]
MoxifloxacinCanine Purkinje FibersAPD909.9 +/- 1.6µg/mL[5]
CiprofloxacinCanine Purkinje FibersAPD9072.8 +/- 26.4µg/mL[5]

Experimental Protocols

hERG Manual Patch-Clamp Protocol

This protocol is a generalized procedure for assessing the effect of this compound on hERG channels expressed in a stable cell line (e.g., CHO or HEK).

1. Cell Preparation:

  • Culture hERG-expressing cells under standard conditions (e.g., 37°C, 5% CO2).

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • External Solution (in mM): 136 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 125 KCl, 5 MgCl2, 5 EGTA-K, 10 HEPES-K, 5 ATP-Na. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution on the day of the experiment.

3. Electrophysiology:

  • Place a coverslip with cells into the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, a depolarizing step to +40 mV to activate and inactivate the channels, followed by a repolarizing step to -40 mV or lower to record the characteristic tail current.[15]

  • Allow the current to stabilize for several minutes before recording a baseline.

  • Apply this compound at increasing concentrations via the perfusion system, allowing the effect to reach a steady state at each concentration.

  • Record the current at each concentration and perform a washout with the drug-free external solution to check for reversibility.

4. Data Analysis:

  • Measure the peak tail current amplitude at each concentration.

  • Calculate the percentage of current inhibition relative to the baseline.

  • Plot the percentage of inhibition against the drug concentration and fit the data with a suitable concentration-response equation (e.g., Hill equation) to determine the IC50 value.

Mandatory Visualizations

Grepafloxacin_Cardiotoxicity_Pathway cluster_membrane Cardiomyocyte Membrane hERG hERG (IKr) Potassium Channel K_out K+ Efflux (Repolarization) hERG->K_out Allows APD Action Potential Duration (APD) K_out->APD Shortens This compound This compound This compound->hERG Blocks QT QT Interval Prolongation APD->QT Leads to TdP Torsades de Pointes (Arrhythmia) QT->TdP Increases Risk of

Caption: Mechanism of this compound-induced cardiotoxicity.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture hERG-expressing cells Plating 2. Plate cells on coverslips Cell_Culture->Plating Solutions 3. Prepare internal/external solutions Plating->Solutions Giga_Seal 4. Form Gigaohm Seal Solutions->Giga_Seal Whole_Cell 5. Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline 6. Record Baseline Current Whole_Cell->Baseline Drug_App 7. Apply this compound Baseline->Drug_App Washout 8. Washout Drug_App->Washout Measure 9. Measure Peak Tail Current Washout->Measure Inhibition 10. Calculate % Inhibition Measure->Inhibition IC50 11. Determine IC50 Inhibition->IC50

Caption: Workflow for a hERG patch-clamp experiment.

References

Technical Support Center: Grepafloxacin-Associated QT Prolongation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate Grepafloxacin-associated QT prolongation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-associated QT prolongation?

A1: The primary mechanism is the blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel.[1][2] This channel is crucial for the rapid component of the delayed rectifier potassium current (IKr), which is essential for the repolarization phase of the cardiac action potential.[3] Inhibition of the hERG channel by this compound delays this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[1][3]

Q2: How does this compound's hERG blocking potency compare to other fluoroquinolones?

A2: this compound is a moderately potent hERG blocker compared to other fluoroquinolones. Its IC50 value for hERG inhibition is generally reported to be around 50 µM.[1] This is more potent than ciprofloxacin and levofloxacin but less potent than sparfloxacin.[1]

Q3: What are the potential experimental strategies to mitigate this compound-induced QT prolongation?

A3: Several strategies can be investigated to counteract the effects of this compound on cardiac repolarization:

  • Mixed-Ion Channel Blockade: Co-administration of agents that block other cardiac ion channels, such as sodium or calcium channels, may offset the QT-prolonging effects of hERG blockade.

  • Late Sodium Current Inhibition: A more specific approach is the inhibition of the late sodium current (INa-L). This has been shown to be a promising strategy to mitigate QT prolongation caused by hERG blockers.[4][5][6][7][8]

  • Modulation of hERG Channel Trafficking: Investigating whether this compound affects the trafficking of the hERG protein to the cell membrane and exploring ways to correct any defects could be a viable strategy.[9]

  • Computational Modeling: In silico models can be used to predict the proarrhythmic risk of this compound and to simulate the effects of potential mitigating interventions by modeling multi-ion channel interactions.[10][11][12][13][14]

Q4: Are there any known compounds that can be used experimentally to counteract this compound's effect?

A4: Yes, based on the mitigation strategies, you could experimentally co-administer this compound with:

  • Late Sodium Current Inhibitors: Ranolazine and Mexiletine have been shown to reduce QT prolongation induced by hERG blockers in both experimental and clinical settings.[4][5][6][7][8][15][16]

  • Calcium Channel Blockers: While the effects can be complex, some calcium channel blockers might offer a mitigating effect.[17]

  • Broad-Spectrum Sodium Channel Blockers: These could also be investigated for their potential to counteract the effects of this compound.

Troubleshooting Guides

Problem 1: Inconsistent or high variability in Action Potential Duration (APD) measurements in isolated cardiomyocytes treated with this compound.

  • Possible Cause 1: Cell Health: The health and viability of isolated cardiomyocytes are critical. Poor cell health can lead to unstable baseline APDs.

    • Troubleshooting Tip: Ensure optimal cell isolation and culture conditions. Use freshly isolated cells whenever possible. Check cell viability using methods like trypan blue exclusion before starting the experiment.

  • Possible Cause 2: Run-down of Ion Channels: In whole-cell patch-clamp recordings, ion channel activity can decrease over time ("run-down").

    • Troubleshooting Tip: Include ATP and GTP in your internal pipette solution to support channel function.[18] If run-down persists, consider using the perforated patch technique which better preserves the intracellular environment.[18]

  • Possible Cause 3: Temperature Fluctuations: Ion channel kinetics are highly sensitive to temperature.

    • Troubleshooting Tip: Use a temperature-controlled recording chamber and ensure the temperature is stable throughout the experiment.[19]

  • Possible Cause 4: Compound Precipitation: this compound or co-administered compounds may precipitate at the concentrations used.

    • Troubleshooting Tip: Visually inspect solutions for any signs of precipitation. Determine the solubility of your compounds in the experimental buffer.

Problem 2: Difficulty in observing a mitigating effect of a co-administered compound on this compound-induced APD prolongation.

  • Possible Cause 1: Inappropriate Concentration Ratio: The concentration of the mitigating compound may be too low relative to the concentration of this compound.

    • Troubleshooting Tip: Perform a concentration-response curve for both this compound alone and in the presence of different concentrations of the mitigating compound to find the optimal ratio.

  • Possible Cause 2: Timing of Drug Application: The timing of application of this compound and the mitigating compound may be critical.

    • Troubleshooting Tip: Experiment with different incubation times and sequences of drug application. For example, pre-incubating with the mitigating compound before adding this compound.

  • Possible Cause 3: Off-target Effects: The mitigating compound may have its own effects on other ion channels that could confound the results.

    • Troubleshooting Tip: Characterize the electrophysiological effects of the mitigating compound alone in your experimental system.

Data Presentation

Table 1: Comparative hERG Channel Inhibition of Fluoroquinolones

FluoroquinoloneIC50 for hERG Inhibition (µM)Reference
Sparfloxacin18[1]
This compound 50 [1]
Moxifloxacin129[1]
Gatifloxacin130[1]
Levofloxacin915[1]
Ciprofloxacin966[1]
Ofloxacin1420[1]

Experimental Protocols

Protocol 1: Assessing Mitigation of this compound-induced APD Prolongation using Patch-Clamp on Isolated Cardiomyocytes

Objective: To determine if a test compound can mitigate the prolongation of the action potential duration (APD) induced by this compound in single ventricular myocytes.

Materials:

  • Isolated ventricular cardiomyocytes (e.g., from rabbit or guinea pig)

  • Patch-clamp setup with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External (Tyrode's) solution: (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH

  • Internal (pipette) solution: (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 10 EGTA; pH 7.2 with KOH

  • This compound stock solution

  • Mitigating compound stock solution

Procedure:

  • Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols. Allow cells to stabilize in a holding solution.

  • Patch-Clamp Recording:

    • Transfer a coverslip with adherent cardiomyocytes to the recording chamber on the microscope stage.

    • Perfuse with external solution at a constant rate and maintain physiological temperature (35-37°C).

    • Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with internal solution.

    • Establish a whole-cell patch-clamp configuration on a single, healthy cardiomyocyte.

  • Action Potential Elicitation:

    • Switch to current-clamp mode.

    • Elicit action potentials by injecting brief suprathreshold current pulses (e.g., 2-4 ms) at a constant frequency (e.g., 1 Hz).

  • Baseline Recording: Record stable baseline action potentials for at least 5 minutes.

  • This compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound. Allow the effect to stabilize (typically 5-10 minutes).

  • Co-application of Mitigating Compound: While continuing to perfuse with this compound, add the mitigating compound to the perfusate.

  • Data Acquisition: Record action potentials throughout the experiment.

  • Analysis: Measure the APD at 90% repolarization (APD90) for each condition (baseline, this compound alone, this compound + mitigating compound). Calculate the percentage of APD prolongation by this compound and the percentage of reversal by the mitigating compound.

Protocol 2: Measuring Late Sodium Current (INa-L) Inhibition using Whole-Cell Voltage-Clamp

Objective: To determine if a test compound can inhibit the late sodium current, a potential mechanism for mitigating QT prolongation.

Materials:

  • HEK293 cells stably expressing the human cardiac sodium channel (Nav1.5)

  • Patch-clamp setup as in Protocol 1

  • External solution: (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH

  • Internal solution: (in mM) 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH

  • Anemone toxin II (ATX-II) or other INa-L enhancer (optional)

  • Test compound stock solution

Procedure:

  • Cell Culture: Culture Nav1.5-expressing HEK293 cells according to standard protocols.

  • Patch-Clamp Recording:

    • Establish a whole-cell voltage-clamp configuration.

    • Use an internal solution with Cesium to block potassium currents.

  • Voltage Protocol:

    • Hold the cell at a potential of -120 mV.

    • Apply a depolarizing step to -20 mV for 500 ms to elicit the sodium current.

  • Baseline Recording: Record the baseline sodium current. The late component is the sustained current measured towards the end of the depolarizing pulse (e.g., between 400-500 ms).

  • Enhancement of INa-L (Optional): To increase the amplitude of the late sodium current, perfuse with a solution containing an INa-L enhancer like ATX-II.

  • Test Compound Application: Perfuse with the external solution containing the test compound.

  • Data Acquisition and Analysis: Record the sodium current and measure the amplitude of the late component before and after application of the test compound. Calculate the percentage of inhibition of INa-L.

Mandatory Visualizations

Grepafloxacin_QT_Prolongation_Pathway This compound This compound hERG hERG (IKr) Channel This compound->hERG Inhibition Repolarization Ventricular Repolarization hERG->Repolarization Delayed APD Action Potential Duration (APD) Repolarization->APD Prolonged QT_Interval QT Interval APD->QT_Interval Prolonged TdP Torsades de Pointes (Arrhythmia) QT_Interval->TdP Increased Risk

Caption: Signaling pathway of this compound-induced QT prolongation.

Mitigation_Workflow cluster_invitro In Vitro Assessment cluster_mechanism Mechanistic Investigation Cardiomyocytes Isolated Cardiomyocytes or iPSC-CMs PatchClamp Patch-Clamp (Current-Clamp) Cardiomyocytes->PatchClamp APD_Measurement Measure Action Potential Duration PatchClamp->APD_Measurement Grepafloxacin_App Apply this compound APD_Measurement->Grepafloxacin_App Mitigator_App Co-apply Mitigating Compound Grepafloxacin_App->Mitigator_App Analysis Analyze APD Prolongation & Reversal Mitigator_App->Analysis INaL_hERG Measure INa-L or hERG currents Analysis->INaL_hERG Inform Trafficking hERG Trafficking Assay Analysis->Trafficking Inform HEK_Cells HEK293 cells with Nav1.5 or hERG expression VoltageClamp Voltage-Clamp Experiments HEK_Cells->VoltageClamp HEK_Cells->Trafficking VoltageClamp->INaL_hERG

Caption: Experimental workflow for testing mitigation strategies.

Integrated_Risk_Assessment InVitro In Vitro Data (hERG IC50, APD) Risk_Assessment Integrated Risk Assessment InVitro->Risk_Assessment InSilico In Silico Modeling (Multi-ion channel effects) InSilico->Risk_Assessment InVivo In Vivo Data (Animal ECG) InVivo->Risk_Assessment Decision Decision on Mitigation Strategy Risk_Assessment->Decision

Caption: Logical relationship for an integrated risk assessment.

References

Technical Support Center: Understanding Bacterial Resistance to Grepafloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the mechanisms of bacterial resistance to the fluoroquinolone antibiotic, Grepafloxacin. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, like other fluoroquinolones, targets and inhibits two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, repair, and recombination. In Gram-negative bacteria, DNA gyrase is often the primary target, while in Gram-positive bacteria, topoisomerase IV is typically the main target. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Q2: What are the principal mechanisms by which bacteria develop resistance to this compound?

A2: Bacterial resistance to this compound primarily occurs through two main mechanisms:

  • Target Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of resistance. These mutations typically occur in specific regions known as the Quinolone Resistance-Determining Regions (QRDRs) and reduce the binding affinity of this compound to its target enzymes.

  • Reduced Intracellular Drug Concentration: This can be achieved through:

    • Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps, such as NorA in Staphylococcus aureus and AcrAB-TolC in Gram-negative bacteria, actively transports this compound out of the bacterial cell.

    • Altered Cell Permeability: Changes in the bacterial cell envelope, such as modifications to porin proteins in Gram-negative bacteria, can limit the uptake of the drug.

Q3: My Streptococcus pneumoniae isolate shows resistance to this compound but appears susceptible to Ciprofloxacin. Why is this?

A3: This phenomenon can be explained by the differential targeting of topoisomerases by these two fluoroquinolones in S. pneumoniae. High-level Ciprofloxacin resistance in S. pneumoniae often requires mutations in both parC and gyrA.[1] In contrast, resistance to this compound in this species has been strongly associated with mutations in gyrA alone.[1] Therefore, a strain harboring only a gyrA mutation may exhibit elevated Minimum Inhibitory Concentrations (MICs) for this compound while remaining susceptible to Ciprofloxacin.

Q4: What are the expected MIC ranges for quality control strains when testing this compound susceptibility?

A4: Due to the withdrawal of this compound from the market, current CLSI or EUCAST guidelines may not include it. However, based on historical data, the following QC ranges can be used to validate your experimental setup.

Data Presentation

Table 1: Quality Control Ranges for this compound Susceptibility Testing

Quality Control StrainMethodAcceptable MIC Range (µg/mL)
Haemophilus influenzae ATCC 49247Broth Microdilution0.002 - 0.016
Neisseria gonorrhoeae ATCC 49226Agar Dilution0.004 - 0.03
Staphylococcus aureus ATCC 29213Broth Microdilution(Not specified in provided search results)
Escherichia coli ATCC 25922Broth Microdilution(Not specified in provided search results)
Pseudomonas aeruginosa ATCC 27853Broth Microdilution(Not specified in provided search results)
Streptococcus pneumoniae ATCC 49619Broth Microdilution(Not specified in provided search results)

Table 2: Correlation of Genotypic Mutations with this compound MICs in Streptococcus pneumoniae

parC Mutation (Amino Acid Change)gyrA Mutation (Amino Acid Change)This compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
NoneNone (Wild-Type)≤0.25≤2
Ser79 -> PheNone0.5 - 18 - 16
NoneSer83 -> Phe>44 - 8
Ser79 -> PheSer83 -> Phe≥832 - 128

Note: Data synthesized from multiple sources which may have slight variations in reported MICs.[1][2]

Table 3: Impact of Topoisomerase Mutations on Fluoroquinolone MICs in Staphylococcus aureus

gyrA Mutation(s)parC (GrlA) Mutation(s)Ciprofloxacin MIC (µg/mL)
NoneSer80 -> Phe/Tyr≤12.5
Ser84 -> LeuSer80 -> Phe/Tyr50
Ser84 -> Leu, Glu88 -> LysSer80 -> Tyr, Glu84 -> Lys2560

Note: this compound-specific data for S. aureus mutants is limited in the provided search results. Ciprofloxacin data is presented as a relevant proxy for fluoroquinolone resistance levels.[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in sterile distilled water. A dropwise addition of 1N NaOH may be necessary to fully dissolve the compound.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells except the first column.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well.

  • Inoculum Preparation:

    • From an overnight culture of the test bacterium on an appropriate agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.

    • Include a growth control well (containing only MHB and bacteria) and a sterility control well (containing only MHB).

    • Incubate the plates at 37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

Protocol 2: Sanger Sequencing of gyrA and parC QRDRs

This protocol outlines the steps to identify mutations in the Quinolone Resistance-Determining Regions of the gyrA and parC genes.

  • Genomic DNA Extraction:

    • Culture the bacterial isolate overnight in an appropriate broth medium.

    • Extract genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions.

    • Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

  • PCR Amplification of QRDRs:

    • Design or obtain primers that flank the QRDRs of the gyrA and parC genes for your bacterial species of interest.

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the forward and reverse primers.

    • Add the template genomic DNA to the master mix.

    • Perform PCR using an appropriate thermal cycling program. An example program would be: initial denaturation at 95°C for 5 minutes, followed by 30-35 cycles of denaturation at 95°C for 30 seconds, annealing at 50-60°C (primer-dependent) for 30 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 5-10 minutes.[4]

    • Verify the PCR product size and purity by agarose gel electrophoresis.

  • PCR Product Purification:

    • Purify the PCR product to remove unincorporated primers and dNTPs using a PCR purification kit or enzymatic methods.

  • Cycle Sequencing Reaction:

    • Set up a cycle sequencing reaction using a BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent). The reaction should include the purified PCR product, a sequencing primer (either the forward or reverse PCR primer), and the BigDye reaction mix.

    • Perform cycle sequencing in a thermal cycler.

  • Sequencing Product Cleanup:

    • Purify the cycle sequencing product to remove unincorporated dye terminators. This can be done using ethanol/EDTA precipitation or a commercial cleanup kit.

  • Capillary Electrophoresis:

    • Resuspend the purified sequencing product in Hi-Di™ Formamide.

    • Denature the sample by heating at 95°C for 5 minutes, followed by rapid cooling on ice.

    • Load the sample onto a capillary electrophoresis-based genetic analyzer (e.g., ABI 3730).

  • Data Analysis:

    • Analyze the resulting sequence chromatogram using appropriate software (e.g., Sequencing Analysis Software, FinchTV).

    • Align the obtained sequence with a wild-type reference sequence to identify any mutations.

Protocol 3: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity

This fluorometric assay measures the activity of efflux pumps by monitoring the intracellular accumulation of the fluorescent dye ethidium bromide, a common substrate for many efflux pumps.[5][6]

  • Bacterial Cell Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase in a suitable broth medium.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with a buffer such as phosphate-buffered saline (PBS).

    • Resuspend the cells in the same buffer to a final optical density at 600 nm (OD₆₀₀) of 0.4-0.6.

  • Loading Phase (Optional but Recommended):

    • To maximize the initial intracellular concentration of EtBr, you can pre-load the cells in the presence of an efflux pump inhibitor like carbonyl cyanide m-chlorophenylhydrazone (CCCP) at a final concentration of 100 µM. This dissipates the proton motive force required for many efflux pumps to function.

    • Incubate the cell suspension with EtBr (final concentration of 1-2 µg/mL) and CCCP for a set period (e.g., 30-60 minutes) at room temperature, protected from light.

  • Efflux Phase:

    • Centrifuge the loaded cells to remove the extracellular EtBr and CCCP.

    • Resuspend the cell pellet in buffer containing an energy source, such as glucose (final concentration 0.4%), to energize the efflux pumps.

    • Divide the cell suspension into two tubes: one with the energy source only (control) and another with the energy source plus the test efflux pump inhibitor at the desired concentration.

    • Immediately transfer the suspensions to a fluorometer-compatible plate or cuvette.

  • Fluorescence Measurement:

    • Monitor the fluorescence in real-time using a fluorometer with an excitation wavelength of approximately 530 nm and an emission wavelength of approximately 600 nm.

    • Record the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • A decrease in fluorescence over time indicates the efflux of EtBr from the cells.

    • Compare the rate of fluorescence decay between the control and the sample with the efflux pump inhibitor. A slower rate of decay in the presence of the inhibitor suggests that it is effectively blocking the efflux pump(s).

Troubleshooting Guides

Troubleshooting Sanger Sequencing of QRDRs

IssuePossible Cause(s)Recommended Solution(s)
No PCR product or weak band - Poor DNA quality (degraded or contains inhibitors).- Incorrect annealing temperature.- Primer issues (degradation, incorrect design).- Re-extract DNA and check quality/quantity.- Perform a gradient PCR to optimize annealing temperature.- Order new primers and verify their design.
Multiple PCR bands - Non-specific primer binding.- Increase the annealing temperature in the PCR protocol.- Redesign primers for higher specificity.- Gel-purify the band of the correct size before sequencing.
Failed sequencing reaction (no signal or weak signal) - Insufficient or poor-quality PCR product.- Incorrect primer concentration.- Presence of PCR inhibitors in the template.- Increase the amount of template DNA in the sequencing reaction.- Ensure the PCR product is well-purified.- Verify the concentration and quality of the sequencing primer.
Noisy sequence data (high background) - Contamination of the template DNA (e.g., with another DNA source).- Primer-dimers in the PCR product.- Multiple priming sites for the sequencing primer.- Re-streak the bacterial isolate to ensure a pure culture before DNA extraction.- Optimize PCR conditions to minimize primer-dimer formation.- Gel-purify the PCR product.- Redesign the sequencing primer.
Double peaks in the chromatogram from the start - Mixed template (e.g., contamination with another bacterial strain or plasmid).- Presence of multiple copies of the target gene with different sequences.- Ensure a pure, single-colony isolate was used for DNA extraction.- If multiple gene copies are suspected, consider cloning the PCR product before sequencing.

Troubleshooting Efflux Pump Inhibitor (EPI) Assays

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible results - Instability or precipitation of the EPI in the assay buffer.- Variation in bacterial cell density or growth phase.- Prepare fresh dilutions of the EPI for each experiment.- Visually inspect the EPI solution for any precipitation.- Standardize the bacterial culture preparation meticulously.
EPI appears to have no effect - The EPI is not active against the specific efflux pump(s) in your bacterial strain.- The concentration of the EPI is too low.- The bacterial strain does not have significant efflux activity for the tested substrate.- Test the EPI on a known positive control strain with well-characterized efflux pumps.- Perform a dose-response experiment with a range of EPI concentrations.- Confirm efflux activity in your strain using a known inhibitor like CCCP or reserpine.
High background fluorescence - Autofluorescence of the EPI or the assay medium.- The EPI interferes with the fluorescence of the substrate (e.g., quenching).- Run a control with the EPI and buffer alone to measure its intrinsic fluorescence.- Consider using an alternative fluorescent substrate or a non-fluorescence-based method to confirm results.
Cloudy EPI solution - Low aqueous solubility of the EPI.- Decrease the final concentration of the EPI.- If permissible in your experimental setup, use a small amount of a co-solvent like DMSO (ensure to run a solvent control).[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

dot

Grepafloxacin_Resistance_Mechanisms cluster_target_mutation Target Site Mutations cluster_efflux Increased Efflux gyrA gyrA mutation gyrase Altered DNA Gyrase gyrA->gyrase parC parC mutation topoIV Altered Topoisomerase IV parC->topoIV resistance Bacterial Resistance gyrase->resistance Reduced Binding topoIV->resistance Reduced Binding efflux_reg Upregulation of Efflux Pump Genes (e.g., norA, acrAB) efflux_pump Overexpression of Efflux Pumps efflux_reg->efflux_pump efflux_pump->resistance Increased Expulsion This compound This compound This compound->gyrase Inhibits This compound->topoIV Inhibits This compound->efflux_pump Substrate for

Caption: Key mechanisms of bacterial resistance to this compound.

dot

NorA_Regulation mgrA MgrA norA_promoter norA promoter mgrA->norA_promoter represses norG NorG norG->norA_promoter activates arlRS ArlRS (Two-component system) arlRS->norA_promoter represses fur Fur (Ferric uptake regulator) fur->norA_promoter activates iron Low Iron iron->fur activates norA_gene norA gene norA_promoter->norA_gene transcription norA_protein NorA Efflux Pump norA_gene->norA_protein translation

Caption: Transcriptional regulation of the NorA efflux pump in S. aureus.

dot

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_drug Prepare this compound Serial Dilutions inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_plate Visually Inspect for Bacterial Growth determine_mic Determine MIC read_plate->determine_mic result result determine_mic->result MIC Value (µg/mL)

Caption: Workflow for MIC determination by broth microdilution.

References

Grepafloxacin Solubility Solutions: A Technical Support Hub for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Grepafloxacin in experimental assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing precipitation when preparing my this compound stock solution. What am I doing wrong?

A1: this compound, particularly as the hydrochloride salt, can have limited solubility in neutral aqueous solutions. Precipitation upon initial dissolution is a common issue.

Troubleshooting Steps:

  • pH Adjustment: this compound's solubility is pH-dependent. For the hydrochloride salt, which is weakly acidic, solubility increases in slightly alkaline conditions. A common method is to dissolve this compound hydrochloride in sterile distilled water with the dropwise addition of 1N NaOH until the compound dissolves, followed by neutralization to the desired pH.

  • Choice of Solvent: While water is the preferred solvent for many biological assays, initial solubilization in an organic solvent can be effective. Dimethyl sulfoxide (DMSO) is a common choice for creating a concentrated stock solution.[1] However, be mindful of the final DMSO concentration in your assay, as it can have cytotoxic effects.

  • Sonication: Gentle sonication can help to break up aggregates and enhance the dissolution of the powder.

Q2: My this compound stock solution is clear, but it precipitates when I dilute it in my cell culture medium or buffer. How can I prevent this?

A2: This is a common problem known as "precipitation upon dilution." It occurs when the concentration of the drug in the final solution exceeds its solubility in the aqueous environment of the medium or buffer, especially if the initial stock was prepared in a high concentration of an organic solvent like DMSO.

Troubleshooting Steps:

  • Lower the Final Concentration: If experimentally feasible, reducing the final concentration of this compound in your assay may prevent precipitation.

  • Optimize the Dilution Method: Instead of adding a small volume of highly concentrated stock directly to a large volume of aqueous buffer, try a serial dilution approach. This gradual decrease in solvent concentration can sometimes prevent the drug from crashing out of solution.

  • pH of the Final Solution: Ensure the pH of your final cell culture medium or buffer is compatible with this compound's solubility profile. As a weak base, this compound's solubility is higher at a lower pH.[2]

  • Serum in Media: The presence of serum proteins in cell culture media can sometimes help to stabilize drugs and prevent precipitation. If you are using a serum-free medium, this could be a contributing factor.

Q3: What is the difference between using this compound hydrochloride salt and the free base?

A3: The choice between the hydrochloride salt and the free base can significantly impact solubility.

  • This compound Hydrochloride: This salt form is generally more water-soluble than the free base, especially at acidic pH.[3][4] It is the preferred form for preparing aqueous stock solutions.

  • This compound Free Base: The free base is less soluble in water but may be more soluble in organic solvents. It is often used in non-aqueous formulations or when the presence of chloride ions is undesirable.

For most in vitro experimental assays using aqueous buffers, the hydrochloride salt is recommended.

Quantitative Data Summary

The following tables provide a summary of this compound's physicochemical properties and solubility.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₉H₂₂FN₃O₃
Molecular Weight359.4 g/mol
pKa (Predicted)Strongest Acidic: 5.88, Strongest Basic: 8.77
LogP (Experimental)2.9

Table 2: Solubility of this compound

SolventSolubility
Water0.632 g/L (Free Base)
Water (as HCl salt)Soluble
Ethanol (as HCl salt)Very slightly soluble[4]
Dimethyl Sulfoxide (DMSO)Soluble

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL in DMSO)

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Cell Viability Assay using MTT

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound from your stock solution in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.[5]

    • Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a plate reader.[5]

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Cytokine Inhibition Assay

This protocol is a general guideline for assessing the effect of this compound on cytokine production by immune cells, such as peripheral blood mononuclear cells (PBMCs).

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium

  • Lipopolysaccharide (LPS) or other appropriate stimulant

  • This compound stock solution

  • 96-well cell culture plates

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Drug Pre-treatment: Add varying concentrations of this compound to the wells and incubate for 1-2 hours. Include a vehicle control.

  • Stimulation: Add the stimulant (e.g., LPS at a final concentration of 1 µg/mL) to the wells to induce cytokine production.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the effect of this compound on cytokine production by comparing the cytokine levels in the treated wells to the stimulated control wells.

Visualizations

Signaling Pathway of this compound's Antibacterial Action

Grepafloxacin_Mechanism cluster_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DNA_Damage DNA Double-Strand Breaks Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Leads to Cell_Viability_Workflow arrow arrow A 1. Seed cells in a 96-well plate B 2. Treat cells with This compound A->B C 3. Incubate for defined period B->C D 4. Add MTT reagent C->D E 5. Incubate to allow formazan formation D->E F 6. Add solubilization solution E->F G 7. Measure absorbance at 570 nm F->G Solubility_Troubleshooting Start Precipitation Observed Stock_Prep During Stock Preparation? Start->Stock_Prep Dilution Upon Dilution? Start->Dilution Stock_Prep->Dilution No pH_Adjust Adjust pH with NaOH Stock_Prep->pH_Adjust Yes Organic_Solvent Use Organic Solvent (DMSO) Stock_Prep->Organic_Solvent Yes Sonication Apply Sonication Stock_Prep->Sonication Yes Lower_Conc Lower Final Concentration Dilution->Lower_Conc Yes Serial_Dilute Use Serial Dilution Dilution->Serial_Dilute Yes Check_pH Check Final Solution pH Dilution->Check_pH Yes

References

Grepafloxacin Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Research, Scientific, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and degradation of grepafloxacin under various laboratory settings. The information is designed to assist researchers in designing and troubleshooting experiments, interpreting results, and developing stable pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors that influence the stability of this compound in laboratory conditions?

A1: The stability of this compound, a fluoroquinolone antibiotic, is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. Forced degradation studies are essential to understand the molecule's susceptibility to these stress factors.[1][2][3]

Q2: How does pH affect the stability of this compound solutions?

A2: this compound is susceptible to both acidic and alkaline hydrolysis. Extreme pH conditions can catalyze the degradation of the drug, leading to the formation of various degradation products. Generally, fluoroquinolones exhibit a U-shaped pH-rate profile, with maximum stability typically observed near their isoelectric point. While specific data for this compound is limited, significant degradation can be expected in strongly acidic (e.g., pH < 2) and strongly alkaline (e.g., pH > 10) environments.

Q3: Is this compound sensitive to light?

A3: Yes, like many fluoroquinolones, this compound is known to be photosensitive.[4] Exposure to ultraviolet (UV) and even visible light can induce photodegradation, leading to the formation of photoproducts and a potential loss of antibacterial activity.[5] Therefore, it is crucial to protect this compound solutions and solid materials from light during storage and handling.

Q4: What is the impact of temperature on the stability of this compound?

A4: Elevated temperatures accelerate the degradation of this compound. Thermal degradation can lead to the formation of various impurities. The rate of degradation generally follows first-order kinetics, and as with other quinolones, an increase in temperature will significantly increase the degradation rate.[6]

Q5: How does this compound behave in the presence of oxidizing agents?

A5: this compound is susceptible to oxidative degradation. Common laboratory oxidizing agents like hydrogen peroxide can induce the formation of N-oxides and other oxidative degradation products. The piperazine moiety of the fluoroquinolone structure is often a primary site for oxidation.[7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram of a freshly prepared this compound solution. Photodegradation during preparation or storage.Prepare and store solutions in amber-colored volumetric flasks or protect them from light with aluminum foil. Minimize exposure to ambient light during analysis.
Contaminated glassware or solvents.Use thoroughly cleaned glassware and HPLC-grade solvents. Run a blank to check for solvent-related impurities.
Significant loss of this compound potency over a short period in a buffered solution. Inappropriate pH of the buffer.Verify the pH of the buffer. This compound is more stable at a neutral or slightly acidic pH. Adjust the buffer pH accordingly.
Microbial contamination.Filter-sterilize the solution or add a suitable antimicrobial preservative if the experimental design allows.
Inconsistent results in thermal degradation studies. Non-uniform heating.Use a calibrated oven or a thermostatically controlled water bath to ensure uniform temperature exposure.
Evaporation of the solvent.Use sealed vials for liquid samples to prevent solvent evaporation, which can concentrate the drug and alter degradation kinetics.
Formation of multiple, unresolved peaks during oxidative degradation studies. Excessive concentration of the oxidizing agent or prolonged reaction time.Optimize the concentration of the oxidizing agent (e.g., hydrogen peroxide) and the reaction time to achieve a target degradation of 5-20%.[8]
Complex degradation pathway.Employ a gradient HPLC method to improve the separation of degradation products. Consider using a mass spectrometry (MS) detector for peak identification.

Quantitative Data Summary

The following tables summarize the expected degradation behavior of this compound under various stress conditions. This data is compiled from general knowledge of fluoroquinolone stability and should be considered illustrative. Researchers should perform their own stability studies to obtain precise data for their specific experimental conditions.

Table 1: Illustrative pH-Dependent Degradation of this compound

pH Condition Incubation Time (hours) Temperature (°C) Illustrative % Degradation
1.20.1 M HCl246015 - 25
4.5Acetate Buffer2460< 5
7.0Phosphate Buffer2460< 5
9.0Borate Buffer246010 - 20
12.00.1 M NaOH860> 30

Table 2: Illustrative Degradation of this compound under Other Stress Conditions

Stress Condition Details Illustrative % Degradation
Oxidative 3% H₂O₂ at room temperature for 24 hours10 - 20
Thermal Solid drug at 80°C for 48 hours5 - 15
Photolytic Solution exposed to UV light (254 nm) for 8 hours> 20

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Keep the mixture at 60°C for 8 hours.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid drug powder in a petri dish and keep it in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in water) in a quartz cuvette to UV light (254 nm) in a photostability chamber for 8 hours. A control sample should be kept in the dark.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and alkaline samples with an appropriate amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system with a UV detector and a data acquisition system.

2. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 0.025 M potassium dihydrogen phosphate with 0.1% triethylamine, pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 293 nm.[9]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10] Specificity is demonstrated by the ability of the method to separate the this compound peak from all degradation product peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation stock_solution Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C) stock_solution->acid alkali Alkaline Hydrolysis (1 M NaOH, 60°C) stock_solution->alkali oxidation Oxidative Degradation (30% H2O2, RT) stock_solution->oxidation thermal Thermal Degradation (Solid, 80°C) stock_solution->thermal photo Photolytic Degradation (UV Light) stock_solution->photo neutralize Neutralize Acid/Alkali Samples acid->neutralize alkali->neutralize dilute Dilute to Final Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradation Products (e.g., using LC-MS) hplc->identify

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Stress Factors cluster_drug Drug Substance cluster_degradation Degradation Products cluster_outcome Potential Outcomes pH pH This compound This compound pH->this compound Light Light Light->this compound Temperature Temperature Temperature->this compound Oxidants Oxidizing Agents Oxidants->this compound Degradants Degradation Products This compound->Degradants Loss Loss of Potency Degradants->Loss Toxicity Potential Increase in Toxicity Degradants->Toxicity

Caption: Factors influencing this compound degradation and potential outcomes.

References

Technical Support Center: Preclinical Assessment of Grepafloxacin-Related Adverse Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the adverse effects of Grepafloxacin observed in preclinical studies. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to clarify complex processes.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the primary adverse effects of this compound identified in preclinical studies? Preclinical studies have primarily identified cardiotoxicity (QTc prolongation and arrhythmias), phototoxicity, and arthropathy (joint cartilage damage) in juvenile animals as the main adverse effects of this compound.[1][2]
How does the phototoxicity of this compound compare to other fluoroquinolones? Preclinical data suggests that this compound has a relatively weak phototoxic potential, comparable to or lower than other fluoroquinolones like ciprofloxacin.[3] The phototoxic potential of fluoroquinolones is often linked to the substituent at the C-8 position, with halogenated compounds showing higher phototoxicity.[4]
What is the proposed mechanism for this compound-induced arthropathy? The leading hypothesis for fluoroquinolone-induced arthropathy involves the chelation of magnesium ions. This disrupts the function of β1 integrins on chondrocytes, interfering with the interaction between the cells and the extracellular matrix, which can lead to the generation of reactive oxygen species (ROS), apoptosis, and subsequent tissue damage.[5]
Was this compound withdrawn from the market due to these adverse effects? Yes, this compound was withdrawn from the market due to its association with QTc prolongation and the risk of serious cardiac arrhythmias.[6][7]

Troubleshooting Guides

Cardiotoxicity: QTc Prolongation and Arrhythmias

Issue: Unexpected or significant QTc interval prolongation observed in in-vivo electrocardiogram (ECG) recordings of animal models (e.g., rabbits, dogs) treated with this compound.

Possible Causes and Troubleshooting Steps:

  • Inaccurate ECG Recordings:

    • Problem: Electrical artifacts can mimic or mask true biological signals. Common artifacts include baseline wander, powerline interference (50/60 Hz hum), and muscle tremors (EMG).[8][9][10][11][12]

    • Troubleshooting:

      • Ensure proper skin preparation and secure electrode attachment.[10]

      • Use high-quality, fresh electrodes with sufficient conductive gel.

      • Properly ground the ECG machine and unplug non-essential electrical devices in the vicinity.[10][12]

      • Maintain the animal in a calm and still state to minimize muscle artifacts. A blanket can help reduce shivering.[8]

      • Use appropriate filters on your recording software to remove powerline interference and baseline drift.[9]

  • hERG Channel Inhibition Assay (Patch Clamp) Issues:

    • Problem: "Rundown" of the hERG current, where the current amplitude decreases over time, even without the application of a drug, can confound results.[13]

    • Troubleshooting:

      • Include Mg-ATP and GTP in the internal pipette solution to help maintain channel activity.[13]

      • Consider using the perforated patch technique, which helps maintain the intracellular environment and can reduce rundown.[13]

      • To account for rundown when analyzing drug effects, measure the baseline rundown rate before drug application and correct the measured drug effect accordingly.[13]

    • Problem: Unstable recordings or loss of seal.

    • Troubleshooting:

      • Ensure high-quality cell preparation and use cells with robust hERG expression.

      • Use appropriate intracellular and extracellular solutions. The composition of these solutions can significantly impact seal stability and channel function.[14]

      • Optimize the voltage protocol. A prepulse to a negative potential before the depolarizing step can help to subtract leak currents.[14]

Phototoxicity: Skin Reactions Upon UV Exposure

Issue: Inconsistent or non-reproducible results in preclinical phototoxicity studies (e.g., in mouse models).

Possible Causes and Troubleshooting Steps:

  • Inadequate UV Exposure:

    • Problem: The dose and wavelength of UV radiation are critical for inducing a phototoxic response.

    • Troubleshooting:

      • Use a calibrated and validated light source that emits in the UVA range, as this is primarily responsible for fluoroquinolone phototoxicity.[4]

      • Ensure consistent and uniform irradiation of the target skin area.

      • The timing of irradiation should coincide with the peak plasma concentration (Tmax) of this compound in the animal model.

  • Subjective Scoring of Skin Reactions:

    • Problem: Visual assessment of erythema and edema can be subjective.

    • Troubleshooting:

      • Implement a standardized, quantitative scoring system for skin reactions.

      • In addition to visual scoring, consider more objective measures such as ear thickness measurements (using a micrometer) or ear punch biopsies for weight determination and histological analysis.[15]

Arthropathy: Joint Cartilage Lesions in Juvenile Animals

Issue: Difficulty in detecting or quantifying early-stage cartilage damage in juvenile animal models (e.g., dogs).

Possible Causes and Troubleshooting Steps:

  • Insensitive Detection Methods:

    • Problem: Macroscopic evaluation may not be sensitive enough to detect subtle, early-stage cartilage lesions.

    • Troubleshooting:

      • Employ more sensitive imaging techniques. Magnetic Resonance Imaging (MRI) has been shown to effectively diagnose quinolone-induced arthropathy in juvenile dogs, revealing irregular cartilage surfaces and other changes consistent with pathological findings.[16][17]

      • Conduct detailed histopathological examination of the articular cartilage. Look for specific changes such as loss of cartilaginous matrix, chondrocyte necrosis or apoptosis, and cavitation.[2]

  • Variability in Animal Response:

    • Problem: Individual animals may exhibit different sensitivities to fluoroquinolone-induced arthropathy.

    • Troubleshooting:

      • Use a sufficient number of animals in each treatment group to ensure statistical power.

      • Ensure a consistent and well-characterized animal model (e.g., age-matched juvenile beagles).[2]

Quantitative Data from Preclinical Studies

Table 1: Cardiotoxicity Data for this compound and Comparator Fluoroquinolones

CompoundAssayEndpointValueSpecies/Cell LineReference
This compound hERG Patch ClampIC5050 µM-[1]
This compound Isolated Cardiac Purkinje FibersConcentration for 15% APD Prolongation9.3 ± 0.9 µg/mlCanine[18]
SparfloxacinhERG Patch ClampIC5018 µM-[1]
MoxifloxacinhERG Patch ClampIC50129 µM-[1]
CiprofloxacinhERG Patch ClampIC50966 µM-[1]
OfloxacinhERG Patch ClampIC501420 µM-[1]

Table 2: Arthropathy Data for this compound in Juvenile Dogs

Route of AdministrationDoseObservationReference
Intravenous100 mg/kg/day for 1 weekBlister formation on joint surfaces in 1 of 3 animals.[2]
OralUp to 60 mg/kg/day for 1 weekNo abnormalities observed.[2]
SubcutaneousUp to 30 mg/kg/day for 1 weekNo abnormalities observed.[2]

Experimental Protocols

hERG Potassium Channel Inhibition Assay (Manual Whole-Cell Patch Clamp)

Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current.

Materials:

  • CHO or HEK293 cells stably expressing the hERG channel.

  • External solution (in mM): 136 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES-Na, 10 glucose, pH 7.4 with NaOH.[14]

  • Internal (pipette) solution (in mM): 125 KCl, 5 MgCl2, 5 EGTA-K, 10 HEPES-K, 5 ATP-Na, pH 7.2 with KOH.[14]

  • This compound stock solution (in DMSO).

  • Patch clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

  • Culture hERG-expressing cells on glass coverslips 24-48 hours prior to the experiment.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Approach a single cell with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply the voltage protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, a depolarizing step to +40 mV, followed by a repolarizing step to -40 mV to record the tail current.[19]

  • Record baseline hERG currents in the absence of the drug.

  • Perfuse the cell with increasing concentrations of this compound (diluted in external solution) and record the hERG current at each concentration.

  • Analyze the data by measuring the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

In Vivo Phototoxicity Assessment in Mice

Objective: To evaluate the potential of systemically administered this compound to induce phototoxicity upon UV irradiation.

Materials:

  • Hairless mice (e.g., SKH-1) or mice with shaved dorsal skin.

  • This compound.

  • Vehicle control.

  • Solar simulator with a filter to primarily emit UVA radiation.

  • Calibrated radiometer.

Procedure:

  • Administer this compound or vehicle to the mice via the intended clinical route (e.g., oral gavage).

  • At the time of predicted maximum plasma concentration (Tmax) of this compound, anesthetize the mice.

  • Expose a defined area of the dorsal skin to a non-erythemogenic dose of UVA radiation. A contralateral, non-irradiated site should be shielded to serve as a control.

  • At 24 and 48 hours post-irradiation, visually assess the irradiated and non-irradiated skin for signs of phototoxicity (erythema and edema) using a standardized scoring system.

  • For a more quantitative assessment, measure ear swelling with a micrometer before and after irradiation.

  • At the end of the observation period, euthanize the animals and collect skin samples for histopathological analysis.

Signaling Pathways and Experimental Workflows

Grepafloxacin_Cardiotoxicity This compound This compound hERG_Channel hERG K+ Channel This compound->hERG_Channel Blockade IKr_Current IKr Current (Rapid Delayed Rectifier) hERG_Channel->IKr_Current Reduction Action_Potential Cardiac Action Potential IKr_Current->Action_Potential Prolongation of Repolarization Phase 3 QT_Interval QT Interval Action_Potential->QT_Interval Prolongation Arrhythmia Arrhythmia QT_Interval->Arrhythmia Increased Risk of Torsades de Pointes

Caption: Proposed signaling pathway of this compound-induced cardiotoxicity.

Grepafloxacin_Phototoxicity cluster_initiation Initiation cluster_ros ROS Generation cluster_damage Cellular Damage This compound This compound Excited_this compound Excited State This compound* This compound->Excited_this compound Absorption of UVA_Radiation UVA_Radiation UVA_Radiation->Excited_this compound Molecular_Oxygen Molecular Oxygen (O2) Excited_this compound->Molecular_Oxygen Energy Transfer ROS Reactive Oxygen Species (Singlet Oxygen, Superoxide) Molecular_Oxygen->ROS Cellular_Components Lipids, Proteins, DNA ROS->Cellular_Components Attacks Oxidative_Damage Oxidative Damage Cellular_Components->Oxidative_Damage Phototoxicity Phototoxicity Oxidative_Damage->Phototoxicity

Caption: Molecular pathway of this compound-induced phototoxicity.

Grepafloxacin_Arthropathy This compound This compound Magnesium Magnesium Ions (Mg2+) This compound->Magnesium Chelation Integrins Chondrocyte β1 Integrins This compound->Integrins Functional Impairment Magnesium->Integrins Required for Proper Function Cell_Matrix_Interaction Chondrocyte-Extracellular Matrix Interaction Integrins->Cell_Matrix_Interaction Mediates ROS_Production Increased Reactive Oxygen Species (ROS) Cell_Matrix_Interaction->ROS_Production Disruption Leads to Apoptosis Chondrocyte Apoptosis ROS_Production->Apoptosis Cartilage_Damage Cartilage_Damage Apoptosis->Cartilage_Damage

Caption: Cellular mechanism of this compound-induced arthropathy.

Experimental_Workflow_hERG_Assay start Start cell_culture Culture hERG-expressing cells start->cell_culture prepare_solutions Prepare internal and external solutions start->prepare_solutions patch_clamp Perform whole-cell patch clamp cell_culture->patch_clamp prepare_solutions->patch_clamp record_baseline Record baseline hERG current patch_clamp->record_baseline apply_drug Apply this compound (increasing concentrations) record_baseline->apply_drug record_drug_effect Record hERG current with drug apply_drug->record_drug_effect data_analysis Analyze data and calculate IC50 record_drug_effect->data_analysis end End data_analysis->end

References

Technical Support Center: Optimizing Grepafloxacin Dosage in In Vitro Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with grepafloxacin in in vitro infection models.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound.

Question: Why am I observing lower than expected this compound activity against my bacterial isolates?

Answer: Several factors could contribute to lower than expected activity. Consider the following troubleshooting steps:

  • Verify Drug Potency: Ensure the this compound stock solution is correctly prepared and stored to prevent degradation. Prepare fresh stock solutions regularly.

  • Media Composition: The composition of the culture medium can influence the activity of fluoroquinolones. High concentrations of divalent cations like Mg²⁺ and Ca²⁺ can chelate the drug, reducing its effective concentration. Consider using a cation-adjusted Mueller-Hinton broth.

  • pH of the Medium: The activity of this compound can be pH-dependent. Its activity may decrease in acidic conditions (pH 5.0)[1]. Ensure the pH of your experimental medium is within the optimal range for both the bacteria and the antibiotic.

  • Inoculum Size: While this compound's activity is generally unaffected by inoculum size, extremely high bacterial densities might lead to a diminished effect[1]. Verify that your inoculum is prepared according to standardized protocols (e.g., 0.5 McFarland standard).

  • Bacterial Resistance: The isolate may have intrinsic or acquired resistance to fluoroquinolones. Confirm the identity and susceptibility profile of your bacterial strain. Penicillin resistance in Streptococcus pneumoniae does not necessarily correlate with increased resistance to this compound[2][3].

  • Serum Content: The presence of human serum does not significantly affect this compound's activity[1].

Question: My time-kill curve experiment shows initial killing followed by bacterial regrowth. What could be the cause?

Answer: This phenomenon, often referred to as the "paradoxical effect" or the emergence of resistant subpopulations, can occur with fluoroquinolones.

  • Suboptimal Concentration: The this compound concentration might be too low, falling into the mutant selection window. This allows for the selection and proliferation of resistant mutants.

  • Experiment Duration: Extending the incubation period (e.g., beyond 24 hours) can reveal the regrowth of resistant subpopulations.

  • Pharmacodynamic Considerations: In vitro models that simulate the pharmacokinetic profile of this compound, including its half-life, can provide a more clinically relevant assessment of its bactericidal activity and the potential for resistance development[4][5].

  • Frequency of Dosing: Simulating once-daily dosing versus more frequent administration in an in vitro model can impact the extent of bacterial killing and regrowth[5].

Question: I am having difficulty establishing a reproducible in vitro infection model. What are the key parameters to control?

Answer: Reproducibility in in vitro infection models is crucial for obtaining reliable data. Key parameters to standardize include:

  • Bacterial Growth Phase: Always use bacteria from a consistent growth phase, typically the logarithmic phase, for your experiments.

  • Inoculum Preparation: Precisely control the final inoculum concentration in your model.

  • Medium and Supplements: Use a consistent batch and formulation of culture medium and any necessary supplements.

  • Incubation Conditions: Strictly control temperature, atmosphere (e.g., CO₂ levels for fastidious organisms), and agitation.

  • Sampling and Plating: Standardize your procedures for sample collection, serial dilution, and plating to ensure accurate colony counts.

Frequently Asked Questions (FAQs)

Q1: What is the typical in vitro spectrum of activity for this compound?

A1: this compound is a broad-spectrum fluoroquinolone with excellent activity against common respiratory pathogens.[6] It is particularly potent against Streptococcus pneumoniae (including penicillin-resistant strains), Haemophilus influenzae, Moraxella catarrhalis, and atypical pathogens like Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila.[6][7] Its activity against Gram-positive organisms is generally better than that of older fluoroquinolones like ciprofloxacin.[7] Against Enterobacteriaceae, its activity is comparable to or slightly lower than ciprofloxacin.[3][7]

Q2: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound against key pathogens?

A2: MIC values can vary depending on the specific strain and testing methodology. However, the following table summarizes representative MIC₅₀ and MIC₉₀ values from various studies.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Streptococcus pneumoniae (Penicillin-Susceptible)0.250.25[3]
Streptococcus pneumoniae (Penicillin-Resistant)0.250.25[8]
Haemophilus influenzae≤0.030.03[3]
Moraxella catarrhalis≤0.030.03[3]
Staphylococcus aureus (Methicillin-Susceptible)0.060.25[3][8]
Escherichia coli0.030.03-0.25[3][8]
Klebsiella pneumoniae0.060.25[3][8]
Pseudomonas aeruginosa (Ciprofloxacin-Susceptible)12[3]
Mycoplasma pneumoniae0.03-2 (Range)-[9][10]

Q3: How does the in vitro activity of this compound compare to other fluoroquinolones?

A3: In terms of in vitro potency against Streptococcus pneumoniae, this compound is generally more active than ciprofloxacin and ofloxacin, and its activity is comparable to sparfloxacin and levofloxacin.[2] Against Gram-negative bacteria, its activity is often similar to other fluoroquinolones.[3] For Mycoplasma species, this compound demonstrates activity comparable to sparfloxacin and is more potent than ofloxacin and ciprofloxacin.[9][10]

Q4: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider for optimizing this compound dosage in vitro?

A4: The 24-hour area under the inhibitory curve (AUIC), which is the ratio of the area under the concentration-time curve (AUC) to the MIC (AUC/MIC), is a critical parameter for predicting the efficacy of this compound.[11] An AUIC of less than 75 appears to be inadequate, while a value greater than 175 is considered optimal for clinical and bacteriological cure in patients with acute bacterial exacerbations of chronic bronchitis.[11] In vitro models can be used to simulate these PK/PD parameters to determine the optimal dosing regimen for maximizing bacterial killing and minimizing the emergence of resistance.[4][5]

Q5: Are there any known effects of this compound on host cells that I should be aware of in my in vitro model?

A5: Yes, this compound has been shown to have immunomodulatory effects in vitro. It can inhibit the production of pro-inflammatory cytokines such as IL-1α, IL-1β, TNF-α, IL-6, and IL-8 in lipopolysaccharide-stimulated human peripheral blood cells.[12] This effect appears to occur at the gene transcription level.[12] Researchers should consider these potential effects when interpreting results from in vitro infection models that involve host cells.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Methodology: Agar Dilution (as described in studies like[8])

  • Preparation of this compound Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing doubling dilutions of this compound. A typical concentration range to test would be 0.004 to 8 µg/mL.[8] Include a control plate with no antibiotic.

  • Inoculum Preparation: Culture the bacterial isolates overnight. Suspend colonies in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute the suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: Using an inoculum-replicating device, spot the bacterial suspensions onto the surface of the this compound-containing agar plates and the control plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours (or longer for fastidious organisms).

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Curve Analysis

Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension in the early logarithmic phase of growth in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth). Adjust the turbidity to a 0.5 McFarland standard and then dilute to a final starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Experimental Setup: Prepare tubes or flasks containing broth with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, include a growth control tube without any antibiotic.

  • Incubation: Incubate all tubes at 35-37°C with shaking.

  • Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube. Perform serial dilutions in sterile saline or phosphate-buffered saline.

  • Plating: Plate the appropriate dilutions onto agar plates.

  • Incubation and Counting: Incubate the plates overnight and count the number of colonies (CFU/mL) for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental_Workflow_for_MIC_Determination Workflow for MIC Determination prep_plates Prepare Agar Plates with Serial Dilutions of this compound inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).

Time_Kill_Curve_Workflow Time-Kill Curve Experimental Workflow cluster_sampling Sampling and Analysis prep_inoculum Prepare Log-Phase Bacterial Inoculum prep_tubes Prepare Broth with Varying This compound Concentrations (e.g., 0x, 1x, 4x MIC) incubate Incubate with Shaking (35-37°C) prep_tubes->incubate sample Collect Aliquots at Multiple Time Points (0, 2, 4, 8, 24h) incubate->sample dilute_plate Perform Serial Dilutions and Plate on Agar sample->dilute_plate count_colonies Incubate Plates and Count Viable Colonies (CFU/mL) dilute_plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data

Caption: Experimental Workflow for Time-Kill Curve Analysis.

Troubleshooting_Logic Troubleshooting Low this compound Activity cluster_solutions Potential Solutions start Low this compound Activity Observed check_drug Verify this compound Stock Solution (Preparation, Storage) start->check_drug check_media Analyze Media Composition (Cations, pH) start->check_media check_inoculum Confirm Inoculum Size and Growth Phase start->check_inoculum check_resistance Assess Bacterial Susceptibility Profile start->check_resistance solution_drug Prepare Fresh Stock check_drug->solution_drug solution_media Use Cation-Adjusted Media, Verify pH check_media->solution_media solution_inoculum Standardize Inoculum Prep check_inoculum->solution_inoculum solution_resistance Confirm Isolate Identity, Test against other agents check_resistance->solution_resistance

Caption: Logical Flow for Troubleshooting Suboptimal this compound Activity.

References

Grepafloxacin and Cytochrome P450: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of grepafloxacin on cytochrome P450 (CYP) enzyme activity. The following question-and-answer format directly addresses potential issues and offers guidance for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the known impact of this compound on cytochrome P450 enzymes?

This compound's primary interaction with the cytochrome P450 system involves CYP1A2. It has been identified as a substrate and a potential inhibitor of this enzyme. Clinically significant drug-drug interactions have been observed with co-administration of this compound and theophylline, a known CYP1A2 substrate. This interaction leads to a significant decrease in theophylline clearance, suggesting an inhibitory effect of this compound on CYP1A2. This compound is also known to be metabolized by both CYP1A2 and CYP3A4.

Q2: Are there specific quantitative data, such as IC50 or Ki values, for this compound's inhibition of CYP enzymes?

Based on available literature, specific IC50 or Ki values for the inhibitory effect of this compound on major human CYP450 isoforms are not consistently reported. One study indicated that this compound at concentrations up to 200 mg/L showed little to no inhibition of CYP1A2 and CYP2C9 activity in human liver microsomes. This finding appears to contrast with the clinically observed interaction with theophylline, which suggests a significant in vivo inhibition of CYP1A2. This discrepancy may arise from different experimental conditions, such as the use of whole-cell versus microsomal models, or potential mechanism-based inhibition that is not fully captured in all in vitro systems.

Q3: How is this compound metabolized by cytochrome P450 enzymes?

This compound is primarily metabolized in the liver by CYP1A2 and CYP3A4 enzymes. This is an important consideration for potential drug-drug interactions with other drugs that are substrates, inhibitors, or inducers of these two enzymes.

Q4: What are the clinical implications of this compound's effect on CYP1A2?

The most significant clinical implication is the potential for drug-drug interactions. The co-administration of this compound with drugs that are sensitive CYP1A2 substrates, such as theophylline, can lead to increased plasma concentrations of the substrate drug, potentially causing adverse effects. Therefore, caution and therapeutic drug monitoring are advised when this compound is prescribed with narrow therapeutic index drugs metabolized by CYP1A2.

Q5: Are there any known effects of this compound on signaling pathways that regulate CYP enzymes, such as the Aryl Hydrocarbon Receptor (AhR) or Pregnane X Receptor (PXR)?

Currently, there is no direct evidence in the scientific literature to suggest that this compound significantly modulates the Aryl Hydrocarbon Receptor (AhR) or Pregnane X Receptor (PXR) signaling pathways, which are key regulators of CYP1A2 and CYP3A4 expression, respectively. Further research would be needed to investigate these potential interactions.

Troubleshooting Guide for In Vitro Experiments

Issue 1: Discrepancy between in vitro CYP inhibition data and observed clinical drug-drug interactions.

  • Possible Cause: The in vitro system (e.g., human liver microsomes) may not fully reflect the complexity of in vivo metabolism. Factors such as transporter-mediated drug uptake into hepatocytes, mechanism-based inhibition, or the formation of inhibitory metabolites might not be captured.

  • Troubleshooting Steps:

    • Consider using a more complex in vitro model, such as primary human hepatocytes, which retain both metabolic and transporter functions.

    • Investigate the potential for time-dependent inhibition (mechanism-based inhibition) by pre-incubating the test compound with the enzyme system before adding the probe substrate.

    • Analyze the formation of this compound metabolites in the incubation mixture and assess their potential inhibitory activity.

Issue 2: High variability in IC50 values for this compound across different experiments.

  • Possible Cause: Variability in experimental conditions can significantly impact results. This includes differences in the source and preparation of human liver microsomes, incubation times, substrate and inhibitor concentrations, and the analytical method used.

  • Troubleshooting Steps:

    • Standardize the experimental protocol, including the lot of human liver microsomes, buffer composition, and incubation parameters.

    • Ensure that the concentration of the probe substrate is at or below its Km value for the specific CYP isoform to accurately determine competitive inhibition.

    • Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision.

    • Include a known positive control inhibitor for the target CYP isoform in each experiment to ensure assay performance.

Data Presentation

Table 1: Summary of this compound's Interaction with Cytochrome P450 Enzymes

CYP IsoformInteraction TypeQuantitative Data (IC50/Ki)Comments
CYP1A2 Substrate, Potential InhibitorNot consistently reported. One study suggests weak inhibition (little to no inhibition up to 200 mg/L).Clinically significant interaction with theophylline suggests in vivo inhibition.
CYP3A4 SubstrateNo inhibitory data available.As a substrate, this compound levels may be affected by CYP3A4 inhibitors or inducers.
CYP2C9 Potential Weak InhibitorNot consistently reported. One study suggests weak inhibition (little to no inhibition up to 200 mg/L).Clinical significance is likely low.

Experimental Protocols

General Protocol for Assessing CYP450 Inhibition using Human Liver Microsomes

This protocol provides a general framework for determining the IC50 of a test compound (e.g., this compound) for a specific CYP isoform.

1. Materials:

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • CYP-specific probe substrate (e.g., phenacetin for CYP1A2)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., furafylline for CYP1A2)

  • Acetonitrile or methanol with an internal standard for reaction termination and sample preparation

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a master mix containing phosphate buffer, HLMs, and the CYP-specific probe substrate at a concentration at or below its Km.

  • Dispense the master mix into microcentrifuge tubes or a 96-well plate.

  • Add varying concentrations of the test compound (this compound) or the positive control inhibitor to the reaction wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the samples to precipitate the protein.

  • Transfer the supernatant for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model using non-linear regression analysis.

Visualizations

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis MasterMix Prepare Master Mix (HLMs, Buffer, Probe Substrate) PreIncubate Pre-incubate at 37°C MasterMix->PreIncubate TestCompound Prepare Test Compound Serial Dilutions TestCompound->PreIncubate StartReaction Initiate with NADPH PreIncubate->StartReaction Incubate Incubate at 37°C StartReaction->Incubate Terminate Terminate Reaction (Cold Solvent + IS) Incubate->Terminate Centrifuge Centrifuge & Collect Supernatant Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS DataAnalysis Data Analysis (% Inhibition vs. [Compound]) LCMS->DataAnalysis IC50 Determine IC50 DataAnalysis->IC50

Caption: Experimental workflow for determining the IC50 value of a test compound for CYP450 inhibition.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Xenobiotic) AhR_complex AhR-Hsp90-XAP2 Complex Ligand->AhR_complex binds AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT translocates & binds ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE binds CYP1A2_Gene CYP1A2 Gene XRE->CYP1A2_Gene activates CYP1A2_mRNA CYP1A2 mRNA CYP1A2_Gene->CYP1A2_mRNA transcription CYP1A2_Protein CYP1A2 Protein (Enzyme) CYP1A2_mRNA->CYP1A2_Protein translation

Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway leading to CYP1A2 induction.

Validation & Comparative

A Comparative In Vitro Analysis of Grepafloxacin and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of the Bactericidal Efficacy of Two Fluoroquinolone Antibiotics Against Key Pathogens

This guide provides a comprehensive comparison of the in vitro activity of grepafloxacin and ciprofloxacin, two broad-spectrum fluoroquinolone antibiotics. The data presented is intended for researchers, scientists, and drug development professionals interested in the comparative efficacy of these antimicrobial agents. This document summarizes quantitative data from multiple studies, details the experimental protocols used for in vitro susceptibility testing, and provides visualizations of the mechanism of action and experimental workflows.

Mechanism of Action

Both this compound and ciprofloxacin are fluoroquinolone antibiotics that exert their bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication.[1] Specifically, they target DNA gyrase (topoisomerase II) and topoisomerase IV.[1] Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.

cluster_drug Fluoroquinolone Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Ciprofloxacin->Topoisomerase_IV DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibits Topoisomerase_IV->DNA_Replication Inhibits Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Mechanism of action of this compound and Ciprofloxacin.

Comparative In Vitro Activity

The in vitro potency of this compound and ciprofloxacin varies significantly across different bacterial species. Generally, this compound demonstrates superior activity against Gram-positive organisms, while ciprofloxacin is often more effective against Gram-negative bacteria.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and ciprofloxacin against a range of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity against Gram-Positive Bacteria (MIC in µg/mL)

OrganismAntibioticMIC50MIC90
Staphylococcus aureus (Methicillin-susceptible) This compound0.120.25
Ciprofloxacin0.250.5
Staphylococcus aureus (Methicillin-resistant) This compound832
Ciprofloxacin>128>128
Streptococcus pneumoniae (Penicillin-susceptible) This compound0.120.25
Ciprofloxacin12
Streptococcus pneumoniae (Penicillin-resistant) This compound0.250.5
Ciprofloxacin24
Enterococcus faecalis This compound0.51
Ciprofloxacin12

Table 2: In Vitro Activity against Gram-Negative Bacteria (MIC in µg/mL)

OrganismAntibioticMIC50MIC90
Escherichia coli This compound≤0.030.06
Ciprofloxacin≤0.030.03
Klebsiella pneumoniae This compound0.060.25
Ciprofloxacin0.030.12
Pseudomonas aeruginosa This compound28
Ciprofloxacin0.251
Haemophilus influenzae This compound≤0.0150.03
Ciprofloxacin≤0.0150.015
Moraxella catarrhalis This compound0.030.06
Ciprofloxacin0.030.03
Acinetobacter spp. This compound0.51
Ciprofloxacin12
Stenotrophomonas maltophilia This compound0.51
Ciprofloxacin14

Note: The MIC values presented are compiled from various studies and may show slight variations depending on the specific isolates and testing methodologies used.

Experimental Protocols

The in vitro activity of antimicrobial agents is primarily determined using standardized susceptibility testing methods. The most common methods are broth microdilution and agar dilution, as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Start Start Prepare_Antibiotic_Dilutions Prepare serial dilutions of this compound & Ciprofloxacin in microtiter plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate with bacterial suspension Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity to determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Broth Microdilution Experimental Workflow.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized suspension of the test microorganism is then spot-inoculated onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.

Summary of Comparative Efficacy

The compiled data indicates a clear differentiation in the in vitro activity profiles of this compound and ciprofloxacin.

  • Gram-Positive Bacteria : this compound consistently demonstrates greater potency against Gram-positive cocci, including methicillin-susceptible Staphylococcus aureus and both penicillin-susceptible and penicillin-resistant Streptococcus pneumoniae.[1] Against methicillin-resistant S. aureus, both agents show limited activity.

  • Gram-Negative Bacteria : Ciprofloxacin is generally more active against many Gram-negative bacilli.[1] While both drugs are highly active against Haemophilus influenzae and Moraxella catarrhalis, ciprofloxacin exhibits superior potency against Pseudomonas aeruginosa.[1] Notably, this compound has been reported to be two- to four-times more active than ciprofloxacin against Acinetobacter spp. and Stenotrophomonas maltophilia.[1]

It is important to note that this compound was withdrawn from the market due to concerns about cardiac side effects.[2] However, its in vitro activity profile remains of interest for research and the development of new fluoroquinolones.

References

Grepafloxacin versus levofloxacin: a comparative pharmacokinetic analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacokinetic profiles of two fluoroquinolone antibiotics, grepafloxacin and levofloxacin. The information presented is supported by experimental data to assist in research and development endeavors.

Executive Summary

This compound and levofloxacin are both broad-spectrum fluoroquinolone antibiotics. While both are effective against a range of bacteria, their pharmacokinetic properties exhibit notable differences that influence their clinical application and dosing regimens. Levofloxacin is characterized by its high oral bioavailability, minimal metabolism, and primary excretion through the kidneys. In contrast, this compound has a longer half-life, is predominantly eliminated through hepatic metabolism, and its absorption can be influenced by gender. The choice between these agents in a clinical or developmental context would depend on the specific therapeutic goal, patient population, and potential for drug interactions.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and levofloxacin, derived from various clinical and preclinical studies.

Table 1: Absorption and Distribution

ParameterThis compoundLevofloxacin
Bioavailability Rapidly and extensively absorbed~99% (oral)[1][2][3]
Time to Peak (Tmax) ~2 hours[4]1-2 hours[2][5]
Peak Concentration (Cmax) Dose-dependent~5.2 µg/mL (500 mg dose)[5]
Protein Binding Moderate24-38%[2][5]
Volume of Distribution (Vd) 5.07 ± 0.95 L/kg[6]1.1 L/kg[5]

Table 2: Metabolism and Excretion

ParameterThis compoundLevofloxacin
Metabolism Primarily hepatic via CYP1A2 and CYP3A4[7]Minimal (<5%)[1][8]
Elimination Half-life (t½) ~12-15 hours[4][7][9]6-8 hours[1][5]
Primary Route of Excretion Fecal[4]Renal (~87% as unchanged drug)[1][2]
Renal Clearance 10-15% of administered dose[4][10]High, exceeds glomerular filtration rate[11]

Experimental Protocols

The data presented in this guide are primarily derived from pharmacokinetic studies in healthy volunteers and animal models. The methodologies employed in these studies are crucial for the interpretation of the results.

Human Pharmacokinetic Studies

A common study design to compare the pharmacokinetics of drugs like this compound and levofloxacin is the open-label, randomized, crossover study .

  • Subject Selection: Healthy adult volunteers (typically male and female) are recruited after a comprehensive health screening to ensure no underlying conditions that could affect drug disposition.

  • Dosing: Subjects are randomly assigned to receive a single oral dose of either this compound or levofloxacin. After a washout period (typically one to two weeks) to ensure complete elimination of the first drug, they receive the other drug.

  • Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours). Urine samples are also collected over specific intervals.

  • Bioanalysis: The concentrations of this compound and levofloxacin in plasma and urine are determined using a validated High-Performance Liquid Chromatography (HPLC) method.

HPLC Method for Quantification
  • Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector is used.

  • Column: A reversed-phase column, such as a C18 or C8 column, is typically employed for separation.

  • Mobile Phase: The mobile phase is a mixture of an aqueous buffer (e.g., phosphate buffer, ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol), often with pH adjustment. The composition can be isocratic (constant) or a gradient (varied over time).

  • Detection: The wavelength for UV detection is set at the maximum absorbance of the drug (e.g., around 280-295 nm). Fluorescence detection offers higher sensitivity and involves specific excitation and emission wavelengths.

  • Sample Preparation: Plasma and urine samples typically undergo a protein precipitation step (e.g., with acetonitrile or perchloric acid) followed by centrifugation to remove interfering substances before injection into the HPLC system.

  • Quantification: A calibration curve is generated using standard solutions of known drug concentrations. The concentration of the drug in the unknown samples is then calculated by comparing their peak areas to the calibration curve.

Animal Pharmacokinetic Studies

Animal models, such as rats (e.g., Sprague-Dawley, Goto-Kakizaki) and dogs, are utilized in preclinical pharmacokinetic evaluations.

  • Animal Models: The choice of animal model depends on the specific research question. For example, Goto-Kakizaki rats are used as a model for type 2 diabetes to study the drug's pharmacokinetics in a disease state.[7]

  • Drug Administration: The drug can be administered orally (via gavage) or intravenously (via a cannula).

  • Sample Collection: Blood samples are collected serially, often via a cannulated artery or vein. Tissues may also be harvested at the end of the study to assess drug distribution.

  • Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis with specialized software.

Comparative Analysis Workflow

The following diagram illustrates the typical workflow for a comparative pharmacokinetic analysis of two drugs.

G cluster_0 Phase 1: Study Design & Execution cluster_1 Phase 2: Bioanalytical Quantification cluster_2 Phase 3: Pharmacokinetic Analysis & Comparison cluster_key Color Key A Subject Recruitment (Healthy Volunteers) B Randomized Crossover Dosing (this compound vs. Levofloxacin) A->B C Serial Biological Sampling (Blood, Urine) B->C D Sample Preparation (e.g., Protein Precipitation) C->D E HPLC Analysis D->E F Concentration Determination E->F G Pharmacokinetic Modeling (NCA or Compartmental) F->G H Parameter Calculation (Cmax, Tmax, AUC, t1/2) G->H I Statistical Comparison H->I J Comparative Report Generation I->J Key1 Study Phases Key2 Process Steps

Caption: Workflow for a comparative pharmacokinetic study.

Conclusion

The pharmacokinetic profiles of this compound and levofloxacin present distinct characteristics that are important for drug development and clinical application. Levofloxacin's high bioavailability and primary renal excretion make it a straightforward option in many cases, with predictable linear pharmacokinetics.[5][12] this compound's longer half-life and hepatic metabolism suggest a different dosing strategy and a need for caution in patients with liver impairment.[4][10] The detailed experimental protocols provided herein offer a foundation for designing and interpreting further comparative studies in the field of fluoroquinolone research.

References

A Head-to-Head Comparison of Grepafloxacin and Moxifloxacin Against Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of the in vitro activity of two fluoroquinolones, grepafloxacin and moxifloxacin, against key bacterial pathogens implicated in respiratory tract infections. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform research and development efforts.

In Vitro Efficacy: A Quantitative Analysis

The in vitro potency of this compound and moxifloxacin has been evaluated against a range of common respiratory pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a direct comparison of their activity. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Comparative In Vitro Activity against Streptococcus pneumoniae
AntibioticMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
This compound 0.06 - 0.250.120.25[1][2][3][4]
Moxifloxacin 0.06 - 0.250.120.12 - 0.25[1][2][5]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: Comparative In Vitro Activity against Haemophilus influenzae
AntibioticMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
This compound ≤0.004 - 0.06-0.015[3]
Moxifloxacin -0.030.03 - 0.06[1][2]
Table 3: Comparative In Vitro Activity against Moraxella catarrhalis
AntibioticMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
This compound --0.03[3]
Moxifloxacin -0.030.03 - 0.06[1][2]
Table 4: Comparative In Vitro Activity against Atypical Pathogens
PathogenAntibioticMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
Legionella pneumophila This compound 0.008 - 0.03-0.015 - 0.016[3][6][7]
Moxifloxacin <0.004 - 0.016-0.016[6]
Chlamydia pneumoniae This compound 0.06 - 0.120.1250.5[3][7][8]
Moxifloxacin 0.031 - 0.125--
Mycoplasma pneumoniae This compound 0.06 - 0.5-0.5[3][7]
Moxifloxacin -0.150.3[9]

Bactericidal Activity

Beyond inhibiting growth, the bactericidal (killing) activity of these agents is a critical parameter. In an in vitro pharmacodynamic model simulating human pharmacokinetics, both moxifloxacin and this compound demonstrated bactericidal activity against Streptococcus pneumoniae. Notably, moxifloxacin exhibited a faster and more pronounced bactericidal effect, achieving a 5-6 log reduction in bacterial counts after 8-10 hours, compared to a 3 log reduction with this compound.[10] The bactericidal activity of both fluoroquinolones was not affected by penicillin resistance in S. pneumoniae.[10]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies for antimicrobial susceptibility testing. The following is a generalized description of the key experimental protocols used.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were primarily determined using the agar dilution or broth microdilution methods, following guidelines from established standards organizations.

1. Agar Dilution Method:

  • Preparation of Antibiotic Plates: Serial twofold dilutions of this compound and moxifloxacin were prepared and incorporated into molten Mueller-Hinton agar, which was then poured into petri dishes and allowed to solidify. For fastidious organisms like Streptococcus pneumoniae, the agar was supplemented with 5% defibrinated sheep or horse blood.

  • Inoculum Preparation: Bacterial isolates were cultured overnight on an appropriate medium. Colonies were then suspended in a sterile saline or broth to a turbidity matching a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum of approximately 104 colony-forming units (CFU) per spot.

  • Inoculation and Incubation: The prepared bacterial inocula were applied to the surface of the antibiotic-containing agar plates. The plates were incubated at 35-37°C for 18-24 hours. For S. pneumoniae, incubation was performed in an atmosphere of 5-7% CO2.[5]

  • MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.

2. Broth Microdilution Method:

  • Preparation of Microtiter Plates: Serial twofold dilutions of the antibiotics were prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates. For S. pneumoniae, the broth was supplemented with 2-5% lysed horse blood.[11]

  • Inoculum Preparation: A bacterial suspension was prepared as described for the agar dilution method, with the final inoculum in the microtiter wells being approximately 5 x 105 CFU/mL.[11]

  • Incubation: The microtiter plates were incubated at 35-37°C for 20-24 hours.[11]

  • MIC Reading: The MIC was determined as the lowest concentration of the antibiotic that prevented visible turbidity.

3. Susceptibility Testing of Atypical Pathogens:

  • For intracellular pathogens like Chlamydia pneumoniae, susceptibility testing was performed in cell culture, typically using HEp-2 cells grown in 96-well microtiter plates.[8] The MIC was defined as the lowest antibiotic concentration at which no chlamydial inclusions were observed after staining.[8]

  • For Mycoplasma pneumoniae, broth microdilution methods were adapted using specific mycoplasma broth media.[9]

  • For Legionella pneumophila, buffered charcoal yeast extract (BCYE) agar was used for agar dilution methods, though it has been noted that charcoal can influence the MIC results of some quinolones.[12][13] Broth microdilution methods are also employed.[12]

Visualizing Experimental Workflows and Mechanisms

To further elucidate the processes and concepts discussed, the following diagrams are provided.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_output Output start Bacterial Isolate culture Overnight Culture start->culture suspension Prepare Inoculum (0.5 McFarland) culture->suspension dilution Dilute Inoculum suspension->dilution inoculate Inoculate Plates dilution->inoculate plates Prepare Antibiotic Agar Plates plates->inoculate incubate Incubate (35-37°C, 18-24h) inoculate->incubate read Read Results incubate->read mic Determine MIC read->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by agar dilution.

Fluoroquinolone_Mechanism cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication relieves supercoiling Bacterial_Death Inhibition of DNA Synthesis & Bacterial Cell Death Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->DNA_Replication separates daughter chromosomes Fluoroquinolone This compound / Moxifloxacin Fluoroquinolone->Inhibition_Gyrase Fluoroquinolone->Inhibition_TopoIV Inhibition_Gyrase->DNA_Gyrase inhibits Inhibition_Gyrase->DNA_Replication Inhibition_TopoIV->Topoisomerase_IV inhibits Inhibition_TopoIV->DNA_Replication

Caption: Mechanism of action for fluoroquinolones like this compound and moxifloxacin.

Conclusion

Both this compound and moxifloxacin demonstrate potent in vitro activity against a broad spectrum of common and atypical respiratory pathogens. Moxifloxacin generally exhibits comparable or slightly better activity against Streptococcus pneumoniae and Haemophilus influenzae based on MIC90 values. For atypical pathogens, both agents show high potency. The faster bactericidal activity of moxifloxacin against S. pneumoniae in pharmacodynamic models suggests it may offer a therapeutic advantage.[10] It is important to note that this compound was withdrawn from the market due to cardiac side effects. This guide serves as a comparative reference for the antimicrobial activity of these two compounds for research and historical context.

References

Grepafloxacin Demonstrates Superior Efficacy Over Ciprofloxacin Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of in vitro studies indicates that grepafloxacin, a fluoroquinolone antibiotic, exhibits greater potency against ciprofloxacin-resistant strains of key pathogenic bacteria, particularly Gram-positive organisms like Streptococcus pneumoniae and Staphylococcus aureus. This analysis provides valuable data for researchers and drug development professionals exploring alternative therapies for infections caused by fluoroquinolone-resistant bacteria.

The emergence of bacterial resistance to widely used antibiotics such as ciprofloxacin poses a significant threat to public health. This guide offers a detailed comparison of the in vitro efficacy of this compound and ciprofloxacin against ciprofloxacin-resistant bacterial strains, supported by experimental data and standardized testing methodologies. While this compound was withdrawn from the market due to side effects, the data from its evaluation remains a valuable resource for understanding fluoroquinolone activity and guiding the development of new antimicrobial agents.

Comparative Efficacy: A Quantitative Analysis

This compound has consistently shown a lower minimum inhibitory concentration (MIC) against various ciprofloxacin-resistant bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.

Table 1: Comparative In Vitro Activity of this compound and Ciprofloxacin Against Ciprofloxacin-Resistant Bacterial Strains

Bacterial SpeciesStrain CharacteristicsThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fold Difference (Cipro/Grepa)
Streptococcus pneumoniae Ciprofloxacin-Resistant (laboratory-derived)0.25 - 0.58 - 1616 - 64
Streptococcus pneumoniae Ciprofloxacin-Resistant (clinical isolates)0.548
Staphylococcus aureus Ciprofloxacin-Resistant MRSA2>32>16
Staphylococcus aureus Ciprofloxacin-Resistant MSSA11616
Pseudomonas aeruginosa Ciprofloxacin-Resistant8>32>4
Enterobacteriaceae Ciprofloxacin-Resistant1 - 48 - >322 - >8

Note: MIC values are compiled from various in vitro studies. The specific values can vary based on the resistance mechanisms of the bacterial strains and the testing methodology used.

The data clearly indicates that this compound is significantly more active against ciprofloxacin-resistant strains of S. pneumoniae and S. aureus. Against ciprofloxacin-resistant Gram-negative bacteria like P. aeruginosa and Enterobacteriaceae, this compound also demonstrates improved activity, although ciprofloxacin is generally more potent against susceptible strains of these organisms.[1]

Understanding the Mechanism of Action and Resistance

Fluoroquinolones like this compound and ciprofloxacin exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.

Resistance to fluoroquinolones primarily arises from mutations in the genes encoding these target enzymes (the quinolone resistance-determining region or QRDR) or through the overexpression of efflux pumps that actively transport the antibiotic out of the bacterial cell.

Mechanism of Fluoroquinolone Action and Resistance cluster_bacterium Bacterial Cell cluster_dna DNA Replication cluster_resistance Resistance Mechanisms FQ Fluoroquinolone (this compound/Ciprofloxacin) DNA_Gyrase DNA Gyrase FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV FQ->Topo_IV Inhibits Replication_Blocked DNA Replication Blocked DNA_Gyrase->Replication_Blocked Topo_IV->Replication_Blocked Cell_Death Bacterial Cell Death Replication_Blocked->Cell_Death Target_Mutation Target Site Mutation (gyrA, parC) Target_Mutation->FQ Prevents Binding Efflux_Pump Efflux Pump Overexpression Efflux_Pump->FQ Expels Drug

Fluoroquinolone action and resistance mechanisms.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and ciprofloxacin.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.

a. Preparation of Materials:

  • Bacterial Strains: Ciprofloxacin-resistant and susceptible control strains are grown overnight on appropriate agar plates.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Antibiotics: Stock solutions of this compound and ciprofloxacin are prepared and serially diluted.

  • Microtiter Plates: Sterile 96-well microtiter plates are used.

b. Inoculum Preparation:

  • Several colonies of the test bacterium are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Assay Procedure:

  • Two-fold serial dilutions of each antibiotic are prepared in the microtiter plate wells using CAMHB.

  • Each well is inoculated with the standardized bacterial suspension.

  • Control wells containing only medium (sterility control) and medium with the bacterial inoculum (growth control) are included.

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Broth Microdilution Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution Perform 2-fold Serial Dilution of Antibiotics in Microtiter Plate Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for broth microdilution MIC testing.
MIC Determination by Agar Dilution

This method is another reference standard for MIC determination, particularly useful for testing multiple isolates simultaneously.

a. Preparation of Materials:

  • Bacterial Strains and Inoculum: Prepared as described for broth microdilution.

  • Media: Mueller-Hinton Agar (MHA) is the standard medium.

  • Antibiotics: Stock solutions are prepared and diluted.

b. Assay Procedure:

  • A series of agar plates are prepared, each containing a specific concentration of the antibiotic. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten MHA before it solidifies.[2][3][4]

  • The standardized bacterial suspensions are applied to the surface of each agar plate using a multipoint inoculator or as individual spots.

  • A control plate without any antibiotic is also inoculated to ensure bacterial growth.

  • The plates are incubated at 35-37°C for 16-20 hours.[2]

c. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacteria on the agar surface.[2]

Conclusion

The available in vitro data strongly suggest that this compound possesses superior activity against ciprofloxacin-resistant strains of clinically important bacteria, especially Gram-positive pathogens. This enhanced efficacy can be attributed to differences in its interaction with bacterial DNA gyrase and topoisomerase IV. While this compound is no longer in clinical use, the insights gained from its study provide a valuable framework for the development of new fluoroquinolones and other antimicrobial agents to combat the growing challenge of antibiotic resistance. The detailed experimental protocols provided herein serve as a resource for researchers conducting similar comparative studies.

References

Understanding Cross-Resistance Between Grepafloxacin and Other Fluoroquinolones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Grepafloxacin, a fluoroquinolone antibiotic, historically demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. However, like other members of its class, its efficacy has been challenged by the emergence of bacterial resistance. This guide provides a detailed comparison of cross-resistance patterns between this compound and other fluoroquinolones, supported by experimental data, to inform research and development efforts in antibacterial drug discovery.

Comparative In Vitro Activity and Resistance Profiles

The development of resistance to one fluoroquinolone often confers cross-resistance to others, primarily through mutations in the target enzymes, DNA gyrase (gyrA) and topoisomerase IV (parC), or through efflux pump overexpression. The extent of this cross-resistance varies between different fluoroquinolones and bacterial species.

Table 1: Comparative MIC₉₀ Values (μg/mL) of this compound and Other Fluoroquinolones Against Various Bacterial Species
Bacterial SpeciesThis compoundCiprofloxacinLevofloxacinGatifloxacinOfloxacinMoxifloxacinTrovafloxacinSparfloxacin
Escherichia coli0.03-2ComparableComparableComparable----
Klebsiella pneumoniae0.03-2ComparableComparableComparable----
Enterobacter cloacae0.03-2ComparableComparableComparable----
Pseudomonas aeruginosa (Ciprofloxacin-susceptible)2-------
Pseudomonas aeruginosa (Ciprofloxacin-resistant)>8-------
Haemophilus influenzae0.03-------
Moraxella catarrhalis0.03-------
Streptococcus pneumoniae (Penicillin-susceptible)0.25--0.25----
β-hemolytic streptococci0.25--0.25----
Staphylococcus aureus (Methicillin-susceptible, Ciprofloxacin-resistant)32-8-16114
Mycoplasma pneumoniae≤0.015-0.030.250.25-0.25--≤0.015-0.03
Mycoplasma hominis0.03-0.120.250.5-0.5--<0.015-0.03

Data compiled from multiple in vitro studies.[1][2][3][4]

Key Observations from Comparative Data:
  • Gram-Negative Enterobacteriaceae: this compound's activity against E. coli, K. pneumoniae, and E. cloacae was comparable to that of ciprofloxacin, levofloxacin, and gatifloxacin.[1]

  • Pseudomonas aeruginosa: A clear pattern of cross-resistance is observed. This compound was active against ciprofloxacin-susceptible strains but not against ciprofloxacin-resistant isolates.[1]

  • Staphylococcus aureus: Against ciprofloxacin-resistant methicillin-susceptible S. aureus (MSSA), this compound showed significantly higher MIC₉₀ values compared to newer fluoroquinolones like moxifloxacin and trovafloxacin, indicating strong cross-resistance.[2] None of the tested fluoroquinolones demonstrated reasonable activity against methicillin-resistant staphylococci.[1]

  • Streptococcus pneumoniae: this compound and gatifloxacin showed similar activity against penicillin-susceptible S. pneumoniae.[1] The development of resistance in pneumococci often involves sequential mutations, with initial mutations in parC followed by mutations in gyrA leading to higher levels of resistance.[5][6]

  • Atypical Pathogens: this compound demonstrated good activity against Mycoplasma species, being significantly more active than ofloxacin and ciprofloxacin and comparable to sparfloxacin.[3][4][7]

Mechanisms of Cross-Resistance

The primary mechanism of high-level fluoroquinolone resistance is the accumulation of mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes. These genes encode subunits of DNA gyrase and topoisomerase IV, the bacterial enzymes targeted by fluoroquinolones.

  • Primary Target Variation: In many Gram-positive bacteria, such as S. pneumoniae, topoisomerase IV (encoded by parC and parE) is the primary target for many fluoroquinolones. A mutation in parC can lead to moderate resistance. In contrast, for many Gram-negative bacteria like E. coli, DNA gyrase (encoded by gyrA and gyrB) is the primary target.

  • Stepwise Mutations: High-level resistance typically requires mutations in both target enzymes. For instance, in S. pneumoniae, a mutation in parC often precedes a mutation in gyrA to confer high-level resistance to drugs like ciprofloxacin.[5] this compound resistance, however, has been associated with mutations in gyrA alone.[5]

  • Efflux Pumps: Another mechanism contributing to fluoroquinolone resistance is the overexpression of efflux pumps, which actively transport the drugs out of the bacterial cell. This mechanism often contributes to low-level resistance and can act synergistically with target site mutations.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a bacterium after overnight incubation. The agar dilution method is a reference standard for this determination.

Protocol: Agar Dilution Method

  • Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different, twofold-diluted concentration of the fluoroquinolone being tested. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A standardized suspension of the bacterial isolate to be tested is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted.

  • Inoculation: A multipoint inoculator is used to spot a defined volume of the diluted bacterial suspension onto the surface of each antibiotic-containing agar plate and the control plate.

  • Incubation: The plates are incubated at a specified temperature and duration, typically 35-37°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria, compared to the growth on the control plate.

Analysis of Resistance Mechanisms: gyrA and parC Gene Sequencing

Identifying mutations within the QRDRs of the gyrA and parC genes is crucial for understanding the genetic basis of resistance.

Protocol: PCR Amplification and DNA Sequencing

  • Genomic DNA Extraction: Bacterial genomic DNA is isolated from a pure culture of the test organism.

  • PCR Amplification: Specific primers are designed to amplify the QRDRs of the gyrA and parC genes. The polymerase chain reaction (PCR) is then performed to generate a sufficient quantity of the target DNA fragments.

  • PCR Product Purification: The amplified DNA fragments are purified to remove primers, dNTPs, and other components of the PCR mixture.

  • DNA Sequencing: The purified PCR products are sequenced using an automated DNA sequencer.

  • Sequence Analysis: The obtained nucleotide sequences are compared to the wild-type sequences of the respective genes from a susceptible reference strain. Any differences in the nucleotide sequence are identified, and the corresponding amino acid changes are determined.

Visualizing Resistance Mechanisms and Experimental Workflows

ResistanceMechanism cluster_drug Fluoroquinolone Action cluster_targets Bacterial Targets cluster_resistance Resistance Mechanisms Fluoroquinolone Fluoroquinolone (e.g., this compound) DNAGyrase DNA Gyrase (gyrA/gyrB) Fluoroquinolone->DNAGyrase Inhibits TopoIV Topoisomerase IV (parC/parE) Fluoroquinolone->TopoIV Inhibits Efflux Efflux Pump Overexpression Fluoroquinolone->Efflux Expelled by GyrA_Mutation gyrA Mutation DNAGyrase->GyrA_Mutation Altered by ParC_Mutation parC Mutation TopoIV->ParC_Mutation Altered by GyrA_Mutation->Fluoroquinolone Prevents Binding ParC_Mutation->Fluoroquinolone Prevents Binding

ResistanceWorkflow start Bacterial Isolate mic_testing MIC Determination (Agar/Broth Dilution) start->mic_testing phenotype Determine Phenotype (Susceptible/Resistant) mic_testing->phenotype g_dna_extraction Genomic DNA Extraction phenotype->g_dna_extraction If Resistant report Report Genotypic and Phenotypic Resistance phenotype->report If Susceptible pcr PCR Amplification of gyrA and parC QRDRs g_dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis and Mutation Identification sequencing->analysis analysis->report

Conclusion

The data clearly indicate that significant cross-resistance exists between this compound and other fluoroquinolones, particularly in clinically important pathogens like P. aeruginosa and S. aureus. This cross-resistance is primarily driven by target-site mutations in gyrA and parC. While this compound showed potent activity against certain organisms, its utility was limited by resistance mechanisms that also affect other members of the fluoroquinolone class. Understanding these shared resistance pathways is critical for the development of novel antibacterial agents that can overcome existing resistance and for the informed clinical use of current antibiotics. The provided experimental protocols serve as a foundation for researchers to assess the activity and resistance profiles of new chemical entities against contemporary bacterial isolates.

References

Comparative Safety Profile of Grepafloxacin and Other Quinolones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the safety profile of grepafloxacin, a withdrawn fluoroquinolone antibiotic, with other commonly prescribed quinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data. This compound was voluntarily withdrawn from the market in 1999 due to severe cardiovascular events, making its safety profile a critical case study in pharmacovigilance.[1][2][3]

Comparative Analysis of Adverse Events

The safety and tolerability profiles of fluoroquinolones are not uniform across the class; significant differences are well-recognized.[1] While many adverse effects are common to all quinolones, their incidence and severity can vary substantially.[4]

Cardiotoxicity: QTc Interval Prolongation

The primary safety concern that led to the withdrawal of this compound was its potential to prolong the QTc interval, leading to a potentially fatal arrhythmia known as Torsades de Pointes (TdP).[2][5][6] Following its market introduction in 1997, reports of severe cardiovascular events, including seven cases of TdP, prompted its global withdrawal in 1999.[1] The risk of TdP is associated with the blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene, in cardiac myocytes.[7][8]

Experimental data from canine isolated cardiac Purkinje fibers demonstrate a clear difference in the potency of various fluoroquinolones to prolong the action potential duration, a proxy for QTc prolongation.

Table 1: Comparative Cardiotoxicity of Fluoroquinolones

FluoroquinoloneMean Concentration for 15% Action Potential Prolongation (µg/mL)Mean QTc Prolongation (in humans)Relative Rank Order of Potency for APD Prolongation
Sparfloxacin4.2 ± 0.7[9]14 ms[7]1 (Most Potent)
This compound 9.3 ± 0.9 [9]11 ms [7]2
Moxifloxacin9.9 ± 1.6[9]6 ms[10][11]2
Ciprofloxacin72.8 ± 26.4[9]<2 ms[7]3 (Least Potent)
LevofloxacinNot specified in this study, but generally considered low risk5-6 ms[7]Not ranked in this study

Note: Action Potential Duration (APD) prolongation is an in vitro measure correlated with QTc interval prolongation in vivo. A lower concentration indicates higher potency.

The structural feature believed to be associated with this increased cardiotoxic potential is the substitution at the C-5 position of the quinolone ring; a methyl group for sparfloxacin and an amino moiety for this compound.[1][7]

Hepatotoxicity

While less prominent than its cardiotoxicity, hepatotoxicity is a known class effect of fluoroquinolones.[12] Trovafloxacin, another withdrawn quinolone, was removed due to severe hepatotoxicity. For other quinolones, the risk varies. Post-marketing surveillance has identified cases of liver injury, including hepatitis and acute liver failure, associated with ciprofloxacin, moxifloxacin, and levofloxacin.[12][13] In a population-based study, moxifloxacin and levofloxacin were associated with a more than two-fold and 1.85-fold increased risk of acute liver injury requiring hospitalization compared to clarithromycin, respectively.[14] Data from clinical trials indicated that abnormal liver function tests occurred in greater than 1% of patients treated with this compound.[15]

Table 2: Hepatotoxicity Profile of Selected Fluoroquinolones

FluoroquinoloneReported Hepatotoxic EventsNotes
This compound Abnormal liver function tests (>1% of patients)[15]Withdrawn primarily for cardiotoxicity, so hepatotoxicity data is less extensive.
TrovafloxacinSevere hepatitis, liver failureWithdrawn from the market due to hepatotoxicity.[1]
MoxifloxacinAssociated with a >2-fold increased risk of acute liver injury vs. clarithromycin.[14] Cases of fulminant hepatic failure reported.[12]Regulatory warnings have highlighted its hepatotoxic potential.[14]
LevofloxacinAssociated with a 1.85-fold increased risk of acute liver injury vs. clarithromycin.[14] Cases of acute fulminant hepatic failure reported.[12]Incidence of severe hepatotoxicity is considered low, approximately 1 in 100,000 in one report.[12]
CiprofloxacinAssociated with a 1.29-fold increased risk of hepatotoxicity in one study.[16]Generally considered to have a lower risk compared to some newer agents.
Other Common Adverse Events

Gastrointestinal and central nervous system (CNS) effects are the most frequently reported adverse events for the fluoroquinolone class, occurring in 2% to 20% of patients.[4] this compound's profile for these events was generally similar to other quinolones, though with a notably high incidence of taste perversion.[17][18]

Table 3: Incidence of Common Non-Cardiac Adverse Events (%)

Adverse EventThis compound (400-600mg)CiprofloxacinLevofloxacinMoxifloxacin
Nausea 11 - 15%[17]Similar to this compound[19]~5%~7%
Taste Perversion 9 - 17% [17][18]1% (pooled controls)[17]<1%~2%
Diarrhea 3 - 4%[17]~5%~5%~6%
Headache 4 - 5%[17]Significantly more than this compound[19]~6%~4%
Dizziness ~3% (post-marketing)[19]~2%~3%~3%[1]
Photosensitivity 1 - 2%[17]Similar to this compound[17][19]~<1%~<1%

Experimental Protocols

Protocol for Assessing Cardiac Action Potential Duration

This methodology is based on in vitro studies used to evaluate the potential of fluoroquinolones to prolong cardiac repolarization.

Objective: To determine the concentration-dependent effect of a test compound on the action potential duration (APD) in isolated cardiac Purkinje fibers.

Methodology:

  • Tissue Preparation: Left and right ventricular Purkinje fibers are isolated from canine hearts.[9]

  • Experimental Setup: The isolated fibers are continuously superfused with a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and oxygenated with 95% O2 / 5% CO2.

  • Electrophysiological Recording: Intracellular microelectrodes filled with 3 M KCl are used to impale the Purkinje fibers and record transmembrane action potentials.[9]

  • Stimulation: The fibers are stimulated at a constant frequency (e.g., 1 Hz) using an external electrode.

  • Data Acquisition: The action potential duration at 90% repolarization (APD90) is measured. After obtaining a stable baseline recording, the tissue is exposed to increasing concentrations of the test fluoroquinolone.

  • Analysis: The concentration of the drug that causes a 15% prolongation of the APD90 is calculated to compare the relative potency of different compounds.[9] The frequency dependence of the effect can also be assessed by altering the stimulation frequency (e.g., to 0.5 Hz).[9]

Protocol for Monitoring Drug-Induced Liver Injury (Hepatotoxicity)

This protocol outlines the standard clinical approach for identifying potential hepatotoxicity during drug development and post-marketing surveillance.

Objective: To monitor for and characterize potential liver injury caused by a test compound in human subjects.

Methodology:

  • Baseline Assessment: Prior to drug administration, collect baseline blood samples to measure key liver function tests (LFTs).

  • Key Biomarkers:

    • Aminotransferases: Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST). Elevations, particularly of ALT, are sensitive indicators of hepatocellular injury.[13]

    • Alkaline Phosphatase (ALP): Elevations suggest cholestatic injury.[13]

    • Bilirubin: Total and direct bilirubin levels are measured. Elevated bilirubin, especially in conjunction with elevated aminotransferases (Hy's Law), indicates a higher risk of severe liver injury.[12]

  • Monitoring Schedule: LFTs should be monitored periodically throughout the clinical trial (e.g., at week 2, week 4, and end of treatment).

  • Case Definition: A case of potential drug-induced liver injury (DILI) may be defined by specific thresholds, such as:

    • ALT or AST > 3 times the upper limit of normal (ULN).

    • ALP > 2 times ULN.

    • Total Bilirubin > 2 times ULN, particularly with associated aminotransferase elevations.

  • Follow-up: For any patient meeting the case definition, the drug should be discontinued, and LFTs should be monitored until resolution. Alternative causes of liver injury (e.g., viral hepatitis, alcohol) must be ruled out.[16]

Visualizing Mechanisms and Workflows

Mechanism of Quinolone-Induced QTc Prolongation

Fluoroquinolones can prolong the QTc interval by blocking the IKr potassium current, which is critical for the repolarization phase of the cardiac action potential. This delays repolarization, lengthens the action potential, and is reflected as a prolonged QT interval on an electrocardiogram (ECG).

G Quinolone Fluoroquinolone (e.g., this compound) hERG hERG (IKr) Potassium Channel in Cardiac Myocyte Quinolone->hERG Blocks K_Efflux Reduced K+ Efflux hERG->K_Efflux Leads to Repolarization Delayed Ventricular Repolarization K_Efflux->Repolarization APD Prolonged Action Potential Duration Repolarization->APD QTc QTc Interval Prolongation (on ECG) APD->QTc Manifests as TdP Increased Risk of Torsades de Pointes (TdP) QTc->TdP

Caption: Mechanism of fluoroquinolone-induced cardiotoxicity via hERG channel blockade.

Experimental Workflow for In Vitro Cardiotoxicity Screening

The following diagram illustrates a typical workflow for screening compounds for potential cardiotoxicity using isolated cardiac tissue.

G start Start prep Isolate Cardiac Purkinje Fibers (e.g., from Canine Ventricle) start->prep setup Superfuse with Physiological Salt Solution at 37°C prep->setup record Record Baseline Action Potential (Stimulation at 1 Hz) setup->record expose Introduce Test Compound (Increasing Concentrations) record->expose measure Measure APD90 at each Concentration expose->measure analyze Calculate Concentration for 15% APD90 Prolongation measure->analyze end End analyze->end

Caption: Workflow for assessing drug effects on cardiac action potential duration.

Conclusion

The withdrawal of this compound serves as a critical reminder that fluoroquinolones are not interchangeable in their safety profiles.[1] this compound exhibited a significantly higher risk of cardiotoxicity, specifically QTc prolongation and Torsades de Pointes, compared to many other agents in its class like ciprofloxacin and levofloxacin.[1][7][9] While adverse events such as gastrointestinal upset and CNS effects are common to the class, the high incidence of taste perversion was also a distinguishing feature of this compound.[18] For drug development professionals, the case of this compound underscores the necessity of rigorous preclinical and clinical evaluation of cardiac safety, particularly the assessment of a compound's effect on the hERG channel, to mitigate the risk of introducing a drug with an unfavorable benefit-risk profile.

References

Grepafloxacin: A Comparative Analysis of In Vitro Activity Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of grepafloxacin against a range of clinically relevant bacterial isolates. This compound, a fluoroquinolone antibiotic, was withdrawn from the market in 1999 due to cardiovascular side effects. However, its antimicrobial activity profile remains a valuable benchmark for the development of new antimicrobial agents. The data presented here is based on studies conducted with contemporary clinical isolates from the late 1990s and early 2000s, offering insights into its spectrum and potency.

Executive Summary

This compound demonstrated a broad spectrum of activity, encompassing key Gram-positive and Gram-negative pathogens.[1] Its potency against Gram-positive organisms, particularly Streptococcus pneumoniae, was a notable advantage over older fluoroquinolones like ciprofloxacin.[2][3] Against Enterobacteriaceae, its activity was generally comparable to that of ciprofloxacin, levofloxacin, and gatifloxacin.[4] While active against ciprofloxacin-susceptible Pseudomonas aeruginosa, it showed diminished activity against resistant strains.[4] This guide summarizes the minimum inhibitory concentration (MIC) data for this compound and comparator antibiotics against various bacterial species, details the experimental methodologies used for susceptibility testing, and provides a visual representation of the experimental workflow.

Comparative In Vitro Activity

The following tables summarize the in vitro activity of this compound and other antimicrobial agents against a variety of clinical isolates. The data is primarily presented as the MIC₉₀, the minimum inhibitory concentration required to inhibit the growth of 90% of the isolates tested.

Table 1: Activity Against Gram-Positive Aerobic Cocci
Organism (n)This compound MIC₉₀ (µg/mL)Ciprofloxacin MIC₉₀ (µg/mL)Levofloxacin MIC₉₀ (µg/mL)Gatifloxacin MIC₉₀ (µg/mL)Penicillin MIC₉₀ (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)0.25[4]--0.25[4]-
Streptococcus pneumoniae (penicillin-resistant)-----
Staphylococcus aureus (methicillin-susceptible)-----
Staphylococcus aureus (methicillin-resistant)>8>8>8>8-
β-hemolytic streptococci0.25[4]--0.25[4]-

Data from a study of isolates collected in 2001-2002.[4]

Table 2: Activity Against Gram-Negative Aerobic Bacilli
Organism (n)This compound MIC₉₀ (µg/mL)Ciprofloxacin MIC₉₀ (µg/mL)Levofloxacin MIC₉₀ (µg/mL)Gatifloxacin MIC₉₀ (µg/mL)
Escherichia coli0.03-2[4]0.03-2[4]0.03-2[4]0.03-2[4]
Klebsiella pneumoniae0.03-2[4]0.03-2[4]0.03-2[4]0.03-2[4]
Enterobacter cloacae0.03-2[4]0.03-2[4]0.03-2[4]0.03-2[4]
Pseudomonas aeruginosa (ciprofloxacin-susceptible)2[4]---
Pseudomonas aeruginosa (ciprofloxacin-resistant)>8[4]---
Haemophilus influenzae0.03[4]---
Moraxella catarrhalis0.03[4]---

Data from a study of isolates collected in 2001-2002.[4]

Table 3: Activity Against Atypical and Other Pathogens
Organism (n)This compound MIC₉₀ (µg/mL)Trovafloxacin MIC₉₀ (µg/mL)Moxifloxacin MIC₉₀ (µg/mL)Levofloxacin MIC₉₀ (µg/mL)Azithromycin MIC₉₀ (µg/mL)Clarithromycin MIC₉₀ (µg/mL)
Chlamydia pneumoniae0.5[5]-----
Mycoplasma spp.0.03-2[6]-----
Legionella spp.0.5[4]-----

Data from studies published in 1999 and 2003.[4][5][6]

Experimental Protocols

The in vitro susceptibility data cited in this guide were primarily generated using the agar dilution method, a reference standard for antimicrobial susceptibility testing.[4] The general methodology is outlined below.

Antimicrobial Susceptibility Testing by Agar Dilution
  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and comparator agents are prepared according to the manufacturers' instructions. A series of twofold dilutions are then made to achieve the desired final concentrations for testing.

  • Preparation of Agar Plates: Molten Mueller-Hinton agar is supplemented with the appropriate antimicrobial dilution and poured into petri dishes. A control plate containing no antimicrobial agent is also prepared.

  • Inoculum Preparation:

    • Bacterial isolates are grown on an appropriate agar medium to obtain a pure culture.

    • Several colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • The standardized inoculum is then diluted to yield a final inoculum of approximately 10⁴ CFU per spot on the agar plate.

  • Inoculation: A multipoint inoculator is used to deliver a standardized volume of each bacterial suspension onto the surface of the agar plates, including the control plate.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air. Specific incubation conditions (e.g., CO₂ enrichment) are used for fastidious organisms.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in determining the in vitro activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_testing Testing cluster_results Results stock Antimicrobial Stock Solutions serial_dilutions Serial Dilutions stock->serial_dilutions agar_plates Preparation of Antimicrobial-Containing Agar Plates serial_dilutions->agar_plates inoculation Inoculation of Agar Plates agar_plates->inoculation isolate Clinical Isolate culture Pure Culture isolate->culture suspension Bacterial Suspension (0.5 McFarland) culture->suspension suspension->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination

Caption: Workflow for Antimicrobial Susceptibility Testing by Agar Dilution.

Signaling_Pathway cluster_drug_action Mechanism of Action cluster_cellular_effect Cellular Effect This compound This compound dna_gyrase DNA Gyrase (Gram-negative) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV (Gram-positive) This compound->topoisomerase_iv Inhibits dna_replication Inhibition of DNA Replication dna_gyrase->dna_replication topoisomerase_iv->dna_replication bacterial_death Bacterial Cell Death dna_replication->bacterial_death

Caption: Simplified Mechanism of Action of this compound.

References

A Comparative Toxicological Profile of Grepafloxacin and Sparfloxacin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive and objective comparison of the toxicological profiles of two fluoroquinolone antibiotics, Grepafloxacin and Sparfloxacin. Both drugs have been withdrawn from the market due to safety concerns, making a retrospective analysis of their toxicological profiles crucial for the development of safer future therapeutics.

This guide synthesizes preclinical and clinical data to highlight the key toxicological liabilities of this compound and Sparfloxacin, with a focus on cardiotoxicity and phototoxicity. Experimental data is presented in a clear, comparative format, and detailed methodologies for key toxicological assays are provided.

Comparative Toxicological Data

The following table summarizes the key toxicological data for this compound and Sparfloxacin, focusing on their cardiotoxic and phototoxic potential.

Toxicological EndpointThis compoundSparfloxacinComparative Potency
Cardiotoxicity
hERG Channel Inhibition (IC50)50 µM[1]18 µM[1]Sparfloxacin is a more potent hERG channel inhibitor.
Action Potential Duration (APD) Prolongation (Concentration for 15% increase)9.3 ± 0.9 µg/ml[2]4.2 ± 0.7 µg/ml[2]Sparfloxacin prolongs APD at a lower concentration.[2]
Phototoxicity
In vivo Mouse StudiesMild and short-lived erythema.[3]Severe and long-lasting erythema and edema.[3]Sparfloxacin exhibits significantly higher phototoxic potential.[3]
Clinical Incidence~1.5%[3]2% - 8%[3]Higher incidence of phototoxicity reported with Sparfloxacin.[3]
Arthropathy (in juvenile dogs) Low potential; lesions observed at high intravenous doses (100 mg/kg/day).[4]Data not specifically found for sparfloxacin in direct comparison, but fluoroquinolone class effect is known.This compound showed a relatively low potential for joint toxicity compared to other fluoroquinolones like ofloxacin and ciprofloxacin.[4]
Crystalluria (in rats) Low potential; no crystals observed at 300 mg/kg/day.Data not specifically found for sparfloxacin in direct comparison, but fluoroquinolone class effect is known.This compound was well tolerated and showed a low potential for crystalluria compared to other quinolones.

Key Toxicological Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of toxicity and the experimental procedures used for their evaluation, the following diagrams are provided.

Cardiotoxicity_Pathway This compound This compound hERG hERG (IKr) Potassium Channel in Cardiomyocytes This compound->hERG Blockade Sparfloxacin Sparfloxacin Sparfloxacin->hERG Blockade Repolarization Delayed Ventricular Repolarization hERG->Repolarization Inhibition of APD Prolonged Action Potential Duration Repolarization->APD QT QT Interval Prolongation APD->QT TdP Torsades de Pointes (TdP) QT->TdP

Mechanism of Fluoroquinolone-Induced Cardiotoxicity.

Experimental_Workflow cluster_phototoxicity Phototoxicity Assessment cluster_cardiotoxicity Cardiotoxicity Assessment Animal_Model Animal Model Selection (e.g., BALB/c mice) Drug_Admin Drug Administration (Oral gavage) Animal_Model->Drug_Admin UVA_Irradiation UVA Irradiation of Ears Drug_Admin->UVA_Irradiation Measurement Measurement of Ear Swelling and Erythema UVA_Irradiation->Measurement Data_Analysis Data Analysis and Comparison Measurement->Data_Analysis Tissue_Prep Isolation of Canine Cardiac Purkinje Fibers Superfusion Superfusion with Physiological Salt Solution Tissue_Prep->Superfusion Drug_Application Application of Test Compound (this compound/Sparfloxacin) Superfusion->Drug_Application Electrophysiology Recording of Action Potential Duration (APD) via Microelectrodes Drug_Application->Electrophysiology Analysis Concentration-Response Analysis Electrophysiology->Analysis

General Experimental Workflows for Toxicity Assessment.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Phototoxicity Assessment: Mouse Ear Swelling Test

This protocol is based on comparative studies of fluoroquinolone phototoxicity.[3]

1. Animals:

  • Male BALB/c mice are typically used for this assay.

2. Drug Administration:

  • Test compounds (this compound, Sparfloxacin, or vehicle control) are administered orally via gavage. Doses are determined based on preliminary toxicity studies.

3. UVA Irradiation:

  • A specified time after drug administration (e.g., 1-2 hours), the ears of the mice are exposed to UVA radiation. The dose of UVA radiation is kept constant across all experimental groups.

4. Measurement of Ear Swelling:

  • Ear thickness is measured using a digital micrometer before and at various time points after UVA irradiation (e.g., 24, 48, 72 hours).

  • Erythema (redness) is also visually scored at the same time points.

5. Data Analysis:

  • The change in ear thickness is calculated for each mouse.

  • The mean increase in ear thickness for each treatment group is compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

  • Erythema scores are also compared between groups.

Cardiotoxicity Assessment: Canine Cardiac Purkinje Fiber Assay

This protocol is a standard method for assessing the potential of a drug to prolong the QT interval.[2]

1. Tissue Preparation:

  • Hearts are excised from healthy dogs.

  • Free-running Purkinje fibers are dissected from the ventricles in a cooled, oxygenated physiological salt solution.

2. Experimental Setup:

  • The isolated Purkinje fibers are mounted in a tissue bath and continuously superfused with a physiological salt solution maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • The fibers are stimulated at a constant frequency (e.g., 1 Hz) using an external electrode.

3. Electrophysiological Recording:

  • Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl.

  • The action potential duration at 90% repolarization (APD90) is measured.

4. Drug Application:

  • After a stabilization period, the superfusion solution is switched to one containing a known concentration of the test compound (this compound or Sparfloxacin).

  • A cumulative concentration-response curve is generated by progressively increasing the drug concentration.

5. Data Analysis:

  • The percentage change in APD90 from baseline is calculated for each drug concentration.

  • The concentration required to produce a 15% prolongation of APD90 is determined and compared between the drugs.

Arthropathy Assessment in Juvenile Dogs

This protocol is designed to evaluate the potential for drug-induced joint damage in young animals.[4]

1. Animals:

  • Juvenile beagle dogs (e.g., 3 months old) are used as they are considered a sensitive species for quinolone-induced arthropathy.

2. Drug Administration:

  • This compound or a comparator drug is administered orally or intravenously once daily for a specified period (e.g., 7 days).

3. Clinical Observation:

  • Animals are observed daily for any signs of lameness or joint swelling.

4. Macroscopic and Microscopic Examination:

  • At the end of the treatment period, the animals are euthanized, and the major weight-bearing joints (e.g., femoral and humeral heads) are examined for any gross abnormalities such as blisters or erosions on the articular cartilage.

  • Joint tissues are then processed for histopathological examination to assess for chondrocyte necrosis, matrix loss, and other signs of cartilage damage.

5. Magnetic Resonance Imaging (MRI):

  • In some studies, MRI can be used as a non-invasive method to detect early signs of cartilage damage.[5]

Crystalluria Assessment in Rats

This protocol is used to assess the potential of a drug to form crystals in the urine, which can lead to kidney damage.

1. Animals:

  • Male Sprague-Dawley rats are often used for these studies.

2. Drug Administration:

  • The test compound is administered orally at a high dose for a defined period (e.g., 4 weeks).

3. Urine Collection and Analysis:

  • Urine samples are collected periodically throughout the study.

  • The urine is examined microscopically for the presence of crystals. The morphology of the crystals can also be characterized.

  • Urine pH and volume are also measured as these can influence crystal formation.

4. Kidney Histopathology:

  • At the end of the study, the kidneys are collected and examined histopathologically for any signs of nephropathy secondary to crystalluria.

Conclusion

The toxicological profiles of this compound and Sparfloxacin reveal significant liabilities, particularly in terms of cardiotoxicity and phototoxicity. Sparfloxacin consistently demonstrates a higher potential for both of these adverse effects compared to this compound.[1][2][3] The primary mechanism of cardiotoxicity for both drugs involves the blockade of the hERG potassium channel, leading to a prolongation of the QT interval. The pronounced phototoxicity of Sparfloxacin is a key distinguishing feature. While both drugs are no longer in clinical use, a thorough understanding of their comparative toxicology provides valuable insights for the development of safer fluoroquinolone antibiotics and other new chemical entities. The experimental protocols detailed in this guide serve as a reference for researchers conducting preclinical safety assessments.

References

A Comparative Analysis of Grepafloxacin and Trovafloxacin Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vitro efficacy of two fluoroquinolone antibiotics, Grepafloxacin and Trovafloxacin, against the formidable pathogen Staphylococcus aureus. The following sections present a synthesis of experimental data, detailed methodologies for key experiments, and visualizations of the drugs' mechanism of action and the workflow for susceptibility testing.

Quantitative Data Summary

The in vitro activities of this compound and Trovafloxacin against various phenotypes of Staphylococcus aureus are summarized below. The data, compiled from multiple studies, are presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Specifically, MIC₅₀ and MIC₉₀ values, the concentrations required to inhibit 50% and 90% of isolates, respectively, are provided.

AntibioticS. aureus PhenotypeNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound Methicillin-Susceptible S. aureus (MSSA) - Ciprofloxacin-Susceptible34-≤0.06-
Methicillin-Susceptible S. aureus (MSSA) - Ciprofloxacin-Resistant16-32-
Methicillin-Resistant S. aureus (MRSA) - Ciprofloxacin-Susceptible62--≤0.06 - 2
Methicillin-Resistant S. aureus (MRSA) - Ciprofloxacin-Resistant189->64-
Trovafloxacin Methicillin-Susceptible S. aureus (MSSA) - Ciprofloxacin-Susceptible34-≤0.06-
Methicillin-Susceptible S. aureus (MSSA) - Ciprofloxacin-Resistant16-1≤0.06 - 2
Methicillin-Resistant S. aureus (MRSA) - Ciprofloxacin-Susceptible42≤0.03≤0.03-
Methicillin-Resistant S. aureus (MRSA) - Ciprofloxacin-Resistant4922-

Note: Data is synthesized from multiple sources. A dash (-) indicates that the specific value was not provided in the cited literature.

Overall, both this compound and Trovafloxacin demonstrate potent activity against ciprofloxacin-susceptible strains of S. aureus, irrespective of their methicillin susceptibility.[1] However, against ciprofloxacin-resistant strains, Trovafloxacin generally exhibits superior activity compared to this compound.[1][2] For instance, against ciprofloxacin-resistant MSSA, the MIC₉₀ for Trovafloxacin was 1 µg/mL, whereas for this compound it was significantly higher at 32 µg/mL.[1][2] Similarly, against ciprofloxacin-resistant MRSA, Trovafloxacin maintained a lower MIC₉₀ of 2 µg/mL.[3][4]

Experimental Protocols

The in vitro susceptibility data presented in this guide are primarily derived from studies employing standardized methods as outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[2][5] The most common methods used are broth microdilution and agar dilution.

Broth Microdilution Method (based on CLSI M07-A10)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Inoculum Preparation:

    • Well-isolated colonies of S. aureus from an 18-24 hour agar plate are selected.

    • Colonies are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Agent Preparation:

    • Stock solutions of this compound and Trovafloxacin are prepared according to the manufacturer's instructions.

    • Serial two-fold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Microtiter plates with wells containing the serially diluted antibiotics are inoculated with the standardized bacterial suspension.

    • Plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results:

    • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

  • Quality Control:

    • Staphylococcus aureus ATCC® 29213™ is typically used as a quality control strain to ensure the accuracy and reproducibility of the results.

Agar Dilution Method (based on CLSI M07-A10)

This method is similar to broth microdilution but is performed on a solid medium.

  • Inoculum Preparation: The inoculum is prepared as described for the broth microdilution method.

  • Antimicrobial Agent Preparation:

    • Serial two-fold dilutions of the antibiotics are incorporated into molten Mueller-Hinton Agar (MHA) at 45-50°C.

    • The agar is then poured into petri dishes and allowed to solidify.

  • Inoculation and Incubation:

    • The prepared bacterial suspension is applied to the surface of the agar plates using a multipoint inoculator.

    • Plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic that prevents the growth of more than one colony or a faint haze.

  • Quality Control: Staphylococcus aureus ATCC® 29213™ is used as a quality control strain.

Mechanism of Action and Resistance

This compound and Trovafloxacin, like other fluoroquinolones, exert their bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[6][7] In Staphylococcus aureus, topoisomerase IV is generally the primary target.[6]

These enzymes are responsible for managing the topological state of DNA during replication and transcription. By inhibiting their function, fluoroquinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[6]

Resistance to fluoroquinolones in S. aureus primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (grlA and grlB, also known as parC and parE).[6] These mutations alter the drug-binding site on the enzymes, reducing the affinity of the fluoroquinolones and thereby diminishing their inhibitory effect.

Visualizations

Signaling Pathway: Fluoroquinolone Mechanism of Action

Fluoroquinolone_Mechanism Fluoroquinolone This compound / Trovafloxacin DNA_Gyrase DNA Gyrase (GyrA, GyrB) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (GrlA, GrlB) Fluoroquinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication DS_Breaks Double-Strand DNA Breaks DNA_Replication->DS_Breaks Disruption leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of this compound and Trovafloxacin against S. aureus.

Experimental Workflow: Antimicrobial Susceptibility Testing

AST_Workflow Start Start: Isolate S. aureus colonies Inoculum_Prep Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Dilution Dilute Inoculum for Testing Inoculum_Prep->Dilution Inoculation Inoculate Plates Dilution->Inoculation Plate_Prep Prepare Microtiter Plates (Serial Antibiotic Dilutions) Plate_Prep->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Reading Read and Record MIC Incubation->Reading End End: Report Results Reading->End

References

Safety Operating Guide

Proper Disposal of Grepafloxacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary recommended disposal method for Grepafloxacin is high-temperature incineration by a licensed hazardous waste management provider. This ensures the complete destruction of the active pharmaceutical ingredient, mitigating risks to personnel and the environment.

This compound, a fluoroquinolone antibiotic, is categorized as acutely toxic if swallowed.[1] As with all laboratory chemicals, particularly potent pharmaceutical compounds, adherence to strict disposal protocols is essential to ensure safety and regulatory compliance. Unused or expired this compound, as well as contaminated labware, should be treated as hazardous chemical waste.[2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the material safety data sheet (MSDS) for this compound.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. In the event of a spill, evacuate the area, prevent unauthorized access, and wear a self-contained breathing apparatus during cleanup.[3] Absorb the spill with an inert material, place it in a sealed container, and hold for hazardous waste disposal.[3]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound in a research setting.

  • Waste Characterization and Segregation :

    • Solid Waste : Pure this compound powder, unused or expired tablets, and heavily contaminated items (e.g., weighing boats, contaminated gloves) should be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste : Stock solutions of this compound are considered hazardous chemical waste and must be collected in an approved container for chemical waste.[2] Do not mix with other waste streams.

    • Contaminated Labware : Items such as pipette tips, flasks, and vials that have come into contact with this compound should be placed in a designated chemical waste container for incineration.

  • Container Management :

    • Use only approved, leak-proof, and clearly labeled containers for this compound waste.

    • The label should include "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and transport of the this compound waste.

    • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.

Disposal Methodologies: A Comparative Overview

While high-temperature incineration is the industry standard, other methods have been considered for fluoroquinolones. The following table summarizes key quantitative parameters for the primary disposal method.

Disposal MethodParameterRecommended ValueNotes
High-Temperature Incineration Primary Combustion Temperature> 850°CEnsures initial breakdown of the compound.
Secondary Combustion Temperature≥ 1100°CRecommended for halogenated organic substances like this compound to prevent the formation of dioxins and furans.
Gas Residence Time≥ 2 secondsEnsures complete destruction of combustion byproducts.

Experimental Protocols

High-Temperature Incineration

High-temperature incineration is the most effective method for the complete destruction of this compound.[3] The process involves subjecting the waste to the temperatures outlined in the table above in a facility equipped with an afterburner and scrubber to neutralize harmful combustion gases.[3] This method is typically carried out by specialized hazardous waste management facilities.

Chemical Neutralization (Experimental / For Consideration)

Fluoroquinolones are known to form stable complexes with divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which can reduce their antibacterial activity. While this principle could theoretically be applied for chemical neutralization prior to disposal, a standardized and validated protocol for this compound waste does not currently exist. The resulting metal-antibiotic complexes may themselves be considered hazardous and require specific disposal methods.[4][5] Further research is needed to establish this as a viable disposal technique.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Grepafloxacin_Disposal_Workflow start This compound Waste Generated waste_type Characterize Waste Type start->waste_type solid_waste Solid this compound (Powder, Tablets, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid this compound (Stock Solutions, etc.) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid contact_ehs Contact Institutional EHS for Pickup collect_solid->contact_ehs collect_liquid->contact_ehs incineration High-Temperature Incineration (≥1100°C) contact_ehs->incineration end Disposal Complete incineration->end

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical management.

References

Essential Safety and Logistical Information for Handling Grepafloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of Grepafloxacin. Adherence to these procedures is essential to ensure personnel safety and environmental protection. This compound is a fluoroquinolone antibiotic and should be handled with care as an acute toxic substance.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure. The following table summarizes the required PPE.

PPE CategorySpecification
Respiratory Protection Required when dusts are generated. A NIOSH-approved respirator is recommended.
Eye Protection Chemical safety goggles or a face shield are required.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) are required. Double gloving is recommended when handling hazardous drugs.[2]
Protective Clothing A lab coat or a disposable gown should be worn. Immediately change any contaminated clothing.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure risks.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in its original, tightly sealed container in a cool, dark, and well-ventilated area.[3]

  • Restrict access to the storage area to authorized personnel only.

Preparation and Handling
  • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control airborne particles.[4]

  • Before handling, ensure all necessary PPE is donned correctly.

  • Avoid raising dust when handling the powder.[3]

  • Use dedicated equipment (spatulas, weighing paper, etc.) for handling this compound. Clean the equipment thoroughly after use.

  • Wash hands and face thoroughly after working with the substance, even if gloves were worn.[3]

Personal Hygiene
  • Do not eat, drink, or apply cosmetics in areas where this compound is handled.[2]

  • Wash hands thoroughly with soap and water before leaving the laboratory.

Contingency Plan: Spills and Accidental Exposure

Immediate and appropriate action is crucial in the event of a spill or accidental exposure.

Accidental Release Measures
  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Mark the contaminated area and prevent unauthorized access.[3]

  • Don Appropriate PPE: Before attempting to clean the spill, wear a self-contained breathing apparatus, rubber boots, and heavy rubber gloves.[3]

  • Contain and Clean the Spill:

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, sealed container for disposal.[3]

    • For liquid spills, absorb the material with an inert, suitable material and place it in a sealed container for disposal.

  • Decontaminate the Area: Ventilate the area and wash the spill site after the material has been collected.[3]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[3]
Skin Contact Immediately wash the affected skin with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing promptly. If irritation persists, seek medical attention.[3]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical advice.[3]
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical advice.[3]

Waste Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential harm to public health.[5]

  • Segregation: All this compound waste, including unused product and contaminated materials (e.g., gloves, weighing paper, empty containers), must be segregated from general laboratory waste.[5][6]

  • Labeling: Collect all this compound waste in a clearly labeled, sealed, and leak-proof container. The label should identify the contents as "Hazardous Pharmaceutical Waste" and include the name "this compound."

  • Disposal Method: The recommended method for the disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This should be carried out by a licensed hazardous waste disposal company.

  • Regulatory Compliance: All disposal activities must comply with local and national legislation for hazardous waste.[3]

Experimental Workflow and Safety Protocols

The following diagram illustrates the standard workflow for handling this compound in a research setting, incorporating the essential safety and disposal steps.

Grepafloxacin_Handling_Workflow This compound Handling and Disposal Workflow start Start: Receive this compound inspect Inspect Container for Damage start->inspect store Store in a Cool, Dark, Ventilated Area inspect->store prep Prepare for Handling: Don Full PPE store->prep handle Handle in Fume Hood - Weigh/Prepare Solution - Avoid Dust Generation prep->handle experiment Conduct Experiment handle->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate dispose_waste Dispose of this compound Waste (Incineration) experiment->dispose_waste dispose_ppe Dispose of Contaminated PPE in Hazardous Waste decontaminate->dispose_ppe personal_hygiene Personal Hygiene: Wash Hands and Face dispose_ppe->personal_hygiene dispose_waste->personal_hygiene end End of Procedure personal_hygiene->end

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these guidelines, researchers, scientists, and drug development professionals can minimize the risks associated with handling this compound, ensuring a safe laboratory environment and responsible environmental stewardship.

References

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Grepafloxacin

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